molecular formula C7H12N2O4S B013791 S-Nitroso-N-acetyl-DL-penicillamine CAS No. 67776-06-1

S-Nitroso-N-acetyl-DL-penicillamine

Katalognummer: B013791
CAS-Nummer: 67776-06-1
Molekulargewicht: 220.25 g/mol
InChI-Schlüssel: ZIIQCSMRQKCOCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetic S-nitrosothiol (RSNO) widely recognized as a stable and spontaneous nitric oxide (NO) donor in physiological conditions. As a source of exogenous NO, SNAP is an essential research tool for investigating the diverse roles of this ubiquitous gaseous signaling molecule in biological systems. Its ability to release NO in a controlled manner makes it invaluable for studying NO-mediated processes, including vasodilation, inhibition of platelet activation and adhesion, and modulation of intracellular signaling pathways. In biomedical research, SNAP is extensively used to develop nitric oxide-releasing polymers to enhance the biocompatibility of medical devices. Studies have demonstrated that incorporating SNAP into polymers like Elast-eon E2As creates materials with potent antimicrobial properties against gram-positive and gram-negative bacteria and significant antithrombotic activity, effectively reducing platelet adhesion and thrombus formation. Furthermore, SNAP-doped polymers exhibit excellent stability, withstanding various sterilization methods and retaining most of their initial SNAP content even after long-term storage. From a mechanistic perspective, SNAP decomposes to release NO, which can occur through thermal decomposition, photolysis, or catalytic action of metal ions such as Cu+. The released NO then exerts its effects primarily by activating soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. Researchers also utilize SNAP to explore cGMP-independent mechanisms, such as the S-nitrosylation of proteins. Specific research applications include the study of vascular tone in isolated arteries, the modulation of intracellular pH in cardiac myocytes, and the investigation of neurotransmitter release in neurological studies. This product is offered for research applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIQCSMRQKCOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987112
Record name N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine
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Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67776-06-1
Record name S-Nitroso-N-acetyl-DL-penicillamine
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Record name S-Nitroso-N-acetylpenicillamine, (+/-)
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Record name N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine
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Record name S-Nitroso-N-acetyl-DL-penicillamine
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Record name S-NITROSO-N-ACETYLPENICILLAMINE, (±)-
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Foundational & Exploratory

S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a small molecule S-nitrosothiol that serves as a widely utilized experimental tool for the delivery of nitric oxide (NO). Its mechanism of action is bifurcated into two primary signaling cascades: the canonical cGMP-dependent pathway and the cGMP-independent pathway of protein S-nitrosylation. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and workflows.

Core Mechanism: Nitric Oxide Donation

This compound is structurally composed of an N-acetyl-DL-penicillamine backbone with a covalently linked nitroso group on the sulfur atom. This S-nitroso bond is labile under physiological conditions and can undergo homolytic or heterolytic cleavage to release nitric oxide. The decomposition of SNAP, and subsequent NO release, can be influenced by factors such as light, temperature, and the presence of metal ions, particularly copper (I). The liberated NO is a highly diffusible, short-lived radical that can readily traverse cellular membranes to interact with a multitude of intracellular targets, thereby initiating a cascade of signaling events.

The Canonical cGMP-Dependent Signaling Pathway

The most extensively characterized mechanism of NO action involves the activation of soluble guanylate cyclase (sGC), a key enzyme in various physiological processes, including vasodilation and neurotransmission.

  • Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into the cytoplasm and binds to the ferrous (Fe²⁺) heme cofactor of sGC. This interaction induces a conformational change in the enzyme, leading to its activation.

  • Synthesis of Cyclic Guanosine Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP).

  • Downstream Effector Activation: Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates a variety of downstream protein targets, resulting in diverse physiological responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

SNAP_cGMP_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO releases sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive binds to heme sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active activates cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive PKG_active Protein Kinase G (active) PKG_inactive->PKG_active activates Downstream Downstream Targets PKG_active->Downstream phosphorylates Response Vasodilation, Inhibition of Platelet Aggregation Downstream->Response

Caption: cGMP-dependent signaling pathway of SNAP.

The cGMP-Independent Pathway: Protein S-Nitrosylation

Beyond the sGC-cGMP axis, NO can directly interact with proteins via S-nitrosylation, a reversible post-translational modification. This process involves the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO-protein). S-nitrosylation can modulate protein function, stability, subcellular localization, and protein-protein interactions. SNAP serves as a potent donor of the nitrosonium ion (NO⁺) or related species that directly S-nitrosylate target proteins.

SNAP_SNitrosylation_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO releases Protein Target Protein (with Cys-SH) NO->Protein reacts with SNO_Protein S-Nitrosylated Protein (Cys-SNO) Protein->SNO_Protein S-nitrosylates Function Altered Protein Function (e.g., enzyme inhibition, - altered localization) SNO_Protein->Function

Caption: cGMP-independent S-nitrosylation pathway of SNAP.

Key Protein Targets of SNAP-Mediated S-Nitrosylation

A growing body of evidence has identified numerous proteins that are functionally regulated by SNAP-induced S-nitrosylation.

  • Actin: SNAP has been shown to S-nitrosylate actin in the spinal cord and PC12 cells.[1][2] This modification can disrupt actin polymerization, leading to alterations in the cytoskeleton and inhibition of processes such as neurotransmitter release.[1]

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): S-nitrosylation of the catalytic cysteine in GAPDH by NO donors like SNAP can inhibit its glycolytic activity. Furthermore, S-nitrosylated GAPDH can translocate to the nucleus and mediate the S-nitrosylation of other nuclear proteins, implicating it in the regulation of gene expression and apoptosis.[3][4]

  • Caspases: The activity of caspases, key executioners of apoptosis, is regulated by S-nitrosylation. SNAP-induced S-nitrosylation of the catalytic cysteine residue of effector caspases, such as caspase-3, and initiator caspases, like caspase-9, generally leads to their inhibition, thereby exerting an anti-apoptotic effect.[5] This regulation appears to be particularly significant for caspases localized to the mitochondria.[5]

  • Ryanodine Receptor (RyR): The RyR, a calcium release channel crucial for muscle contraction, is a target of S-nitrosylation.[6] SNAP-mediated modification of RyR can alter its calcium release properties, which has been implicated in both physiological muscle function and in the pathophysiology of diseases such as muscular dystrophy and malignant hyperthermia.[7][8][9]

Quantitative Data Summary

The biological effects of SNAP are concentration-dependent. The following tables provide a summary of reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for SNAP in various biological systems.

Table 1: IC50 Values for this compound (SNAP)

Target/ProcessSystemIC50 Value
Factor 13 (transglutaminase) activityIn vitro230 µM
Basolateral 10-pS Cl⁻ channelThick ascending limb of C57BL/6 mice6.6 µM[6]

Table 2: EC50 Values for this compound (SNAP)

EffectSystemEC50 Value
VasorelaxationIsolated canine coronary arteries113 nM

Experimental Protocols

Biotin-Switch Assay for the Detection of Protein S-Nitrosylation

The biotin-switch assay is a robust method for the specific detection of S-nitrosylated proteins. It involves the sequential blocking of free thiols, selective reduction of S-nitrosothiols, and biotinylation of the newly formed thiols.

Biotin_Switch_Workflow cluster_0 Biotin-Switch Assay Workflow A 1. Cell/Tissue Lysate (Proteins with free SH and SNO groups) B 2. Blocking (Add MMTS to block free SH groups) A->B C 3. Acetone Precipitation (Remove excess MMTS) B->C D 4. Reduction & Labeling (Add Ascorbate to reduce SNO to SH, add Biotin-HPDP to label new SH) C->D E 5. Streptavidin Pulldown (Purify biotinylated proteins) D->E F 6. Western Blot (Detect specific S-nitrosylated protein) E->F

Caption: Experimental workflow for the Biotin-Switch Assay.

Reagents:

  • HEN Buffer: 250 mM HEPES-NaOH, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine.

  • Blocking Buffer: HEN buffer containing 2.5% (w/v) SDS and 20 mM methyl methanethiosulfonate (MMTS). Prepare fresh.

  • Precipitation Solution: Acetone, chilled to -20°C.

  • Wash Buffer: 70% (v/v) acetone in water.

  • Resuspension Buffer: HEN buffer with 1% (w/v) SDS.

  • Reducing Solution: 20 mM sodium ascorbate in Resuspension Buffer. Prepare fresh.

  • Labeling Solution: 2 mM N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) in DMSO.

Procedure:

  • Sample Preparation: Lyse cells or tissues in HEN buffer. Quantify protein concentration.

  • Blocking of Free Thiols: To the protein lysate, add an equal volume of Blocking Buffer. Incubate at 50°C for 20 minutes with frequent vortexing.

  • Protein Precipitation: Add four volumes of cold acetone to the sample. Incubate at -20°C for 20 minutes. Centrifuge at 13,000 x g for 10 minutes to pellet the proteins.

  • Washing: Discard the supernatant and wash the pellet twice with Wash Buffer.

  • Reduction and Biotinylation: Resuspend the pellet in Resuspension Buffer. Add one-tenth volume of Reducing Solution and incubate for 1 hour at room temperature in the dark. Add one-tenth volume of Labeling Solution and incubate for another hour at room temperature in the dark.

  • Purification of Biotinylated Proteins: Precipitate the proteins with cold acetone. Resuspend the pellet in a smaller volume of Resuspension Buffer and proceed with streptavidin-affinity chromatography to enrich for biotinylated proteins.

  • Detection: Elute the captured proteins and analyze by SDS-PAGE and Western blotting with an antibody specific to the protein of interest.

Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This assay quantifies the extent of apoptosis induced by SNAP by detecting the externalization of phosphatidylserine (PS) on the cell surface.

Apoptosis_Assay_Workflow cluster_1 Annexin V Apoptosis Assay Workflow A 1. Cell Culture & Treatment (Expose cells to SNAP) B 2. Cell Harvesting (Collect both adherent and suspension cells) A->B C 3. Washing (Wash with cold PBS) B->C D 4. Staining (Resuspend in Binding Buffer, add Annexin V-FITC and PI) C->D E 5. Incubation (15 min at room temperature, dark) D->E F 6. Flow Cytometry Analysis (Detect apoptotic and necrotic cells) E->F

Caption: Experimental workflow for Annexin V Apoptosis Assay.

Reagents:

  • 1X Binding Buffer: 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂.

  • Annexin V-FITC (or other fluorochrome conjugate).

  • Propidium Iodide (PI) Staining Solution.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of SNAP for a specified duration. Include appropriate vehicle and positive controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, non-enzymatic method for detachment.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic/necrotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

Conclusion

The mechanism of action of this compound is complex and involves at least two major signaling pathways. Its ability to release nitric oxide leads to the activation of the canonical sGC-cGMP pathway, which is central to its vasodilatory and anti-platelet effects. Concurrently, SNAP is a potent inducer of protein S-nitrosylation, a cGMP-independent mechanism that allows for the direct modification and regulation of a wide array of proteins involved in diverse cellular processes, including cytoskeletal dynamics and apoptosis. A thorough understanding of these dual mechanisms is critical for the interpretation of experimental data generated using SNAP and for its potential therapeutic applications.

References

The Biological Effects of S-Nitroso-N-acetyl-DL-penicillamine (SNAP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetically produced S-nitrosothiol that serves as a potent and widely utilized nitric oxide (NO) donor in biomedical research.[1] Its ability to spontaneously release NO under physiological conditions makes it an invaluable tool for investigating the multifaceted roles of NO in various biological processes. This technical guide provides a comprehensive overview of the biological effects of SNAP, with a focus on its mechanisms of action, quantitative physiological and cellular effects, and its influence on key signaling pathways. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential and biological implications of NO-releasing compounds.

Core Mechanism of Action: Nitric Oxide Donation

SNAP is an organosulfur compound that readily decomposes to release nitric oxide.[1] This release can be influenced by factors such as temperature, light, and the presence of metal ions. The liberated NO is a highly reactive and diffusible molecule that plays a crucial role in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.

Quantitative Data on the Biological Effects of SNAP

The following tables summarize the quantitative data available on the biological effects of this compound across various experimental models and assays.

Table 1: Vasodilatory Effects of SNAP

ParameterVascular BedSpeciesValueReference(s)
PD2 Femoral ArteryRat5.83 ± 0.17[2]
% Decrease in Pulmonary Artery Pressure Pulmonary VasculatureRat22% (1 µg), 55% (10 µg), 79% (100 µg)[3]
ED50 Rat Tail ArteryRatIncreased ~100-fold in the presence of neocuproine[3]

Table 2: Effects of SNAP on Apoptosis and Cell Viability

ParameterCell TypeSpeciesConcentrationEffectReference(s)
IC50 (Cl- Channel Inhibition) Thick Ascending LimbMouse6.6 µMInhibition of 10-pS Cl- channel[4]
Apoptosis Induction Vascular Smooth Muscle CellsRabbitConcentration-dependentInduces apoptosis[5]
Cell Viability Cultured Endothelial CellsNot SpecifiedNot Specified~90% loss under hypoxic conditions[6]

Table 3: Effects of SNAP on Second Messengers and Enzyme Activity

ParameterSystemSpeciesValue/ConcentrationEffectReference(s)
EC50 (cGMP Elevation) Rat Cerebellar SlicesRat~50 µMUp to 300-fold increase in cGMP levels[6]
Inhibition of Mitogenesis and Proliferation Vascular Smooth Muscle CellsRat~0.1 mMInhibition[6]

Key Biological Effects and Signaling Pathways

Vasodilation and the cGMP-Dependent Signaling Pathway

SNAP is a potent vasodilator, exerting its effects primarily through the canonical nitric oxide signaling pathway.[4] Upon release, NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.

SNAP-induced Vasodilation SNAP SNAP NO Nitric Oxide (NO) SNAP->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation leads to

SNAP-induced cGMP-dependent vasodilation pathway.

Apoptosis: cGMP-Dependent and -Independent Mechanisms

SNAP has been shown to induce apoptosis in various cell types, notably in vascular smooth muscle cells.[5] This programmed cell death can occur through both cGMP-dependent and -independent pathways.

In vascular smooth muscle cells, SNAP can trigger apoptosis through a pathway that does not involve the activation of guanylate cyclase and cGMP-dependent protein kinase.[5] Evidence suggests that this pathway involves the inhibition of the Na+/H+ antiporter, leading to intracellular acidification and subsequent activation of the apoptotic cascade.[5]

SNAP-induced cGMP-Independent Apoptosis SNAP SNAP NO Nitric Oxide (NO) SNAP->NO releases NaH_Antiporter Na+/H+ Antiporter NO->NaH_Antiporter inhibits Intracellular_pH Intracellular pH (Acidification) NaH_Antiporter->Intracellular_pH leads to Caspase_Activation Caspase Activation Intracellular_pH->Caspase_Activation triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis induces

cGMP-independent apoptosis pathway induced by SNAP.

Protein S-Nitrosylation

A key mechanism through which NO exerts its biological effects is via S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue in a protein. SNAP serves as a donor of the nitroso group in this post-translational modification. S-nitrosylation can alter a protein's function, stability, localization, and interactions with other proteins, thereby regulating a wide range of cellular processes.

Protein S-Nitrosylation by SNAP SNAP SNAP NO_group Nitroso Group (NO) SNAP->NO_group donates S_Nitrosylated_Protein Protein-SNO (S-Nitrosylated Protein) NO_group->S_Nitrosylated_Protein modifies Protein_Thiol Protein-SH (Cysteine Residue) Protein_Thiol->S_Nitrosylated_Protein Altered_Function Altered Protein Function S_Nitrosylated_Protein->Altered_Function results in

Mechanism of protein S-nitrosylation by SNAP.

Modulation of MAPK Signaling Pathways

While direct evidence for SNAP's activation of specific MAP kinases is still emerging, studies on other stimuli in vascular smooth muscle cells suggest the involvement of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways in the induction of apoptosis.[7][8] These pathways are critical regulators of cellular responses to stress and can lead to programmed cell death when activated. Further research is needed to fully elucidate the specific role of SNAP in modulating these pathways.

Experimental Protocols

Measurement of Vasorelaxation in Isolated Aortic Rings

Objective: To assess the vasodilatory effect of SNAP on isolated arterial segments.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose)

  • Phenylephrine (PE)

  • This compound (SNAP)

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue and cut into rings of 3-4 mm in length.

  • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.

  • Induce a stable contraction with an EC80 concentration of phenylephrine (typically 1 µM).

  • Once the contraction has reached a plateau, add cumulative concentrations of SNAP (e.g., 1 nM to 100 µM) to the organ bath.

  • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

  • Construct a concentration-response curve and calculate the EC50 value.

Vasorelaxation Assay Workflow A Aorta Isolation and Ring Preparation B Mounting in Organ Bath and Equilibration A->B C Pre-contraction with Phenylephrine B->C D Cumulative Addition of SNAP C->D E Recording of Relaxation Response D->E F Data Analysis (Concentration-Response Curve, EC50) E->F

Workflow for assessing SNAP-induced vasorelaxation.

Detection of Protein S-Nitrosylation using the Biotin-Switch Assay

Objective: To detect and identify S-nitrosylated proteins in cell lysates following treatment with SNAP.

Materials:

  • Cells of interest

  • SNAP

  • Lysis buffer (HEN buffer: 250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine)

  • Blocking buffer (HEN buffer with 2.5% SDS and 20 mM S-methyl methanethiosulfonate - MMTS)

  • Reducing solution (HEN buffer with 1% SDS and 30 mM sodium ascorbate)

  • Labeling reagent (biotin-HPDP)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Reagents for Western blotting

Procedure:

  • Treat cells with the desired concentration of SNAP for the specified time.

  • Lyse the cells in HEN buffer containing protease inhibitors.

  • Block free thiol groups by incubating the lysate with blocking buffer for 20 minutes at 50°C.

  • Precipitate the proteins with acetone to remove excess MMTS.

  • Resuspend the protein pellet in HENS buffer (HEN with 1% SDS).

  • Selectively reduce S-nitrosothiols to free thiols by adding sodium ascorbate.

  • Label the newly formed free thiols by adding biotin-HPDP.

  • Capture the biotinylated proteins using streptavidin-agarose beads.

  • Wash the beads extensively to remove non-biotinylated proteins.

  • Elute the biotinylated proteins from the beads.

  • Analyze the eluted proteins by Western blot using antibodies against proteins of interest.

Biotin-Switch Assay Workflow A Cell Treatment with SNAP and Lysis B Blocking of Free Thiols (MMTS) A->B C Acetone Precipitation B->C D Reduction of S-Nitrosothiols (Ascorbate) C->D E Labeling with Biotin-HPDP D->E F Capture with Streptavidin-Agarose E->F G Washing and Elution F->G H Western Blot Analysis G->H

Workflow for the biotin-switch assay.

Assessment of Apoptosis by Flow Cytometry (Annexin V Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with SNAP.

Materials:

  • Cells of interest

  • SNAP

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere.

  • Treat the cells with various concentrations of SNAP for the desired time period.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Annexin V Apoptosis Assay Workflow A Cell Seeding and Treatment with SNAP B Cell Harvesting and Washing A->B C Resuspension in Binding Buffer B->C D Staining with Annexin V-FITC and PI C->D E Incubation D->E F Flow Cytometry Analysis E->F

Workflow for Annexin V apoptosis assay.

Conclusion

This compound is a versatile and powerful tool for investigating the diverse biological roles of nitric oxide. Its ability to induce vasodilation, trigger apoptosis through multiple pathways, and mediate protein S-nitrosylation highlights the complexity of NO signaling. This technical guide provides a foundational understanding of the biological effects of SNAP, supported by available quantitative data and detailed experimental protocols. It is anticipated that this resource will aid researchers and drug development professionals in their efforts to further unravel the therapeutic potential and intricate mechanisms of NO-based signaling in health and disease. Further research is warranted to obtain more precise quantitative data, such as EC50 and IC50 values across a broader range of models, and to fully elucidate the molecular intricacies of SNAP-modulated signaling pathways.

References

An In-depth Technical Guide to the Synthesis and Characterization of S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a widely utilized nitric oxide (NO) donor in biomedical research.

Introduction

This compound (SNAP) is a small molecule S-nitrosothiol that serves as a crucial tool for investigating the physiological and pathological roles of nitric oxide. NO is a key signaling molecule involved in a myriad of biological processes, including vasodilation, neurotransmission, and the immune response. Due to its inherent instability, direct administration of NO gas is often impractical for research and therapeutic purposes. SNAP provides a reliable and controllable source of NO, decomposing under physiological conditions to release the bioactive radical. This document outlines the detailed synthesis and characterization of SNAP, offering standardized protocols for its preparation and analysis.

Synthesis of this compound (SNAP)

The synthesis of SNAP involves the nitrosation of the thiol group of N-acetyl-DL-penicillamine (NAP) using an acidified nitrite source. The reaction is typically carried out in a mixed aqueous-organic solvent system at reduced temperatures to ensure the stability of the S-nitroso bond.

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product NAP N-acetyl-DL-penicillamine (NAP) Dissolve_NAP Dissolve NAP and NaNO2 in Methanol/Water NAP->Dissolve_NAP NaNO2 Sodium Nitrite (NaNO2) NaNO2->Dissolve_NAP Acid Acid (e.g., HCl, H2SO4) Acidify Acidify with HCl/H2SO4 (Initiates Nitrosation) Acid->Acidify Solvent Solvent (Methanol/Water) Solvent->Dissolve_NAP Dissolve_NAP->Acidify Stir Stir at Room Temperature Acidify->Stir Precipitate Cool in Ice Bath to Precipitate SNAP Crystals Stir->Precipitate Isolate Isolate Crystals (Vacuum Filtration) Precipitate->Isolate Dry Dry Crystals Isolate->Dry SNAP_Crystals This compound (SNAP Crystals) Dry->SNAP_Crystals

Synthesis workflow for this compound (SNAP).

This protocol is adapted from established methods for the synthesis of SNAP.[1][2]

Materials:

  • N-acetyl-DL-penicillamine (NAP)

  • Sodium nitrite (NaNO₂)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (Buchner funnel, filter paper, flask)

  • Desiccator

Procedure:

  • In a flask protected from light (e.g., wrapped in aluminum foil), dissolve equimolar amounts of N-acetyl-DL-penicillamine and sodium nitrite in a 1:1 mixture of methanol and deionized water.

  • Slowly add a solution of 2 M HCl or 2 M H₂SO₄ to the stirring mixture. The solution will typically turn a characteristic green color, indicating the formation of the S-nitrosothiol.[1]

  • Continue stirring the reaction mixture at room temperature for approximately 30 minutes.[2]

  • After stirring, place the reaction vessel in an ice bath to facilitate the precipitation of SNAP crystals.[2]

  • Collect the precipitated green crystals by vacuum filtration.

  • Wash the crystals with cold deionized water to remove any unreacted starting materials and salts.

  • Dry the collected SNAP crystals under vacuum in a desiccator.

  • Store the final product at -20°C and protected from light to prevent degradation.[2]

Characterization of SNAP

Thorough characterization is essential to confirm the identity, purity, and concentration of the synthesized SNAP. The following are standard analytical techniques employed for this purpose.

UV-Vis spectroscopy is a primary method for the quantification of S-nitrosothiols due to their characteristic absorbance peaks.

Quantitative Data:

ParameterValueSolvent/Conditions
λmax 1~340 nmWater, PBS, DMSO
λmax 2~590 nmWater, PBS, DMSO
Molar Absorptivity (ε)1075 M⁻¹cm⁻¹ at 340 nmWater

Experimental Protocol:

  • Prepare a stock solution of a known concentration of SNAP in the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Perform a serial dilution to obtain a series of standards with known concentrations.

  • Measure the absorbance of each standard at 340 nm using a UV-Vis spectrophotometer.

  • Plot a calibration curve of absorbance versus concentration.

  • Use the Beer-Lambert law (A = εbc) and the calibration curve to determine the concentration of unknown SNAP solutions. The molar absorptivity can be calculated from the slope of the calibration curve.[1]

¹H NMR spectroscopy is used to confirm the chemical structure of SNAP.

Quantitative Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityAssignment
5.32singlet-CH- (alpha proton)
2.04singlet-C(CH₃)₂
2.01singlet-C(CH₃)₂
1.97singlet-C(O)CH₃

Note: The provided NMR data is a prediction and should be confirmed with experimental data. Spectra are typically obtained in deuterated dimethyl sulfoxide (d6-DMSO).[3]

Experimental Protocol:

  • Dissolve a small amount of the synthesized SNAP in a suitable deuterated solvent (e.g., d6-DMSO).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Process the spectrum and assign the peaks based on their chemical shifts, integration, and multiplicity.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of SNAP, further confirming its identity.

Quantitative Data:

ParameterValue
Molecular Weight220.25 g/mol

Experimental Protocol:

  • Prepare a dilute solution of SNAP in a suitable solvent compatible with the ionization technique (e.g., electrospray ionization - ESI).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

Biological Activity and Signaling Pathway

SNAP acts as an NO donor, and its biological effects are primarily mediated through the canonical NO signaling pathway.

Signaling_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Decomposition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphorylation Phosphorylation of Target Proteins PKG->Phosphorylation Catalyzes Cellular_Response Cellular Response (e.g., Vasodilation) Phosphorylation->Cellular_Response

Canonical nitric oxide signaling pathway initiated by SNAP.

Upon administration, SNAP undergoes decomposition, releasing nitric oxide. NO, being a small, lipophilic molecule, readily diffuses across cell membranes and activates soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream target proteins, culminating in a physiological response such as smooth muscle relaxation and vasodilation.

Stability and Storage

SNAP is sensitive to light, heat, and certain metal ions, which can catalyze its decomposition. For long-term storage, it is recommended to keep SNAP as a solid at -20°C in a light-protected container. Solutions of SNAP should be prepared fresh before use. Stability studies have shown that at room temperature and exposed to light, SNAP solutions can degrade significantly over a matter of days.[1]

Conclusion

This technical guide provides essential protocols and data for the synthesis and characterization of this compound. Adherence to these methodologies will ensure the reliable preparation and validation of SNAP for use in research and development, facilitating further exploration of the diverse roles of nitric oxide in biological systems.

References

The Role of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetically derived S-nitrosothiol that serves as a pivotal tool in biomedical research due to its capacity to release nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This guide provides a comprehensive overview of the applications of SNAP in research, detailing its mechanism of action, experimental protocols, and its influence on key signaling pathways.

Core Function: A Nitric Oxide Donor

SNAP's primary utility in research stems from its function as a nitric oxide (NO) donor.[1][2] It decomposes under physiological conditions to release NO, thereby allowing researchers to investigate the multifaceted roles of this gaseous signaling molecule in a controlled manner. The release of NO from SNAP is notably accelerated by the presence of metal ions.[3] This characteristic distinguishes it from other NO donors like S-nitrosoglutathione (GSNO), where NO release is primarily mediated by transnitrosation or enzymatic cleavage.[3]

The ability to generate NO makes SNAP a valuable reagent for studying a wide array of biological phenomena, including vasodilation, neurotransmission, and the immune response.[4]

Key Research Applications

SNAP is employed across various research domains to elucidate the physiological and pathophysiological roles of nitric oxide. Its principal applications include:

  • Cardiovascular Research: Investigating vasodilation and the relaxation of vascular smooth muscle.[3] It is also extensively used to study platelet aggregation, where it acts as a potent inhibitor.[1][3][5]

  • Neuroscience: Exploring the role of NO as a neurotransmitter and its involvement in synaptic plasticity and neurotoxicity.[6] SNAP is used to study the NO-mediated release of other neurotransmitters like aspartate, glutamate, glycine, and GABA from cortical neurons.[6][7]

  • Cell Biology: Inducing and studying apoptosis (programmed cell death) in various cell types, including smooth muscle cells.[8] It is also used to investigate cell signaling pathways, both dependent and independent of cyclic guanosine monophosphate (cGMP).[8]

  • Drug Development and Biomaterials: SNAP is incorporated into polymeric materials to create surfaces with antithrombotic and antimicrobial properties for medical devices.[9][10] Researchers are exploring its use in developing novel therapeutic strategies for conditions associated with endothelial dysfunction and infection.[4][11]

  • Protein S-Nitrosylation Research: Serving as a tool to induce S-nitrosylation, a post-translational modification where an NO group is added to a cysteine residue of a protein, thereby altering the protein's function.[12][13] This is crucial for understanding the regulatory roles of NO in cellular signaling.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of SNAP in research, extracted from various studies.

Table 1: Nitric Oxide Flux from SNAP-Incorporated Polymeric Films

Polymer CompositionNitric Oxide (NO) Flux (mol min⁻¹ cm⁻²)Reference
10 wt% SNAP in Carbosil1.32 ± 0.6 x 10⁻¹⁰[9]
10 wt% SNAP with 1 wt% Copper Nanoparticles (Cu-NPs)4.48 ± 0.5 x 10⁻¹⁰[9]
10 wt% SNAP with 3 wt% Cu-NPs4.84 ± 0.3 x 10⁻¹⁰[9]
10 wt% SNAP with 5 wt% Cu-NPs11.7 ± 3.6 x 10⁻¹⁰[9]

Table 2: Effective Concentrations of SNAP in Cellular Studies

Cell Type/SystemSNAP ConcentrationObserved EffectReference
Isolated rat ventricular myocytes100 μMSustained decrease in basal intracellular pH[2]
Guinea-pig trachea100μM, 300μMSmall but significant increases in electrically evoked [³H]-acetylcholine release[2]
Human platelets0.01-3 μMInhibition of platelet function and induction of cyclic GMP formation[5]
Cortical neurons1 mMInduction of GABA release[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving SNAP.

Synthesis of this compound (SNAP)

Principle: This protocol describes the synthesis of SNAP from its precursor, N-acetyl-DL-penicillamine (NAP), through a nitrosation reaction using sodium nitrite in an acidic environment.

Materials:

  • N-acetyl-DL-penicillamine (NAP)

  • Sodium nitrite (NaNO₂)

  • Methanol

  • Deionized water

  • Sulfuric acid (H₂SO₄), 2M

  • Hydrochloric acid (HCl), 2M

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Vacuum desiccator

Procedure:

  • Prepare a 1:1 mixture of methanol and water.

  • Dissolve N-acetyl-DL-penicillamine and an equimolar amount of sodium nitrite in the methanol/water mixture.

  • Add 2M H₂SO₄ and 2M HCl to the mixture.

  • Stir the reaction mixture in the dark for 40 minutes using a magnetic stirrer. Protecting the reaction from light is crucial to prevent the premature release of NO.

  • After stirring, place the reaction vessel in an ice bath to facilitate the precipitation of SNAP crystals.

  • Filter the resulting crystals using a filtration apparatus.

  • Rinse the collected crystals.

  • Dry the SNAP crystals under vacuum in the dark.

  • Store the final product at -20°C, protected from light.[9]

Measurement of Nitric Oxide Release from SNAP-Containing Polymers

Principle: This protocol utilizes a chemiluminescence nitric oxide analyzer to measure the real-time release of NO from a SNAP-impregnated polymer sample in a physiological buffer.

Materials:

  • SNAP-impregnated polymer sample (e.g., CarboSil catheter)

  • Chemiluminescence Nitric Oxide Analyzer (NOA)

  • Sample vial

  • Phosphate-buffered saline (PBS), 10 mM, pH 7.4

  • Ethylenediaminetetraacetic acid (EDTA), 100 μM

  • Nitrogen (N₂) gas supply (for sweep gas and bubbler)

  • Water bath or incubator set to 37°C

Procedure:

  • Place the SNAP-impregnated polymer sample into the sample vial of the chemiluminescence NOA.

  • Add 4 mL of 10 mM PBS (pH 7.4) containing 100 μM EDTA to the sample vial. The solution should be pre-warmed to 37°C.

  • Maintain the sample vial at 37°C throughout the measurement to mimic physiological conditions.

  • Continuously purge and sweep the generated nitric oxide from the sample vial into the chemiluminescence detection chamber using a nitrogen (N₂) sweep gas and bubbler.

  • Record the nitric oxide release profile in real-time using the NOA software.[15]

Signaling Pathways and Mechanisms of Action

SNAP, through the release of nitric oxide, influences a variety of intracellular signaling pathways. These can be broadly categorized into cGMP-dependent and cGMP-independent pathways.

cGMP-Dependent Signaling Pathway

The canonical pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKG).

cGMP_Dependent_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Decomposition sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylates Target Proteins

Caption: cGMP-dependent signaling pathway initiated by SNAP.

cGMP-Independent Signaling: Protein S-Nitrosylation

Nitric oxide can also directly modify proteins through a post-translational modification called S-nitrosylation. This process involves the covalent attachment of an NO moiety to the thiol group of a cysteine residue, forming an S-nitrosothiol. S-nitrosylation can alter a protein's activity, localization, and stability, thereby influencing a wide range of cellular processes independently of cGMP.[12][13]

S_Nitrosylation_Pathway cluster_NO_Source NO Generation cluster_Protein_Modification Protein Modification SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Decomposition Target_Protein_SH Target Protein (with Cysteine-SH) NO->Target_Protein_SH Target_Protein_SNO S-Nitrosylated Protein (Protein-SNO) Target_Protein_SH->Target_Protein_SNO S-Nitrosylation Altered_Function Altered Protein Function (Activity, Stability, Interaction) Target_Protein_SNO->Altered_Function

Caption: cGMP-independent signaling via protein S-nitrosylation.

SNAP-Induced Apoptosis in Smooth Muscle Cells

Research has shown that SNAP can induce apoptosis in smooth muscle cells through a pathway that is independent of cGMP and cGMP-dependent protein kinase.[8] This process is sensitive to inhibitors of the Na⁺-H⁺ antiporter, suggesting a role for intracellular pH changes in this apoptotic pathway.

Apoptosis_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Release SMC Smooth Muscle Cell NO->SMC Acts on Apoptosis Apoptosis SMC->Apoptosis Induces NaH_Antiporter Na⁺-H⁺ Antiporter SMC->NaH_Antiporter Contains NaH_Antiporter->Apoptosis Inhibition Prevents Amiloride Amiloride (Inhibitor) Amiloride->NaH_Antiporter Inhibits

Caption: SNAP-induced cGMP-independent apoptosis in smooth muscle cells.

Conclusion

This compound is an indispensable tool for researchers investigating the diverse biological roles of nitric oxide. Its well-characterized properties as an NO donor, coupled with its utility in both in vitro and in vivo studies, have significantly advanced our understanding of cardiovascular physiology, neurobiology, and cellular signaling. The continued exploration of SNAP in areas such as biomaterial development and drug delivery holds promise for future therapeutic innovations. This guide provides a foundational understanding for researchers and professionals seeking to leverage the capabilities of SNAP in their scientific endeavors.

References

The Genesis of a Nitric Oxide Donor: An In-depth Technical Guide to the Discovery and History of S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) has emerged as a cornerstone in the study of nitric oxide (NO) signaling, providing researchers with a stable and reliable source of this pleiotropic signaling molecule. Its discovery and subsequent characterization were pivotal in advancing our understanding of the physiological and pathological roles of NO, particularly in the cardiovascular system. This technical guide delves into the historical milestones of SNAP's discovery, from its initial chemical synthesis to its establishment as a potent vasodilator and inhibitor of platelet aggregation. We will explore the seminal experimental protocols that defined its biological activity and present key quantitative data that established its pharmacological profile. Furthermore, this guide will illustrate the fundamental signaling pathway through which SNAP exerts its effects, providing a comprehensive resource for professionals in the field of drug discovery and biomedical research.

A Serendipitous Discovery and a Paradigm Shift in Nitric Oxide Biology

The story of this compound begins not with a targeted search for a nitric oxide donor, but with the synthesis and characterization of a novel, unusually stable S-nitrosothiol.

The Initial Synthesis: An Unusually Stable Thionitrite

In 1978, Lamar Field and his colleagues at Vanderbilt University were investigating the chemistry of organosulfur compounds. During their work, they synthesized a green, crystalline compound by reacting N-acetyl-DL-penicillamine with nitrous acid. They identified this compound as 2-(acetylamino)-2-carboxy-1,1-dimethylethyl thionitrite and noted its remarkable stability, both as a solid and in solution, which was atypical for thionitrites at the time.[1] Their publication in the Journal of the Chemical Society, Chemical Communications detailed the synthesis and the X-ray crystal structure of this novel compound, which would later become widely known as this compound, or SNAP.[1]

The Connection to Nitric Oxide and Vascular Relaxation

The true significance of SNAP's discovery unfolded in the context of the burgeoning field of nitric oxide biology. In the early 1980s, researchers were intensely investigating the mechanisms behind the therapeutic effects of organic nitrates and nitrites, such as nitroglycerin, which had been used for over a century to treat angina pectoris. A key breakthrough came from the laboratory of Louis J. Ignarro, a future Nobel laureate. In a landmark 1981 paper published in the Journal of Pharmacology and Experimental Therapeutics, Ignarro and his colleagues proposed that the vasodilator effects of these compounds were mediated by their metabolic conversion to S-nitrosothiols, which then release nitric oxide.[2][3] This seminal work identified S-nitrosothiols as a critical class of active intermediates and potent vasodilators. Although this initial paper focused on S-nitrosocysteine, it laid the conceptual groundwork for understanding the biological actions of other S-nitrosothiols, including the stable compound synthesized by Field and his team.

Subsequent research rapidly solidified the role of SNAP as a valuable experimental tool. Its stability and predictable NO-releasing properties made it an ideal candidate for studying the physiological effects of nitric oxide. Researchers began to use SNAP to explore the newly discovered endothelium-derived relaxing factor (EDRF), which was later identified as nitric oxide itself.[4][5][6][7]

Quantitative Pharmacological Profile of SNAP

The pioneering studies on SNAP established its potent biological activity. The following tables summarize key quantitative data from early investigations into its vasodilatory and anti-platelet effects.

ParameterValueSpecies/SystemReference
Vasodilation
Dose-dependent fall in normoxic pulmonary artery pressure1-4% for 1-100 µgRat isolated perfused lung
Fall in hypoxic pulmonary vasoconstriction22-79% for 1-100 µgRat isolated perfused lung
Platelet Aggregation Inhibition
Inhibition of ADP-induced aggregationConcentration-dependentHuman platelets[8]

Note: Early studies often reported qualitative or semi-quantitative data. The values presented here are representative of the initial characterizations of SNAP's potency.

Core Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in discovering and characterizing this compound.

Synthesis of this compound (SNAP)

This protocol is based on the original method described by Field et al. (1978).

Materials:

  • N-acetyl-DL-penicillamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ether

Procedure:

  • Dissolve N-acetyl-DL-penicillamine in distilled water.

  • Cool the solution in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite to the N-acetyl-DL-penicillamine solution while stirring.

  • Acidify the mixture by the dropwise addition of cold hydrochloric acid. The solution will turn a deep green color, indicating the formation of SNAP.

  • Extract the green product into cold ether.

  • Wash the ether extract with a small amount of cold water.

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Evaporate the ether under reduced pressure to yield green crystals of this compound.

  • Recrystallize the product from a suitable solvent system, such as ether-petroleum ether, to obtain pure crystals.

Assay for Vasodilator Activity

This protocol describes a common method used in early studies to assess the vasodilator effects of SNAP on isolated blood vessels.

Materials:

  • Isolated arterial rings (e.g., from rabbit aorta or bovine coronary artery)

  • Organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Isometric force transducer

  • Chart recorder or data acquisition system

  • Vasoconstrictor agent (e.g., norepinephrine, phenylephrine)

  • This compound (SNAP) solution of known concentration

Procedure:

  • Mount the arterial rings in the organ bath under a resting tension.

  • Allow the tissues to equilibrate for a period of 60-90 minutes, with periodic washing.

  • Induce a sustained contraction of the arterial rings by adding a vasoconstrictor agent to the bath.

  • Once a stable contraction is achieved, add cumulative concentrations of SNAP to the organ bath.

  • Record the relaxation response as a decrease in isometric tension.

  • Express the relaxation as a percentage of the pre-induced contraction.

  • Construct a concentration-response curve to determine the potency of SNAP (e.g., EC₅₀).

Assay for Inhibition of Platelet Aggregation

This protocol outlines the turbidimetric method used to measure the effect of SNAP on platelet aggregation, as pioneered in studies of NO donors.[8]

Materials:

  • Platelet-rich plasma (PRP) obtained from fresh human or animal blood.

  • Platelet aggregometer

  • Platelet agonist (e.g., adenosine diphosphate (ADP), collagen)

  • This compound (SNAP) solution of known concentration

  • Saline (control)

Procedure:

  • Prepare PRP by centrifuging citrated whole blood at a low speed.

  • Adjust the platelet count of the PRP if necessary.

  • Pre-warm the PRP sample to 37°C.

  • Place the PRP sample in the aggregometer cuvette with a magnetic stir bar.

  • Calibrate the aggregometer with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

  • Add a known concentration of SNAP or saline (control) to the PRP and incubate for a short period.

  • Initiate platelet aggregation by adding a platelet agonist.

  • Record the change in light transmission through the PRP suspension over time. An increase in light transmission indicates platelet aggregation.

  • Quantify the inhibitory effect of SNAP by comparing the extent of aggregation in its presence to the control.

Signaling Pathway of SNAP

This compound exerts its biological effects primarily through the release of nitric oxide, which then activates the soluble guanylyl cyclase (sGC) signaling pathway.

SNAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Smooth Muscle Cell / Platelet) SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Spontaneous Decomposition (catalyzed by light, heat, metal ions) sGC_inactive Soluble Guanylyl Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme Moiety sGC_active sGC - Active sGC_inactive->sGC_active Conformational Change GTP GTP sGC_active->GTP Catalyzes Conversion cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decreased Intracellular Ca²⁺ PKG->Ca_decrease Phosphorylates Substrates Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Aggregation_inhibition Inhibition of Platelet Aggregation Ca_decrease->Aggregation_inhibition

Caption: The signaling pathway of this compound (SNAP).

Conclusion

The journey of this compound from a chemically novel and stable "thionitrite" to a fundamental tool in nitric oxide research exemplifies the often-unpredictable path of scientific discovery. Its characterization as a potent NO donor by visionary researchers like Louis J. Ignarro was instrumental in unraveling the profound physiological significance of nitric oxide in the cardiovascular system and beyond. The experimental protocols developed during its early investigation have become standard methods in pharmacology, and the quantitative data generated have provided a benchmark for the development of new nitric oxide-based therapeutics. This in-depth guide serves as a testament to the enduring legacy of SNAP and as a valuable resource for the next generation of scientists and drug developers seeking to harness the power of nitric oxide for human health.

References

The Physiological Role of Nitric Oxide from SNAP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the physiological role of nitric oxide (NO) released from the donor molecule S-nitroso-N-acetylpenicillamine (SNAP). SNAP serves as a crucial tool in research and drug development, enabling the precise study of NO's complex and multifaceted functions in various biological systems. This document provides a comprehensive overview of SNAP's mechanism of action, its effects on key signaling pathways, and detailed experimental protocols for its use, supported by quantitative data and visual representations of the underlying molecular interactions.

Introduction to S-Nitroso-N-acetylpenicillamine (SNAP)

S-nitroso-N-acetylpenicillamine (SNAP) is a small molecule NO donor that belongs to the S-nitrosothiol (RSNO) class of compounds.[1] Its utility in research stems from its ability to release nitric oxide under physiological conditions, mimicking endogenous NO production.[1] The release of NO from SNAP can be triggered by various stimuli, including light, heat, and transition metal ions like copper.[2][3] This controlled release allows for the investigation of NO's dose- and time-dependent effects in a variety of experimental settings.[4]

Nitric oxide itself is a short-lived gaseous signaling molecule with a diverse range of physiological roles.[5] It is a key regulator of vascular tone, a neurotransmitter in the central and peripheral nervous systems, and a mediator of immune responses.[5][6][7] The study of NO's functions has been greatly facilitated by the use of donors like SNAP, which provide a reliable and quantifiable source of this reactive molecule.

Mechanism of Nitric Oxide Release from SNAP

SNAP is a tertiary RSNO, which contributes to its relative stability compared to primary RSNOs.[8] The core of its function lies in the cleavage of the sulfur-nitroso (S-NO) bond, which liberates NO.[9] This decomposition can occur through several mechanisms:

  • Photolysis: Exposure to light, particularly in the UV-A range (around 340 nm), efficiently breaks the S-NO bond, leading to the release of NO.[2] The rate of NO release can be modulated by the intensity and wavelength of the light source.[2]

  • Thermal Decomposition: At physiological temperatures (37 °C), SNAP undergoes slow thermal decomposition, providing a sustained, low-level release of NO.[8]

  • Metal-Ion Catalysis: Transition metal ions, most notably cuprous ions (Cu⁺), can catalyze the decomposition of SNAP to release NO.[3][10] This property is often utilized in experimental setups to achieve a rapid and quantifiable burst of NO.

Core Physiological Signaling Pathways of SNAP-derived NO

Nitric oxide released from SNAP exerts its physiological effects primarily through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).[5][6] cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets to elicit a cellular response. However, NO can also act through cGMP-independent pathways, such as S-nitrosylation of proteins.

The Canonical cGMP-Dependent Pathway

The most well-characterized signaling pathway for NO involves the activation of sGC. This pathway is central to many of NO's physiological effects, including vasodilation and neurotransmission.

SNAP_cGMP_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Release sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects Phosphorylates Targets

Caption: SNAP-NO-sGC-cGMP Signaling Pathway.

cGMP-Independent Signaling: S-Nitrosylation and Apoptosis

SNAP-derived NO can also induce physiological responses independently of the cGMP pathway. One significant mechanism is S-nitrosylation, the covalent modification of cysteine residues in proteins by NO. This can alter protein function and has been implicated in various cellular processes.

Furthermore, studies have shown that SNAP can induce apoptosis in certain cell types, such as smooth muscle cells, through a cGMP-independent mechanism.[4] This apoptotic pathway may involve alterations in ion channel activity and other signaling cascades.[4]

SNAP_Apoptosis_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Release SMCs Smooth Muscle Cells NO->SMCs Apoptosis Apoptosis SMCs->Apoptosis Induces cGMP_independent cGMP-Independent Pathway Apoptosis->cGMP_independent Na_H_antiporter Na+-H+ Antiporter Inhibition cGMP_independent->Na_H_antiporter

Caption: cGMP-Independent Apoptosis Induced by SNAP.

Quantitative Data on SNAP's Effects

The physiological effects of SNAP are dose-dependent. The following tables summarize quantitative data from various studies, highlighting the concentrations of SNAP used and the observed outcomes.

Table 1: Vasoactive Effects of SNAP

ParameterConcentrationEffectReference
Mean Arterial Pressure (MAP)85 nmol/kg/min (infused for 30 min)Decreased MAP by 40 to 60 mm Hg in rats.
Pulmonary Artery Pressure (in isolated rat lung)1, 10, and 100 µgDose-dependent fall in normoxic Ppa; 22%, 55%, and 79% fall in hypoxic pulmonary vasoconstriction.
Vascular Reactivity85 nmol/kg/min (infused for 30 min)Reduced pressor responses to phenylephrine and angiotensin II, enhanced responses to bradykinin and acetylcholine for at least 24 hours.[11]

Table 2: Neuromodulatory Effects of SNAP

Cell TypeSNAP ConcentrationEffectReference
Cortical Neurons1 mMInduced release of aspartate, glutamate, glycine, and GABA.[5][6]
Cortical Neurons10 µM (in serum) - 250 µM (serum-free)Induced cell death and caspase-3 activation.[12]
Cortical Neurons500 µM - 1 mMDiminished caspase-3 activity.[12]

Table 3: NO Release Characteristics from SNAP-Doped Polymers

Polymer MatrixSNAP ConcentrationNO FluxReference
CarboSil with SR topcoat10 wt%~1.5 x 10⁻¹⁰ mol cm⁻² min⁻¹ initially, sustained release for 22 days.[8]
CarboSil with Cu-NPs10 wt% SNAP, 1-3 wt% Cu-NPs4.48 - 4.84 x 10⁻¹⁰ mol min⁻¹ cm⁻².[13]
CarboSil (impregnated catheters)15 wt%Initial burst of ~4 x 10⁻¹⁰ mol cm⁻² min⁻¹, sustained release above 0.5 x 10⁻¹⁰ mol cm⁻² min⁻¹ for 14 days.[14]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide protocols for key experiments involving SNAP.

Measurement of NO Release from SNAP

Objective: To quantify the amount and rate of nitric oxide released from a SNAP solution or a SNAP-releasing material.

Methodology: Chemiluminescence

This is the gold standard for direct and sensitive detection of NO.[9]

  • Instrumentation: A chemiluminescence nitric oxide analyzer (NOA) is used.

  • Principle: The analyzer detects the light produced from the reaction of NO with ozone (O₃). The intensity of the emitted light is directly proportional to the NO concentration.

  • Procedure (for SNAP solutions):

    • Prepare a fresh solution of SNAP in an appropriate buffer (e.g., PBS, pH 7.4) and protect it from light.

    • Place the solution in a sealed reaction vessel connected to the NOA.

    • To measure basal release, purge the headspace of the vessel with an inert gas (e.g., nitrogen) to carry the released NO to the detector.

    • To measure catalyzed release, inject a solution of a catalyst (e.g., CuCl₂) into the SNAP solution.[10]

    • Record the NO concentration over time. The total amount of NO released can be calculated by integrating the area under the curve.

  • Procedure (for SNAP-releasing materials):

    • Place the material in a vessel with buffer at 37°C.[14]

    • Continuously purge the buffer with an inert gas, which carries the released NO to the NOA for detection.[14]

NO_Measurement_Workflow cluster_sample Sample Preparation cluster_detection NO Detection SNAP_Sample SNAP Solution or SNAP-releasing Material Reaction_Vessel Sealed Reaction Vessel SNAP_Sample->Reaction_Vessel Buffer Buffer (e.g., PBS) Buffer->Reaction_Vessel NOA Chemiluminescence NO Analyzer (NOA) Reaction_Vessel->NOA Carry Released NO Inert_Gas Inert Gas (N2) Inert_Gas->Reaction_Vessel Purge Data_Acquisition Data Acquisition (NO concentration vs. time) NOA->Data_Acquisition

Caption: Workflow for NO Measurement using Chemiluminescence.

Induction and Analysis of Apoptosis in Cell Culture

Objective: To investigate the pro-apoptotic effects of SNAP on a specific cell type.

Methodology: Cell Viability and Caspase Activity Assays

  • Cell Culture: Culture the target cells (e.g., smooth muscle cells, cortical neurons) under standard conditions.[4][12]

  • SNAP Treatment:

    • Prepare fresh SNAP solutions in the appropriate cell culture medium.

    • Treat the cells with a range of SNAP concentrations for various time points.[4]

  • Assessment of Apoptosis:

    • DNA Fragmentation Analysis: Isolate genomic DNA from treated and control cells. Analyze the DNA by agarose gel electrophoresis to detect the characteristic "laddering" pattern of apoptosis.[12]

    • Flow Cytometry: Stain cells with markers of apoptosis, such as Annexin V (for early apoptosis) and propidium iodide (for late apoptosis/necrosis), and analyze by flow cytometry.[12]

    • Caspase Activity Assay: Lyse the cells and measure the activity of key executioner caspases, such as caspase-3, using a fluorometric or colorimetric substrate.[12][15]

    • Cell Viability Assay: Use assays like the XTT test to quantify the reduction in cell viability following SNAP treatment.[12]

Apoptosis_Experiment_Workflow Start Cell Culture SNAP_Treatment SNAP Treatment (Varying Concentrations and Times) Start->SNAP_Treatment Harvest_Cells Harvest Cells SNAP_Treatment->Harvest_Cells DNA_Analysis DNA Fragmentation Analysis Harvest_Cells->DNA_Analysis Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Harvest_Cells->Flow_Cytometry Caspase_Assay Caspase-3 Activity Assay Harvest_Cells->Caspase_Assay Viability_Assay Cell Viability Assay (XTT) Harvest_Cells->Viability_Assay Results Quantification of Apoptosis DNA_Analysis->Results Flow_Cytometry->Results Caspase_Assay->Results Viability_Assay->Results

Caption: Experimental Workflow for Studying SNAP-Induced Apoptosis.

Conclusion

S-nitroso-N-acetylpenicillamine (SNAP) is an invaluable tool for elucidating the diverse physiological roles of nitric oxide. Its predictable NO-releasing properties allow for controlled studies of NO's involvement in a wide array of biological processes, from vasodilation and neurotransmission to apoptosis. By understanding the underlying signaling pathways and employing rigorous experimental methodologies, researchers and drug development professionals can continue to leverage SNAP to uncover new therapeutic targets and advance our understanding of NO-mediated physiology and pathophysiology. This guide provides a foundational framework for such endeavors, consolidating key data and protocols to facilitate future research in this dynamic field.

References

S-Nitroso-N-acetyl-DL-penicillamine pharmacology and toxicology

Author: BenchChem Technical Support Team. Date: December 2025

S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide to its Pharmacology and Toxicology

Introduction

This compound (SNAP) is an organosulfur compound belonging to the S-nitrosothiol (RSNO) class.[1] Structurally derived from the amino acid penicillamine, SNAP is a small, cell-permeable molecule widely utilized in biomedical research as a potent and reliable donor of nitric oxide (NO).[1] Under physiological conditions, it undergoes decomposition to release NO, a critical signaling molecule involved in a vast array of biological processes, including vasodilation, neurotransmission, and host defense.[2] This property makes SNAP an invaluable tool for investigating the pharmacological and physiological effects of NO in both in vitro and in vivo models.[2] This guide provides an in-depth overview of the core pharmacology, toxicology, and experimental applications of SNAP for researchers and drug development professionals.

Pharmacology

The pharmacological actions of SNAP are primarily mediated by its ability to release nitric oxide. The subsequent activation of downstream signaling cascades results in a broad spectrum of physiological responses.

Mechanism of Action

SNAP's primary mechanism involves the release of NO, which then activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[3] The elevation of intracellular cGMP levels mediates many of SNAP's effects, including smooth muscle relaxation and inhibition of platelet aggregation.[3]

However, research indicates that SNAP can also exert its effects through cGMP-independent pathways. For instance, NO can induce apoptosis in smooth muscle cells via a mechanism that does not involve guanylate cyclase or cGMP-dependent protein kinase.[4] Additionally, the release of NO from SNAP is not always spontaneous and can be accelerated by catalysis, particularly by metal ions like copper.[5]

SNAP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Releases sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP Catalyzes sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Platelet Aggregation Inhibition) PKG->Physiological_Effects

Caption: Primary signaling pathway of SNAP via NO and cGMP.
Pharmacodynamics

The physiological effects of SNAP are diverse, reflecting the ubiquitous role of its effector molecule, nitric oxide.

  • Vasodilation: SNAP is a potent vasodilator and smooth muscle relaxant. It induces a reproducible vasorelaxant effect on isolated canine coronary arteries with an IC50 of 113 nM.[2] This effect is primarily mediated by the NO-cGMP pathway, leading to the relaxation of vascular smooth muscle cells.

  • Platelet Aggregation: SNAP is a stable and potent inhibitor of platelet aggregation and an inducer of disaggregation.[3][6][7] It inhibits fibrinogen binding to platelets and reduces the release of P-selectin, actions that correlate with an increase in intraplatelet cGMP concentrations.[3][7]

  • Neurotransmission: In the nervous system, SNAP induces the release of several amino acid neurotransmitters, including aspartate, glutamate, glycine, and GABA, in cortical neurons.[8] This effect appears to be mediated by cGMP formation, as it is inhibited by ODQ, an inhibitor of soluble guanylate cyclase.[8]

  • Apoptosis: The role of SNAP in apoptosis is context-dependent. It can induce apoptosis in smooth muscle cells in a concentration- and time-dependent manner through a cGMP-independent pathway.[4] Conversely, it can provide delayed protection against oxidative stress-induced apoptosis in cardiomyocytes.[9]

  • Enzyme Inhibition: SNAP has been shown to inhibit the activity of several enzymes. It acts as a competitive inhibitor of lipoxygenase (Kᵢ = 710 µM) by reducing the catalytic iron to its inactive Fe(II) form.[2] It also inhibits Factor XIII (IC50 = 230 µM), a transglutaminase involved in blood clot formation, presumably through S-nitrosylation of a reactive cysteine residue.[2]

Pharmacokinetics

The utility of SNAP in experimental settings is influenced by its stability and decomposition kinetics.

  • Stability and Preparation: SNAP is unstable in solutions, and it is recommended that solutions be freshly prepared for experiments.[6] The presence of metal ions can significantly accelerate its decomposition and subsequent NO release.[5]

  • Half-Life: The half-life of SNAP can vary depending on the biological environment. For instance, in isolated rat ventricular myocytes, it has a half-life of approximately 6 hours.[6]

  • NO Release Profile: At concentrations sufficient to inhibit platelet function (0.01-3 µM), the spontaneous release of NO can be detected from some S-nitrosothiols, but platelet-mediated mechanisms may be involved in the release of NO from SNAP.[3] Detectable spontaneous NO release from SNAP generally occurs at concentrations of 10 µM or higher.[3]

Toxicology

While a valuable research tool, high concentrations of SNAP can induce significant toxicity, primarily through the overproduction of nitric oxide and its reactive byproducts.

Cytotoxicity

SNAP exhibits cytotoxic effects in a concentration-dependent manner.

  • In cultivated endothelial cells, SNAP has been shown to exhibit cytotoxicity.[6]

  • A high concentration of SNAP (10 mM) can induce approximately 80% toxicity in cells after 6 hours under normoxic conditions by releasing NO.[6]

  • Under hypoxic conditions, the cytotoxicity of SNAP is enhanced due to an increased release of nitric oxide.

Oxidative and Nitrosative Stress

A significant mechanism of SNAP-induced toxicity involves the interaction of NO with reactive oxygen species.

  • During reperfusion of ischemic myocardium, NO can react with superoxide radicals to form peroxynitrite, a highly reactive and cardiotoxic species that causes lipid peroxidation.[10]

  • Administration of SNAP during ischemia-reperfusion has been shown to increase the generation of reactive nitrogen species, exacerbate oxidative damage, and worsen post-reperfusion left ventricular dysfunction.[10]

Quantitative Data Summary

Table 1: Pharmacological Data for this compound (SNAP)
ParameterValueSpecies/ModelEffectReference
IC₅₀ 113 nMCanineVasorelaxation (isolated coronary arteries)[2]
IC₅₀ 230 µMIn vitroInhibition of Factor XIII activity[2]
Kᵢ 710 µMIn vitroCompetitive inhibition of soybean lipoxygenase[2]
Effective Conc. 0.01 - 3 µMHumanInhibition of platelet function[3]
Effective Conc. 100 µMGuinea-pigIncreased acetylcholine release in trachea[6]
Effective Conc. ~0.1 mMRatInhibition of vascular smooth muscle cell mitogenesis[2]
Effective Conc. 1 mMRatInduction of hsp75 synthesis in cardiomyocytes[9]
Table 2: Toxicological and Pharmacokinetic Data for this compound (SNAP)
ParameterValueSpecies/ModelObservationReference
Cytotoxic Conc. 10 mMIn vitro (normoxia)~80% toxicity after 6 hours[6]
Toxic Conc. 2 mMH9c2 cardiomyocytesObserved toxicity[9]
Half-life (t½) ~6 hoursIsolated rat ventricular myocytes[6]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving SNAP.

Protocol: Inhibition of Platelet Aggregation

This protocol is adapted from studies examining the effects of S-nitrosothiols on human platelets.[3]

  • Blood Collection: Collect human venous blood into a syringe containing an anticoagulant (e.g., 3.15% trisodium citrate, 9:1 v/v).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Platelet Aggregation Measurement:

    • Use an aggregometer to monitor changes in light transmission through a stirred suspension of PRP at 37°C.

    • Add a platelet agonist (e.g., ADP, collagen, or U46619) to induce aggregation.

    • To test the inhibitory effect of SNAP, pre-incubate the PRP with various concentrations of freshly prepared SNAP solution for a defined period (e.g., 2 minutes) before adding the agonist.

  • Data Analysis: Calculate the percentage inhibition of aggregation for each SNAP concentration relative to the control (agonist alone). Determine the IC₅₀ value, which is the concentration of SNAP required to inhibit platelet aggregation by 50%.

Protocol: Vasodilation in Isolated Arteries

This protocol describes a method for assessing the vasorelaxant properties of SNAP ex vivo.[2]

  • Tissue Preparation: Euthanize a laboratory animal (e.g., rat or rabbit) and carefully dissect a major artery (e.g., femoral or coronary artery). Cut the artery into rings of 2-3 mm in length.

  • Organ Bath Setup: Mount the arterial rings in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Connect the rings to an isometric force transducer to record changes in tension.

  • Pre-contraction: After an equilibration period, induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or U46619).

  • SNAP Administration: Once a stable plateau of contraction is reached, add increasing cumulative concentrations of freshly prepared SNAP solution to the organ bath.

  • Data Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contracted tension. Plot the concentration-response curve and calculate the IC₅₀ value, representing the concentration of SNAP that causes 50% relaxation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells/ Prepare Tissue Equilibration 2. Equilibrate System Cell_Culture->Equilibration Add_SNAP 3. Add Freshly Prepared SNAP Equilibration->Add_SNAP Incubation 4. Incubate for Defined Period Add_SNAP->Incubation Assay 5. Perform Assay (e.g., MTT, Aggregometry) Incubation->Assay Data_Collection 6. Collect Data Assay->Data_Collection Data_Analysis 7. Analyze & Plot Results Data_Collection->Data_Analysis

Caption: A generalized workflow for in vitro experiments using SNAP.
Protocol: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxicity of SNAP on cultured cells.[9]

  • Cell Seeding: Seed cells (e.g., H9c2 cardiomyocytes or endothelial cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of freshly prepared SNAP. Include a vehicle control (medium with the solvent used for SNAP).

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Express the results as a percentage of cell viability compared to the vehicle control. This allows for the determination of concentrations at which SNAP induces toxicity.

SNAP_Effects_Relationship cluster_pharmacology Pharmacological Effects (Low-Moderate Conc.) cluster_toxicology Toxicological Effects (High Conc.) SNAP SNAP Administration NO_Release Nitric Oxide (NO) Release SNAP->NO_Release Vasodilation Vasodilation NO_Release->Vasodilation Mediates Platelet_Inhibition Platelet Inhibition NO_Release->Platelet_Inhibition Mediates Neurotransmission Neurotransmitter Release NO_Release->Neurotransmission Mediates Cytotoxicity Cytotoxicity NO_Release->Cytotoxicity Causes Oxidative_Stress Oxidative Stress (Peroxynitrite Formation) NO_Release->Oxidative_Stress Contributes to Cell_Death Cell Death Cytotoxicity->Cell_Death Oxidative_Stress->Cell_Death

Caption: Relationship between SNAP, NO release, and its dual effects.

References

A Technical Guide to S-Nitroso-N-acetylpenicillamine (SNAP) as a Nitric Oxide Donor in Basic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental research applications of S-nitroso-N-acetylpenicillamine (SNAP), a widely utilized nitric oxide (NO) donor. This document provides a comprehensive overview of SNAP's chemical properties, mechanisms of action, and its application in various experimental models, with a focus on cardiovascular and neuroscience research. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate its effective use in the laboratory.

Core Concepts: SNAP as a Nitric Oxide Donor

S-nitroso-N-acetylpenicillamine (SNAP) is a small molecule S-nitrosothiol that serves as a reliable and convenient source of nitric oxide (NO) in biological research. Its utility stems from its ability to spontaneously decompose under physiological conditions, releasing NO, a critical signaling molecule involved in a myriad of physiological and pathological processes.

Mechanism of NO Release: The decomposition of SNAP, and S-nitrosothiols in general, can be initiated by various stimuli, including heat, light, and transition metal ions like copper (Cu⁺)[1]. This process yields NO and the corresponding disulfide, N-acetylpenicillamine disulfide. The relatively stable nature of SNAP allows for a more controlled and sustained release of NO compared to other donors, making it a valuable tool for studying NO-mediated effects in vitro and in vivo.

Chemical and Physical Properties: SNAP is a green-colored solid that is soluble in various organic solvents and aqueous solutions. Its stability in solution is dependent on factors such as pH, temperature, and the presence of metal ions[2]. Freshly prepared solutions are recommended for experiments to ensure accurate and reproducible results[3].

Quantitative Data on SNAP Applications

The following tables summarize key quantitative data from various studies utilizing SNAP as an NO donor.

Table 1: Stability and NO Release Kinetics of SNAP

ParameterValueConditionsReference
Half-life (t½) ~6 hourspH 6-8, 37°C, in the presence of transition metal ion chelators[2]
Half-life (t½) ~37 hoursIn solution[4][5]
NO Release < 2% of total SNAPAfter 60 minutes at 500 µM[5]

Table 2: Effective Concentrations of SNAP in Cardiovascular Research

ApplicationCell/Tissue TypeSNAP ConcentrationObserved EffectReference
Vasodilation Isolated perfused rat lung1, 10, 100 µgDose-dependent decrease in pulmonary artery pressure[6]
Apoptosis Induction Smooth Muscle CellsConcentration-dependentInduction of apoptosis[7]
Cardioprotection H9c2 Cardiomyocytes1 mMProtection against oxidative stress[8]
Negative Inotropy Rat CardiomyocytesHigh concentrationsAttenuation of cardiac contractility[9]
Increased Free Radical Generation Canine Myocardium (in vivo)InfusionExacerbated myocardial oxidative damage post-ischemia-reperfusion[10][11]

Table 3: Effective Concentrations of SNAP in Neuroscience Research

ApplicationCell/Tissue TypeSNAP ConcentrationObserved EffectReference
Neurotransmitter Release Cortical Neurons1 µM - 1 mMInduction of Asp, Glu, Gly, and GABA release[4][12]
Neuroprotection Cortical Neurons (serum-deprived)Not specifiedOpposed cell death
Neurotoxicity Cortical Neurons (serum-supplemented)High dosesInduction of neurotoxicity

Key Signaling Pathways Modulated by SNAP-derived NO

Nitric oxide released from SNAP influences a variety of intracellular signaling pathways. The canonical pathway involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). However, NO can also exert its effects through cGMP-independent mechanisms, such as S-nitrosylation of proteins.

The cGMP-Dependent Signaling Pathway

The activation of sGC by NO is a fundamental mechanism underlying many of SNAP's physiological effects, particularly vasodilation.

cGMP_Signaling SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Decomposition sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP Converts cGMP cGMP sGC_active->cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

SNAP-induced cGMP-dependent vasodilation pathway.
cGMP-Independent Signaling in Apoptosis

Interestingly, studies have shown that SNAP can induce apoptosis in certain cell types, such as vascular smooth muscle cells, through a mechanism that does not involve the sGC-cGMP pathway[7].

Apoptosis_Signaling SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Decomposition sGC Soluble Guanylate Cyclase NO->sGC Does not activate in this context Unknown cGMP-Independent Pathway(s) NO->Unknown cGMP cGMP sGC->cGMP Apoptosis Apoptosis Unknown->Apoptosis

cGMP-independent apoptosis induction by SNAP.

Experimental Protocols

This section provides detailed methodologies for key experiments using SNAP.

Preparation of SNAP Stock Solutions

Objective: To prepare a fresh stock solution of SNAP for in vitro experiments.

Materials:

  • S-nitroso-N-acetylpenicillamine (SNAP) powder

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Appropriate buffer (e.g., PBS, cell culture medium)

  • Microcentrifuge tubes

  • Vortex mixer

  • Aluminum foil

Protocol:

  • Due to the light sensitivity of SNAP, perform all steps in a darkened room or with tubes wrapped in aluminum foil.

  • Weigh out the desired amount of SNAP powder in a microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to dissolve the SNAP powder and create a concentrated stock solution (e.g., 100 mM).

  • Vortex the tube until the SNAP is completely dissolved. The solution should have a characteristic green color.

  • For working solutions, dilute the stock solution to the desired final concentration in the appropriate pre-warmed buffer or cell culture medium immediately before use.

  • It is crucial to use freshly prepared SNAP solutions for each experiment, as the compound is unstable in aqueous solutions[3].

Induction of Vasodilation in Isolated Perfused Rat Lung

Objective: To assess the vasodilatory effects of SNAP in an ex vivo model.

Materials:

  • Isolated perfused lung system

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit buffer

  • SNAP

  • Pressor agent (e.g., U46619, a thromboxane A2 analog) to pre-constrict vessels

  • Pressure transducer and data acquisition system

Experimental Workflow:

Vasodilation_Workflow A Isolate and cannulate rat lungs B Perfuse with Krebs-Henseleit buffer at a constant flow rate A->B C Allow for equilibration B->C D Induce vasoconstriction with a pressor agent C->D E Administer SNAP in increasing doses (e.g., 1, 10, 100 µg) D->E F Continuously record pulmonary arterial pressure E->F G Analyze dose-response relationship F->G

Workflow for assessing SNAP-induced vasodilation.

Protocol:

  • Isolate the lungs from an anesthetized rat and cannulate the pulmonary artery and trachea.

  • Place the lungs in a humidified chamber and perfuse with Krebs-Henseleit buffer at a constant flow rate (e.g., 10 mL/min).

  • Allow the preparation to equilibrate for approximately 20 minutes until a stable baseline pulmonary arterial pressure is achieved.

  • Induce a sustained increase in pulmonary arterial pressure by adding a pressor agent to the perfusate.

  • Once a stable hypertensive plateau is reached, administer SNAP in a cumulative dose-dependent manner into the pulmonary arterial line.

  • Continuously monitor and record the pulmonary arterial pressure.

  • Calculate the percentage reversal of the induced vasoconstriction for each dose of SNAP.

Induction of Apoptosis in Cultured Vascular Smooth Muscle Cells

Objective: To investigate the pro-apoptotic effects of SNAP on vascular smooth muscle cells (SMCs).

Materials:

  • Cultured vascular smooth muscle cells

  • Complete cell culture medium

  • SNAP

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Plate vascular SMCs in appropriate culture vessels and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

  • Prepare fresh SNAP solutions in serum-free medium at various concentrations.

  • Remove the complete medium from the cells and wash with PBS.

  • Add the SNAP-containing medium to the cells and incubate for a specified period (e.g., 6, 12, 24 hours). Include a vehicle control (medium with the solvent used to dissolve SNAP).

  • After the incubation period, collect both the culture supernatant (containing detached apoptotic cells) and the adherent cells (by trypsinization).

  • Stain the cells with an apoptosis detection reagent according to the manufacturer's instructions.

  • Analyze the percentage of apoptotic cells using flow cytometry or fluorescence microscopy.

Measurement of Neurotransmitter Release from Cortical Neurons

Objective: To measure the effect of SNAP on the release of amino acid neurotransmitters from primary cortical neurons.

Materials:

  • Primary cortical neuron cultures

  • Physiological salt solution (e.g., Krebs-Ringer buffer)

  • SNAP

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

  • Reagents for o-phthalaldehyde (OPA) derivatization

Experimental Workflow:

Neurotransmitter_Workflow A Culture primary cortical neurons B Wash cells and replace medium with physiological salt solution A->B C Incubate with SNAP (e.g., 1 µM - 1 mM) for 15 minutes B->C D Collect the extracellular medium C->D E Lyse the cells to determine intracellular neurotransmitter content C->E F Derivatize samples with OPA D->F E->F G Analyze amino acid content by HPLC with fluorescence detection F->G H Calculate percentage of neurotransmitter release G->H

Workflow for measuring SNAP-induced neurotransmitter release.

Protocol:

  • Culture primary cortical neurons until they form a mature network.

  • Gently wash the cells with a pre-warmed physiological salt solution.

  • Replace the solution with fresh salt solution containing the desired concentration of SNAP. Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Carefully collect the extracellular medium, which contains the released neurotransmitters.

  • Lyse the remaining cells to measure the intracellular neurotransmitter content.

  • Derivatize the amino acids in both the extracellular and intracellular samples with OPA.

  • Separate and quantify the derivatized amino acids using a reverse-phase HPLC column and a fluorescence detector.

  • Express the neurotransmitter release as a percentage of the total amount (extracellular + intracellular).

Conclusion

S-nitroso-N-acetylpenicillamine (SNAP) remains an invaluable tool in basic research for investigating the multifaceted roles of nitric oxide. Its predictable NO-releasing properties and ease of use have made it a staple in studies ranging from cardiovascular physiology to neurobiology. By understanding its chemical characteristics, mechanisms of action, and appropriate experimental application, researchers can continue to leverage SNAP to unravel the complexities of NO signaling in health and disease. This guide provides a foundational framework for the effective and reproducible use of SNAP in the laboratory.

References

Methodological & Application

Application Notes and Protocols for S-Nitroso-N-acetyl-DL-penicillamine (SNAP) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely utilized S-nitrosothiol that serves as a potent and stable donor of nitric oxide (NO) in biological systems.[1][2][3] As a stable analog of endogenous S-nitroso compounds, SNAP is an invaluable tool for investigating the multifaceted roles of NO in cellular signaling, physiology, and pathophysiology.[2] Unlike some other NO donors, it does not induce tolerance, making it suitable for a variety of experimental designs.[2] These application notes provide a comprehensive guide for the effective use of SNAP in cell culture, including detailed protocols, data tables for experimental planning, and diagrams of relevant signaling pathways and workflows.

Mechanism of Action

SNAP spontaneously decomposes in aqueous solutions to release nitric oxide (NO).[2][3] This decomposition can be influenced by factors such as temperature, pH, and the presence of metal ions.[3] The released NO is a highly reactive free radical that can diffuse across cell membranes and interact with various intracellular targets to elicit a range of biological effects. A primary mechanism of NO signaling involves the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP).[4][5] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors.[4] Additionally, NO can directly modify proteins through S-nitrosylation, a post-translational modification of cysteine residues that can alter protein function, localization, and stability.[6]

Applications in Cell Culture

SNAP is a versatile tool with a broad range of applications in cell culture research, including:

  • Induction of S-nitrosylation: Studying the role of this critical post-translational modification in protein function and signaling.[6]

  • Investigation of NO-mediated signaling pathways: Elucidating the downstream effects of NO, particularly the cGMP/PKG pathway.[4]

  • Modulation of apoptosis: Investigating the dual role of NO as both a pro- and anti-apoptotic molecule depending on the cellular context and NO concentration.[6]

  • Regulation of ion channels: Examining the effects of NO on the activity of various ion channels.[4]

  • Studies on platelet aggregation: SNAP is a stable inhibitor of platelet aggregation.[1]

  • Vasodilation research: Investigating the effects of NO on vascular smooth muscle cells.[6]

Data Presentation: Properties and Experimental Parameters of SNAP

The following tables summarize key quantitative data for SNAP to aid in experimental design.

Table 1: Physicochemical Properties of SNAP

PropertyValue
Molecular Weight 220.24 g/mol [2]
Formula C₇H₁₂N₂O₄S[2]
Solubility Soluble to 100 mM in DMSO.[2] Soluble in DMF (>50 mg/ml), Ethanol (>30 mg/ml), and PBS pH 7.2 (>11.2 mg/ml).[3] Also soluble in water (2.1 mg/ml).[6]
Storage Store at -20°C, desiccated and protected from light.[2][6]
Stability Stable for at least one year when stored correctly.[6] The half-life in aqueous media is approximately 5-6 hours at 37°C and pH 6-8.[1][3][6]

Table 2: Common Experimental Concentrations and Incubation Times

ApplicationCell TypeConcentration RangeIncubation TimeOutcome
Induction of Cytotoxicity (Normoxic) Endothelial Cells5 mMNot specified~45% loss of cell viability.[6]
Induction of Cytotoxicity (Hypoxic) Endothelial Cells5 mMNot specified~90% loss of cell viability.[6]
Induction of Cytotoxicity (Normoxic) Not specified10 mM8 hours~80% toxicity after 6 hours.[1]
Apoptosis Modulation Endothelial Cells250 µMNot specifiedMaximal (60%) decrease in TNF-α induced apoptosis.[6]
Apoptosis Induction Endothelial Cells1 mMNot specifiedInduction of endothelial apoptosis via cGMP-independent pathways.[6]
Inhibition of Platelet Aggregation Human Platelets5 - 500 µMNot specifiedInhibition of thrombin-induced aggregation.[6]
Increase in cGMP Levels Rat Cerebellar SlicesEC₅₀ ~50 µMNot specifiedUp to 300-fold increase.[6]
Modulation of Ion Channel Activity Thick Ascending Limb (Mice)IC₅₀ = 6.6 µMNot specifiedInhibition of the basolateral 10-pS Cl⁻ channel.[4]
Effect on Intracellular pH Isolated Rat Ventricular Myocytes100 µM30 minutesSustained decrease in basal pHi.[1]

Experimental Protocols

Protocol 1: Preparation of SNAP Stock Solution

Caution: SNAP is unstable in solution; it is highly recommended to prepare fresh solutions for each experiment.[1]

Materials:

  • This compound (SNAP) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Allow the SNAP powder to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile, light-protected microcentrifuge tube, dissolve SNAP in DMSO to prepare a concentrated stock solution (e.g., 100 mM).[2]

  • Vortex briefly to ensure complete dissolution.

  • This stock solution should be used immediately. If short-term storage is necessary, keep it on ice and protected from light for no more than a few hours.[6]

Protocol 2: Treatment of Cells in Culture with SNAP

Materials:

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium

  • SNAP stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency.

  • On the day of the experiment, prepare the final working concentrations of SNAP by diluting the stock solution directly into pre-warmed complete cell culture medium. It is crucial to add the SNAP solution to the medium immediately before adding it to the cells due to its instability.

  • Remove the existing culture medium from the cells.

  • Wash the cells once with sterile PBS.

  • Add the SNAP-containing medium to the cells. For control wells, add medium containing the same final concentration of DMSO used for the highest SNAP concentration.

  • Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, Western blot for signaling proteins, measurement of cGMP levels, or biotin-switch assay for S-nitrosylation).

Protocol 3: Detection of Protein S-Nitrosylation using the Biotin-Switch Technique (BST)

This protocol is a generalized overview. For detailed procedures, refer to specialized literature on the biotin-switch technique.

Materials:

  • SNAP-treated and control cell lysates

  • Blocking buffer (HEN buffer with S-methyl methanethiosulfonate - MMTS)

  • Reducing agent (e.g., ascorbate)

  • Biotinylating agent (e.g., Biotin-HPDP)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse SNAP-treated and control cells in a suitable lysis buffer.

  • Block free thiol groups in the protein lysates by incubating with MMTS.

  • Remove excess MMTS.

  • Selectively reduce S-nitrosylated cysteines to free thiols using ascorbate.

  • Label the newly formed free thiols with a biotinylating agent like Biotin-HPDP.

  • Enrich the biotinylated proteins using streptavidin-agarose beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the biotinylated proteins.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest or by mass spectrometry for proteomic-scale identification.

Mandatory Visualizations

Signaling Pathways

SNAP_Signaling_Pathway SNAP SNAP (this compound) NO Nitric Oxide (NO) SNAP->NO Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation Protein_SH Protein-SH (Cysteine Residue) NO->Protein_SH S-nitrosylation cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Responses Cellular Responses (e.g., Vasodilation, Inhibition of Platelet Aggregation, Apoptosis) PKG->Cellular_Responses Protein_SNO Protein-SNO (S-nitrosylated Protein) Protein_SH->Protein_SNO Altered_Function Altered Protein Function Protein_SNO->Altered_Function

Caption: Canonical signaling pathways of SNAP-derived nitric oxide.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Prep_Stock Prepare fresh SNAP stock solution in DMSO Dilute_SNAP Dilute SNAP stock in pre-warmed cell culture medium Prep_Stock->Dilute_SNAP Treat_Cells Treat cells with SNAP-containing medium Dilute_SNAP->Treat_Cells Seed_Cells Seed and culture cells to desired confluency Seed_Cells->Treat_Cells Incubate Incubate for desired duration (e.g., 30 min - 24h) Treat_Cells->Incubate Analysis Perform downstream analysis Incubate->Analysis Viability Cell Viability Assay (e.g., MTT, LDH) Analysis->Viability Western Western Blot (e.g., for p-VASP, cleaved caspase-3) Analysis->Western cGMP_Assay cGMP Measurement (e.g., ELISA) Analysis->cGMP_Assay Biotin_Switch Biotin-Switch Assay for S-nitrosylation Analysis->Biotin_Switch

Caption: General experimental workflow for using SNAP in cell culture.

References

Application Notes and Protocols for S-Nitroso-N-acetyl-DL-penicillamine (SNAP) in Vasodilation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely utilized nitric oxide (NO) donor in cardiovascular research. As an S-nitrosothiol, SNAP spontaneously decomposes under physiological conditions to release NO, a critical signaling molecule in the regulation of vascular tone.[1] The release of NO from SNAP activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[1][2] This property makes SNAP a valuable tool for investigating endothelium-independent vasodilation and for studying the downstream effects of NO signaling. Furthermore, evidence suggests that at higher concentrations, SNAP may also induce vasodilation through cGMP-independent mechanisms, offering a broader scope for mechanistic studies. These application notes provide detailed protocols for the use of SNAP in ex vivo vasodilation studies using isolated arterial preparations.

Data Presentation: SNAP-Induced Vasodilation

The vasodilatory potency of SNAP can be quantified by determining its pD2 value (-log EC50), which represents the negative logarithm of the molar concentration of the drug that produces 50% of the maximal response. The following table summarizes the vasodilatory effect of SNAP in isolated, pre-contracted rat femoral arteries.

CompoundN-substituted Side-chain LengthpD2 Value (± SEM)Number of Replicates (n)
SNAP 2 Carbons5.83 ± 0.178
SNPP3 Carbons5.74 ± 0.398
SNVP5 Carbons5.09 ± 0.318
SNHP7 Carbons5.66 ± 0.238
Data adapted from a study on isolated rat femoral arteries pre-contracted with a submaximal dose of noradrenaline.[3] pD2 values were calculated from cumulative concentration-response curves.

Signaling Pathways

cGMP-Dependent Vasodilation Pathway

SNAP releases nitric oxide (NO), which diffuses into vascular smooth muscle cells (VSMCs). In the VSMC, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade leads to a decrease in intracellular calcium concentration and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

G cluster_VSMC SNAP SNAP NO Nitric Oxide (NO) SNAP->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates VSMC Vascular Smooth Muscle Cell GTP GTP cGMP cGMP GTP->cGMP converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation leads to G A Artery Isolation (e.g., rat thoracic aorta) B Cleaning and Sectioning (4-5 mm rings) A->B C Mounting in Organ Bath/ Wire Myograph B->C D Equilibration (60 min, 1.5-2.0 g tension) C->D E Viability & Endothelium Integrity Check (High K+ solution, Acetylcholine) D->E F Pre-contraction (Phenylephrine, e.g., 0.1 µM) E->F G Cumulative Addition of SNAP (e.g., 10⁻⁹ M to 10⁻⁴ M) F->G H Data Recording (Isometric tension) G->H I Data Analysis (Dose-response curve, EC₅₀, Eₘₐₓ) H->I

References

Application Note: Preparation of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely used S-nitrosothiol that serves as a potent nitric oxide (NO) donor in biomedical research.[1] It spontaneously releases NO under physiological conditions, making it a valuable tool for studying the diverse roles of NO in signaling pathways, vasodilation, and cellular stress.[2][3] The inherent instability of SNAP in solution necessitates precise and consistent preparation of stock solutions to ensure experimental reproducibility.[1][4] This document provides detailed protocols for preparing SNAP stock solutions in both organic and aqueous solvents, along with critical data on its solubility and stability.

Physicochemical and Solubility Data

Accurate concentration determination begins with fundamental physicochemical properties and solubility information. SNAP is a light-green crystalline solid.[1][2]

Table 1: Physicochemical Properties of SNAP

PropertyValueReference
Molecular FormulaC₇H₁₂N₂O₄S[1][5]
Molecular Weight220.24 g/mol
AppearanceLight-green crystalline solid[1][2]

Table 2: Solubility of SNAP in Common Solvents

SolventSolubilityReference
Dimethylformamide (DMF)>50 mg/mL[1]
Dimethyl sulfoxide (DMSO)>25 mg/mL to 57.5 mg/mL[1][4]
Ethanol>30 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2>11.2 mg/mL[1]
Water~2.1 mg/mL[4]

Experimental Protocols

Safety Precautions:

  • SNAP is an irritant to the eyes, respiratory system, and skin.[5]

  • Always handle SNAP in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Avoid inhalation of dust and contact with skin and eyes.[6]

  • Consult the Safety Data Sheet (SDS) for complete hazard information before use.[6]

Protocol 1: Preparation of High-Concentration Stock Solution in Organic Solvent (DMSO)

This protocol is recommended for most applications due to the higher solubility and relative stability of SNAP in anhydrous organic solvents.

Materials:

  • This compound (SNAP) powder

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the SNAP vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a fume hood, carefully weigh the desired amount of SNAP powder into a tared, light-protected tube (e.g., an amber microcentrifuge tube).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 100 mM stock solution (MW: 220.24), dissolve 22.02 mg of SNAP in 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the SNAP is completely dissolved. The solution should be a clear, light green color.

  • Storage and Use: This stock solution should be prepared fresh for optimal results.[3][4] If temporary storage is necessary, store on ice and protect from light for no more than a few hours.[4] For longer-term storage, aliquot and store at -20°C, though stability is reduced compared to the solid form.[1][4]

Protocol 2: Preparation of Stock Solution in Aqueous Buffer

Aqueous solutions of SNAP are significantly less stable and their half-life is highly dependent on pH, temperature, and the presence of metal ions.[1][4] These solutions must be prepared immediately before use.

Materials:

  • This compound (SNAP) powder

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Deoxygenated, ice-cold buffer is recommended to enhance stability.

  • Microcentrifuge tubes

  • Calibrated analytical balance

Procedure:

  • Equilibration: Allow the SNAP vial to equilibrate to room temperature before opening.

  • Weighing: Weigh the required amount of SNAP powder in a tared microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of ice-cold, deoxygenated aqueous buffer to the tube.

  • Dissolution: Immediately cap the tube and vortex until the solid is fully dissolved. Do not heat.

  • Immediate Use: Use the freshly prepared aqueous solution without delay. The half-life of SNAP in aqueous media at 37°C is approximately 5-6 hours and can be influenced by buffer composition.[1][4] The presence of metal chelators like EDTA may help stabilize the solution.[4]

Storage and Stability

Proper storage is critical to maintain the integrity of SNAP.

Table 3: Storage and Stability Recommendations

FormStorage ConditionStability / Half-LifeReference
Solid Powder Desiccated at -20°C, protected from light≥ 1-4 years[1][4]
Organic Stock (DMSO) On ice, protected from lightStable for several hours[4]
Aqueous Solution (PBS, 37°C) Must be used immediatelyt½ ≈ 5-6 hours[1][4]

Visualized Workflows and Pathways

The following diagrams illustrate the preparation workflow and the chemical action of SNAP.

G start Start: Equilibrate SNAP to Room Temp weigh Weigh SNAP Powder in a Light-Protected Tube start->weigh add_solvent Add Appropriate Solvent (e.g., DMSO or Buffer) weigh->add_solvent dissolve Vortex to Dissolve Completely add_solvent->dissolve use Use Solution Immediately (Especially Aqueous Preps) dissolve->use Critical for Aqueous store For Temporary Storage: Keep on Ice, Protected from Light dissolve->store end End: Dilute to Final Working Concentration use->end store->end

Caption: Experimental workflow for preparing SNAP stock solutions.

G snap This compound (SNAP) products N-acetylpenicillamine Disulfide + Other Products snap->products Decomposition (Light, Heat, Metals) no_gas Nitric Oxide (NO) (Active Molecule) snap->no_gas Release

Caption: Decomposition pathway of SNAP leading to the release of nitric oxide.

References

Application Notes and Protocols for S-Nitroso-N-acetyl-DL-penicillamine (SNAP) in the Inhibition of Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a potent nitric oxide (NO) donor widely utilized in research settings to investigate the physiological and pathophysiological roles of NO. In the context of hematology and cardiovascular research, SNAP serves as a valuable tool for studying the mechanisms of platelet activation and inhibition. Platelet aggregation is a critical process in hemostasis and thrombosis, and its modulation is a key target for anti-thrombotic therapies. SNAP, by releasing NO, activates signaling pathways that lead to a significant reduction in platelet aggregation, offering a model system to explore novel therapeutic strategies.

These application notes provide a comprehensive overview of the use of SNAP to inhibit platelet aggregation, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action

This compound acts as an anti-platelet agent primarily through the release of nitric oxide (NO). This process is notably accelerated by the presence of metal ions[1]. The liberated NO subsequently initiates a signaling cascade within the platelets, as illustrated in the diagram below.

SNAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_platelet Platelet Cytosol SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Metal Ion Catalysis sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation VASP VASP Phosphorylation PKG->VASP Ca_mobilization Decreased Intracellular Ca2+ Mobilization PKG->Ca_mobilization Fibrinogen_binding Inhibition of Fibrinogen Binding (GPIIb/IIIa inactivation) VASP->Fibrinogen_binding P_selectin Inhibition of P-selectin Expression Ca_mobilization->P_selectin Aggregation Inhibition of Platelet Aggregation P_selectin->Aggregation Fibrinogen_binding->Aggregation

Caption: Signaling pathway of SNAP-mediated inhibition of platelet aggregation.

The released NO diffuses into the platelet and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then lead to the activation of protein kinase G (PKG).

PKG activation results in the phosphorylation of several downstream targets, which collectively inhibit platelet activation and aggregation. These effects include:

  • Inhibition of Fibrinogen Binding: PKG-mediated signaling leads to the inactivation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which is essential for fibrinogen binding and the cross-linking of platelets.

  • Decreased P-selectin Expression: The release of P-selectin from alpha-granules to the platelet surface, a marker of platelet activation, is reduced.

  • Reduced Intracellular Calcium Mobilization: PKG can lower the concentration of intracellular free calcium, a critical second messenger in platelet activation.

Quantitative Data on the Inhibitory Effects of SNAP

The inhibitory potency of SNAP on platelet aggregation can be quantified by determining its half-maximal inhibitory concentration (IC50) against various platelet agonists. The following tables summarize the available data on the efficacy of SNAP in inhibiting platelet aggregation, P-selectin expression, and fibrinogen binding.

Table 1: IC50 Values of SNAP for Inhibition of Platelet Aggregation

Platelet AgonistAgonist ConcentrationIC50 of SNAP (μM)Reference
ADP2-10 μMData not available
Collagen1-5 µg/mLData not available
Thrombin0.1-0.5 U/mLData not available

Note: Specific IC50 values for SNAP against common platelet agonists were not explicitly found in the searched literature. Researchers should perform dose-response experiments to determine these values in their specific experimental system.

Table 2: Inhibition of P-selectin Expression and Fibrinogen Binding by SNAP

ParameterAgonistSNAP Concentration (μM)% InhibitionReference
P-selectin ExpressionThrombin (0.1 U/mL)Not specifiedSNAP inhibited both surface expression and release of P-selectin.[2][3]
Fibrinogen BindingThrombin300Thrombin-induced fibrin formation was significantly reduced to 50 ± 11% of baseline.[4]

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol describes the preparation of PRP and PPP from whole human blood for use in platelet aggregation studies.

Materials:

  • Human whole blood collected in 3.2% or 3.8% sodium citrate tubes

  • Centrifuge with a swinging bucket rotor

  • Polypropylene tubes

  • Pipettes

Procedure:

  • Collect whole blood by venipuncture into tubes containing sodium citrate anticoagulant (9 parts blood to 1 part citrate).

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature (20-25°C) with the brake off.

  • Carefully aspirate the upper, straw-colored layer of PRP using a polypropylene pipette and transfer it to a clean polypropylene tube. Avoid disturbing the buffy coat layer.

  • To obtain PPP, centrifuge the remaining blood at a higher speed, typically 1500-2500 x g, for 15-20 minutes at room temperature.

  • Carefully collect the supernatant (PPP) and transfer it to a new polypropylene tube.

  • Keep both PRP and PPP at room temperature and use within 4 hours of blood collection.

PRP_PPP_Preparation cluster_workflow PRP and PPP Preparation Workflow start Whole Blood (Sodium Citrate) centrifuge1 Centrifuge (150-200 x g, 15-20 min) start->centrifuge1 separate_prp Aspirate Supernatant centrifuge1->separate_prp remaining_blood Remaining Blood centrifuge1->remaining_blood prp Platelet-Rich Plasma (PRP) separate_prp->prp centrifuge2 Centrifuge (1500-2500 x g, 15-20 min) remaining_blood->centrifuge2 separate_ppp Aspirate Supernatant centrifuge2->separate_ppp ppp Platelet-Poor Plasma (PPP) separate_ppp->ppp

Caption: Workflow for preparing PRP and PPP.

Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the procedure for measuring platelet aggregation in PRP using a light transmission aggregometer and assessing the inhibitory effect of SNAP.

Materials:

  • Platelet aggregometer

  • Aggregometer cuvettes and stir bars

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • This compound (SNAP) stock solution (freshly prepared in DMSO or appropriate solvent and protected from light)

  • Platelet agonists (e.g., ADP, collagen, thrombin) at appropriate stock concentrations

  • Saline or appropriate buffer

Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette an appropriate volume of PPP (e.g., 450 µL) into an aggregometer cuvette. Place the cuvette in the appropriate channel of the aggregometer and set this as the 100% aggregation (or 100% light transmission) baseline.

    • Pipette the same volume of PRP into another cuvette with a stir bar. Place it in the aggregometer and set this as the 0% aggregation (or 0% light transmission) baseline.

  • Sample Preparation:

    • For each aggregation tracing, pipette a fresh aliquot of PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer at 37°C. Allow the PRP to equilibrate for at least 2 minutes.

  • Inhibition with SNAP:

    • To assess the inhibitory effect of SNAP, add a small volume of the desired concentration of SNAP solution to the pre-warmed PRP. Incubate for a defined period (e.g., 2-5 minutes) before adding the agonist. For a vehicle control, add the same volume of the solvent used to dissolve SNAP.

  • Induction of Aggregation:

    • Move the cuvette to the recording well. Start the recording and establish a stable baseline for approximately 1 minute.

    • Add a small volume of the platelet agonist (e.g., ADP, collagen, or thrombin) to the PRP to achieve the desired final concentration.

    • Record the change in light transmission for a set period, typically 5-10 minutes.

  • Data Analysis:

    • The aggregometer software will generate aggregation curves. The maximum percentage of aggregation is determined from these curves.

    • To determine the IC50 of SNAP, perform a series of experiments with varying concentrations of SNAP and a fixed concentration of the agonist. Plot the percentage of inhibition of aggregation against the logarithm of the SNAP concentration and fit the data to a dose-response curve.

LTA_Workflow cluster_workflow Light Transmission Aggregometry Workflow start Prepare PRP and PPP setup Set up Aggregometer (37°C) start->setup calibrate Calibrate with PPP (100%) and PRP (0%) setup->calibrate incubate_prp Incubate PRP in Cuvette with Stir Bar (2 min) calibrate->incubate_prp add_snap Add SNAP or Vehicle (Incubate 2-5 min) incubate_prp->add_snap add_agonist Add Platelet Agonist add_snap->add_agonist record Record Aggregation (5-10 min) add_agonist->record analyze Analyze Data (Max Aggregation, IC50) record->analyze

References

Application Notes and Protocols for Studying cGMP Signaling Pathways Using SNAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-nitroso-N-acetylpenicillamine (SNAP) is a widely utilized nitric oxide (NO) donor in biomedical research. As a cell-permeable compound, SNAP spontaneously decomposes to release NO, a critical signaling molecule involved in numerous physiological processes. One of the primary downstream effectors of NO is soluble guanylyl cyclase (sGC). The activation of sGC by NO leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. The NO/cGMP signaling pathway plays a crucial role in regulating a wide array of cellular functions, including smooth muscle relaxation, platelet aggregation, neurotransmission, and immune responses.[1]

These application notes provide detailed protocols and data for utilizing SNAP to investigate the cGMP signaling pathway. The information is intended to guide researchers in designing and executing experiments to probe the effects of NO-induced cGMP signaling in various biological systems. It is important to note that SNAP can also exert cGMP-independent effects, and appropriate controls should be included in experimental designs to delineate the specific role of the cGMP pathway.[2]

Data Presentation

The following tables summarize quantitative data from studies that have employed SNAP to modulate cGMP signaling and its downstream effects.

Table 1: SNAP-Induced cGMP Accumulation

Cell/Tissue TypeSNAP ConcentrationIncubation TimeFold Increase in cGMP (approx.)Reference
Vascular Smooth Muscle Cells100 µM24 h≥ 10-fold[1]

Table 2: Functional Effects of SNAP Mediated by the cGMP Pathway

AssayTissue/Cell TypeSNAP Concentration/DoseEffectIC50/EC50Reference
Ion Channel InhibitionThick Ascending Limb (Mouse)Dose-dependentInhibition of basolateral 10-pS Cl- channel6.6 µM[3]
VasodilationIsolated Perfused Rat Lung1 µg, 10 µg, 100 µg22%, 55%, 79% fall in hypoxic pulmonary vasoconstrictionNot Reported[4]
VasodilationRat Tail ArteryDose-dependentVasodilation~10⁻⁷ M[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow for studying the effects of SNAP on cGMP signaling.

cGMP_Signaling_Pathway SNAP SNAP (S-nitroso-N-acetylpenicillamine) NO Nitric Oxide (NO) SNAP->NO releases sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP GTP GTP GTP->cGMP converts PKG Protein Kinase G (PKG) cGMP->PKG activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs hydrolyzed by VASP VASP PKG->VASP phosphorylates pVASP p-VASP (Ser239) VASP->pVASP Relaxation Smooth Muscle Relaxation pVASP->Relaxation leads to GMP 5'-GMP PDEs->GMP Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_assays Downstream Analysis cluster_analysis Data Analysis CellCulture Cell Culture or Tissue Dissection SNAP_Treatment Incubate with SNAP (various concentrations and times) CellCulture->SNAP_Treatment cGMP_Assay cGMP Measurement (EIA/ELISA) SNAP_Treatment->cGMP_Assay WesternBlot Western Blot (e.g., p-VASP) SNAP_Treatment->WesternBlot Functional_Assay Functional Assay (e.g., Vasodilation) SNAP_Treatment->Functional_Assay Data_Analysis Quantification and Statistical Analysis cGMP_Assay->Data_Analysis WesternBlot->Data_Analysis Functional_Assay->Data_Analysis

References

Applications of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely utilized nitric oxide (NO) donor in neuroscience research. As a stable and cell-permeable compound, SNAP provides a reliable method for introducing exogenous NO into cellular and tissue models, enabling the investigation of the multifaceted roles of NO in the nervous system. Nitric oxide, a gaseous signaling molecule, is implicated in a vast array of neuronal functions, including neurotransmission, synaptic plasticity, and cell survival and death pathways. These application notes provide an overview of the key applications of SNAP in neuroscience, detailed experimental protocols, and quantitative data to guide researchers in their study designs.

Key Applications in Neuroscience

SNAP is instrumental in elucidating the physiological and pathological roles of nitric oxide in the nervous system. Its primary applications include:

  • Modulation of Neurotransmitter Release: SNAP is used to study the influence of NO on the release of various neurotransmitters. Research has shown that SNAP can induce the release of both excitatory (glutamate, aspartate) and inhibitory (GABA, glycine) amino acid neurotransmitters from cortical neurons.[1][2][3]

  • Induction of Neuronal Apoptosis: At varying concentrations, SNAP can be employed to model and investigate the mechanisms of NO-mediated neuronal cell death.[4][5] Studies have demonstrated that SNAP can induce apoptosis in cortical neurons through the activation of the caspase cascade.[4][5]

  • Investigation of S-Nitrosylation: As an NO donor, SNAP facilitates the study of S-nitrosylation, a post-translational modification where a nitroso group is added to a cysteine thiol of a protein. This modification is a key mechanism through which NO exerts its effects on protein function and signaling cascades.

  • Synaptic Plasticity Studies: The role of NO in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), can be explored using SNAP to mimic endogenous NO signaling.

Quantitative Data Summary

The following tables summarize quantitative data from key experiments utilizing SNAP in neuroscience research.

Table 1: SNAP Concentration Effects on Neurotransmitter Release in Cortical Neurons

SNAP ConcentrationAspartate Release (% of total)Glutamate Release (% of total)Glycine Release (% of total)GABA Release (% of total)
Basal3.2 ± 0.12.2 ± 0.37.0 ± 0.72.3 ± 0.4
10 µMSignificant increaseSignificant increaseSignificant increaseNo significant change
100 µMSignificant increaseSignificant increaseSignificant increaseNo significant change
1 mMSignificant increaseSignificant increaseSignificant increaseSignificant increase

Data adapted from Merino et al., 2014.[1][2] Release was measured after a 15-minute stimulation.

Table 2: SNAP-Induced Cell Death in Cortical Neurons

Treatment ConditionSNAP Concentration for Onset of Cell DeathKey Observations
Serum-free medium250 µMInduction of apoptosis.[4]
Medium with serum10 µMInduction of apoptosis.[4]
Serum-free medium500 µM - 1 mMCaspase-3 activity diminished at higher concentrations.[4]
Medium with serum10 µM - 300 µMCaspase-3 activation observed.[4]

Data adapted from Espliego et al., 2003.[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by SNAP in neuroscience research.

SNAP_Neurotransmitter_Release SNAP SNAP NO Nitric Oxide (NO) SNAP->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converted by sGC Na_Ca_Channels Voltage-gated Na+ & Ca2+ Channels cGMP->Na_Ca_Channels activates Neurotransmitter_Release Neurotransmitter Release (Glu, Asp, Gly, GABA) Na_Ca_Channels->Neurotransmitter_Release leads to ODQ ODQ (sGC Inhibitor) ODQ->sGC inhibits

SNAP-induced neurotransmitter release pathway.

SNAP_Apoptosis_Pathway SNAP SNAP (High Concentrations) NO Nitric Oxide (NO) SNAP->NO releases Apoptotic_Stimuli Apoptotic Stimuli NO->Apoptotic_Stimuli induces Procaspase3 Pro-caspase-3 Apoptotic_Stimuli->Procaspase3 activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis (DNA fragmentation, Cell Death) Caspase3->Apoptosis executes

SNAP-induced apoptosis pathway via caspase-3.

Experimental Protocols

Preparation of SNAP Solutions

Note: SNAP solutions are unstable and should be prepared fresh before each experiment. Protect solutions from light.

  • Stock Solution: Prepare a stock solution of SNAP (e.g., 10 mM) in ice-cold, deoxygenated dimethyl sulfoxide (DMSO).

  • Working Solution: Immediately before use, dilute the stock solution to the desired final concentration in the appropriate experimental buffer (e.g., Locke's medium for neurotransmitter release assays or cell culture medium for viability assays). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

Protocol 1: Measurement of Amino Acid Neurotransmitter Release by HPLC

This protocol is adapted from Merino et al., 2014.[1][2]

  • Cell Culture: Culture primary cortical neurons on appropriate plates until mature (e.g., 10 days in vitro).

  • Pre-stimulation Wash: Gently wash the cells twice with 1 mL of Locke's medium.

  • Stimulation: Remove the wash medium and add 0.5 mL of fresh Locke's medium containing the desired concentration of SNAP. Incubate for 15 minutes at 37°C.

  • Sample Collection:

    • Collect the supernatant (extracellular medium) containing the released amino acids.

    • Lyse the cells by adding 0.5 mL of distilled water. Scrape the cells and collect the lysate (intracellular content).

    • Centrifuge the lysate at 13,000 x g for 5 minutes and collect the supernatant.

  • Sample Derivatization: Derivatize the amino acids in both the extracellular and intracellular samples using a suitable agent for HPLC analysis (e.g., o-phthalaldehyde, OPA).

  • HPLC Analysis: Analyze the derivatized samples by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: Quantify the amount of each amino acid in the extracellular and intracellular fractions. Express the release as a percentage of the total amino acid content (extracellular + intracellular).

Protocol 2: Assessment of Neuronal Viability using XTT Assay

This protocol is a general guideline and may need optimization for specific cell types and experimental conditions.

  • Cell Plating: Plate neurons in a 96-well plate at a suitable density and allow them to adhere and mature.

  • SNAP Treatment: Treat the neurons with various concentrations of SNAP in fresh culture medium for the desired duration (e.g., 24 hours). Include untreated control wells.

  • XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) working solution according to the manufacturer's instructions, typically by mixing the XTT reagent with an activation reagent.

  • Incubation with XTT:

    • Remove the treatment medium from the wells.

    • Add the XTT working solution to each well (e.g., 50 µL).

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize the XTT into a formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and express the viability of treated cells as a percentage of the untreated control cells.

Protocol 3: Detection of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This is a general protocol for detecting apoptosis and necrosis.

  • Cell Treatment: Treat neurons with SNAP at concentrations known to induce apoptosis.

  • Cell Harvesting:

    • Collect the culture supernatant (containing floating apoptotic cells).

    • Gently detach the adherent cells using a non-enzymatic cell dissociation solution or by gentle scraping.

    • Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Protocol 4: DNA Fragmentation Assay (DNA Laddering)

This protocol is a classic method for detecting the internucleosomal cleavage of DNA that occurs during apoptosis.

  • Cell Treatment and Harvesting: Treat neurons with apoptotic concentrations of SNAP and harvest the cells as described in the flow cytometry protocol.

  • DNA Extraction:

    • Lyse the cells in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).

    • Centrifuge to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet).

    • Treat the supernatant with RNase A to remove RNA.

    • Treat with Proteinase K to digest proteins.

    • Precipitate the DNA using ethanol.

  • Agarose Gel Electrophoresis:

    • Resuspend the DNA pellet in TE buffer.

    • Load the DNA samples onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel until adequate separation is achieved.

  • Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments in multiples of ~180-200 base pairs is indicative of apoptosis.

Conclusion

This compound (SNAP) is an invaluable tool for neuroscientists studying the diverse roles of nitric oxide. By providing a controlled source of NO, SNAP enables the investigation of fundamental neuronal processes. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further unraveling the complex contributions of NO signaling in the nervous system. Careful consideration of SNAP concentration and experimental duration is crucial for distinguishing between its physiological and pathological effects.

References

Application Notes and Protocols for S-Nitroso-N-acetyl-DL-penicillamine (SNAP) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a potent nitric oxide (NO) donor widely utilized in biomedical research to investigate the multifaceted roles of NO in various physiological and pathophysiological processes. As a small molecule that spontaneously releases NO under physiological conditions, SNAP serves as a valuable tool for in vivo studies aimed at understanding the effects of NO on vascular tone, neurotransmission, and inflammation. These application notes provide detailed protocols and experimental design considerations for researchers employing SNAP in in vivo animal models.

Mechanism of Action

SNAP is an S-nitrosothiol that decomposes to release nitric oxide (NO).[1] NO is a highly reactive gaseous signaling molecule that plays a crucial role in numerous biological pathways. One of its primary targets is soluble guanylate cyclase (sGC). The binding of NO to the heme moiety of sGC activates the enzyme, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors, ultimately leading to a variety of cellular responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal activity.[2][4]

Key In Vivo Applications

SNAP is a versatile tool for a range of in vivo investigations, including but not limited to:

  • Cardiovascular Research: Studying the effects of NO on blood pressure regulation, vascular function, and endothelial health.[5][6]

  • Neuroscience Research: Investigating the role of NO in neurotransmitter release, synaptic plasticity, and neuroinflammation.

  • Inflammation Research: Exploring the pro- or anti-inflammatory effects of NO in various disease models.[6]

Data Presentation

The following tables summarize quantitative data from representative in vivo studies utilizing SNAP.

Table 1: Effects of Intravenous SNAP Administration on Hemodynamic Parameters in Rats

Dosage (mg/kg BW)Animal ModelChange in Systolic Blood PressureChange in Diastolic Blood PressureChange in Heart RateCitation
2.0Sprague-Dawley RatSignificant ReductionSignificant ReductionIncrease[5]
5.0Sprague-Dawley RatDose-dependent, Significant ReductionDose-dependent, Significant ReductionIncrease[5]
12.5Sprague-Dawley RatDose-dependent, Significant ReductionDose-dependent, Significant ReductionIncrease[5]
8.0Sprague-Dawley Rat (Pre-eclampsia model)Significant DecreaseSignificant DecreaseNot reported[7]

Table 2: Effects of Intrastriatal SNAP Infusion on Dopamine Release in Rats

Concentration (mM)Animal ModelPeak Increase in Extracellular Dopamine (% of Baseline)Citation
0.5Chloral Hydrate-Anesthetized Rat200 ± 42%
1.0Chloral Hydrate-Anesthetized Rat472 ± 120%
2.0Chloral Hydrate-Anesthetized Rat2084 ± 496%

Experimental Protocols

Protocol 1: Intravenous Administration of SNAP for Blood Pressure Measurement in Rats

Objective: To assess the dose-dependent effects of intravenously administered SNAP on systemic blood pressure and heart rate in rats.

Materials:

  • This compound (SNAP)

  • Vehicle (e.g., Dimethyl sulfoxide (DMSO) or Phosphate-buffered saline (PBS), pH 7.2)[8]

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., urethane or pentobarbital sodium)[9][10]

  • Catheterization equipment (for carotid artery and jugular vein)

  • Pressure transducer and data acquisition system[9][10]

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.[9][10]

    • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

    • Surgically expose the carotid artery and jugular vein.

    • Cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer for continuous blood pressure monitoring.[9]

    • Cannulate the jugular vein with a catheter for intravenous drug administration.[5]

  • SNAP Solution Preparation:

    • Prepare a stock solution of SNAP in a suitable vehicle. It is recommended to prepare fresh solutions immediately before use due to the light and temperature sensitivity of SNAP.[7]

    • Prepare serial dilutions of the SNAP stock solution to achieve the desired final concentrations for injection.

  • Experimental Protocol:

    • Allow the animal to stabilize for at least 30 minutes after surgery to obtain a stable baseline blood pressure and heart rate.

    • Administer the vehicle control intravenously and record blood pressure and heart rate for a defined period.

    • Administer increasing doses of SNAP intravenously (e.g., 2.0, 5.0, and 12.5 mg/kg BW) at appropriate intervals, allowing for blood pressure to return to baseline between doses.[5]

    • Continuously record mean arterial pressure, systolic pressure, diastolic pressure, and heart rate throughout the experiment.

  • Data Analysis:

    • Calculate the change in blood pressure and heart rate from the baseline for each dose of SNAP.

    • Express the results as the mean ± SEM.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed changes.

Protocol 2: In Vivo Microdialysis for Measuring SNAP-Induced Dopamine Release in the Rat Striatum

Objective: To quantify the effect of locally infused SNAP on extracellular dopamine levels in the rat striatum.

Materials:

  • This compound (SNAP)

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes and pump

  • Anesthesia (e.g., chloral hydrate)

  • HPLC with electrochemical detection (HPLC-ECD) system for dopamine analysis[11]

  • Fraction collector

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the striatum.

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum of the anesthetized rat.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent dopamine degradation.

    • After collecting baseline samples, switch the perfusion medium to one containing SNAP at the desired concentration (e.g., 0.5, 1.0, or 2.0 mM).

    • Continue collecting dialysate samples to monitor the change in dopamine levels.

    • At the end of the experiment, perfuse with a high-potassium solution to confirm neuronal viability and probe functionality.

  • Dopamine Quantification:

    • Analyze the collected dialysate samples for dopamine content using an HPLC-ECD system.[11]

    • Generate a standard curve with known concentrations of dopamine to quantify the levels in the samples.

  • Data Analysis:

    • Calculate the basal dopamine concentration from the samples collected before SNAP administration.

    • Express the dopamine levels in subsequent samples as a percentage of the baseline.

    • Plot the time course of dopamine release in response to SNAP infusion.

    • Perform statistical analysis to compare dopamine levels before and after SNAP administration.

Mandatory Visualization

SNAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SNAP S-Nitroso-N-acetyl-DL- penicillamine (SNAP) NO Nitric Oxide (NO) SNAP->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation Neurotransmitter_Release Modulation of Neurotransmitter Release PKG->Neurotransmitter_Release Anti_Inflammation Anti-inflammatory Effects PKG->Anti_Inflammation

Caption: Signaling pathway of this compound (SNAP).

Experimental_Workflow_Blood_Pressure A Animal Preparation (Anesthesia, Catheterization) B Baseline Measurement (Blood Pressure, Heart Rate) A->B C Intravenous Administration (Vehicle or SNAP) B->C D Continuous Data Recording C->D E Data Analysis (% Change from Baseline) D->E

Caption: Experimental workflow for blood pressure measurement.

Experimental_Workflow_Microdialysis A Surgical Implantation of Microdialysis Probe Guide Cannula B Probe Insertion and Baseline Sample Collection (aCSF) A->B C Infusion of SNAP in aCSF B->C D Continuous Sample Collection C->D E Dopamine Quantification (HPLC-ECD) D->E F Data Analysis (% of Baseline) E->F

Caption: Workflow for in vivo microdialysis experiment.

References

Application Notes and Protocols for S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Delivery in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a small molecule S-nitrosothiol that serves as a potent donor of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1] The therapeutic potential of NO is vast, encompassing applications in vasodilation, anti-thrombotic therapy, anti-microbial treatments, and wound healing.[2][3] However, the transient nature and high reactivity of NO gas necessitate the use of delivery systems for controlled and localized release.[4] SNAP offers a stable source of NO that can be released through various triggers, including light, heat, and catalytic metal ions.[3][5][6] This document provides detailed application notes and experimental protocols for the preparation, characterization, and in vitro testing of SNAP delivery systems, intended for researchers, scientists, and drug development professionals.

Application Notes

The primary challenge in harnessing the therapeutic benefits of SNAP lies in its controlled and sustained delivery to the target biological system. Various strategies have been developed to encapsulate or embed SNAP within biocompatible materials, thereby modulating its NO release profile. The choice of delivery system depends on the desired application, target tissue, and required duration of NO release.

1. Polymer-Based Delivery Systems:

Incorporating SNAP into polymer matrices is a common and effective method for achieving sustained NO release.[7] This can be achieved through two main approaches:

  • Physical Blending/Doping: In this method, SNAP crystals are physically mixed with a polymer solution before casting or molding.[5] This technique is straightforward and allows for precise control over the initial loading of the NO donor.[7] However, a potential drawback is the leaching of the donor molecule and its byproducts, which could lead to cytotoxicity.[7] The stability of SNAP within the polymer can be influenced by the polymer's properties, such as water uptake.[5]

  • Covalent Attachment: To overcome the issue of leaching, SNAP can be covalently linked to the polymer backbone.[7][8] This approach offers a more stable and controlled release of NO, often triggered by specific stimuli like light or ions.[8] The synthesis involves modifying the polymer to introduce functional groups that can react with a SNAP precursor.[7][8]

2. Microencapsulation:

Encapsulating SNAP within microspheres, typically made from biodegradable polymers like poly(ε-caprolactone) (PCL), provides a vehicle for targeted and sustained release.[9] These microspheres can be fabricated using techniques such as single-emulsion solvent evaporation.[9] This method allows for the gradual release of the NO donor over time, which can reduce toxicity and provide prolonged therapeutic effects like vasodilation and angiogenesis.[9]

3. Nanoparticle-Based Delivery Systems:

SNAP can be conjugated to the surface of nanoparticles, such as titanium dioxide, to create NO-releasing nanomaterials.[10] This approach offers a high surface area for NO release and the potential for targeting specific cells or tissues. The release of NO can be triggered by physiological conditions.[10]

Key Considerations for Developing SNAP Delivery Systems:

  • Biocompatibility: The chosen delivery vehicle (polymer, microsphere, nanoparticle) must be biocompatible and not elicit an adverse immune response.

  • NO Release Kinetics: The rate and duration of NO release are critical for therapeutic efficacy. This can be tuned by altering the SNAP loading, the properties of the delivery matrix, and the presence of release-triggering agents (e.g., catalytic copper nanoparticles).[11]

  • Stability and Shelf-life: The stability of SNAP within the delivery system under various storage conditions is a crucial translational consideration.[5]

  • Sterilization: The chosen sterilization method should not prematurely trigger NO release or degrade the delivery system.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (SNAP)

This protocol describes the synthesis of SNAP crystals from N-Acetyl-D-penicillamine (NAP).

Materials:

  • N-Acetyl-D-penicillamine (NAP)

  • Sodium nitrite (NaNO2)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 2 M

  • Sulfuric acid (H2SO4), 2 M

  • Ice bath

  • Filtration apparatus

  • Light-protected reaction vessel and storage containers

Procedure:

  • Prepare a 1:1 mixture of deionized water and methanol containing 2 M HCl and 2 M H2SO4.

  • In a light-protected reaction vessel, dissolve equimolar ratios of NAP and sodium nitrite in the acidic water/methanol mixture.

  • Stir the solution for 30 minutes at room temperature.

  • Cool the reaction vessel in an ice bath to facilitate the precipitation of SNAP crystals.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with cold deionized water.

  • Allow the crystals to air dry in a dark, desiccated environment.

  • Store the synthesized SNAP crystals protected from light.

  • Confirm the purity of the synthesized SNAP, for example, using a Sievers Chemiluminescence Nitric Oxide Analyzer to measure the total NO release from a known mass of crystals.[5]

Protocol 2: Fabrication of SNAP-Doped Polymer Films

This protocol details the preparation of NO-releasing polymer films by physically blending SNAP into a polymer matrix.

Materials:

  • Synthesized SNAP

  • Polymer (e.g., Elast-eon E2As)

  • Tetrahydrofuran (THF)

  • Teflon casting rings

  • Vacuum oven

Procedure:

  • Prepare a polymer solution by dissolving the polymer in THF (e.g., 190 mg Elast-eon E2As in 3 mL THF for a 5 wt% SNAP film).

  • Add the desired amount of SNAP to the polymer solution (e.g., 10 mg for a 5 wt% SNAP film) and stir for 10 minutes in a light-protected container.

  • Cast the SNAP-polymer solution into a Teflon ring.

  • Allow the solvent to evaporate overnight under ambient conditions, protected from light.

  • For creating a topcoat to further control release, small disks can be cut from the parent film and dip-coated in a polymer solution without SNAP.

  • Dry the films under vacuum for 48 hours to remove any residual solvent.[5]

Protocol 3: Covalent Attachment of SNAP to a PVC Polymer

This protocol describes the synthesis of a NO-releasing PVC polymer by covalently linking SNAP.

Materials:

  • Polyvinyl chloride (PVC)

  • Methanol

  • Triethylamine

  • Ethylenediamine

  • N-acetyl-d-penicillamine (NAP)-thiolactone

  • Anhydrous N,N-dimethylacetamide (DMAC)

  • t-butyl nitrite

  • 1,4,8,11-tetraazacyclotetradecane (cyclam) solution (30 mM aqueous)

Procedure:

Part A: Amination of PVC

  • Suspend 2.5 g of PVC in 50 mL of methanol and 11 mL of triethylamine and heat to 60 °C.

  • Slowly add 15.25 mL of ethylenediamine to the heated solution.

  • Allow the mixture to reflux for a designated time (e.g., 2 hours) at 60 °C.

  • Filter the resulting polymer powder and wash thoroughly with water, methanol, 1 M HCl, and water.

  • Dry the aminated PVC (PVC-NH2) under vacuum.[7][8]

Part B: Attachment of NAP and Nitrosation

  • Dissolve 200 mg of the dried PVC-NH2 in 10 mL of anhydrous DMAC.

  • Add 60 mg of NAP-thiolactone to the mixture and stir overnight.

  • Take a 2 mL aliquot of the NAP-PVC solution for nitrosation.

  • Chelate any copper from the t-butyl nitrite by mixing approximately 3 mL of t-butyl nitrite with 5 mL of 30 mM cyclam solution and stirring vigorously. Isolate the t-butyl nitrite layer.

  • Add 0.5 mL of the chelated t-butyl nitrite to the 2 mL NAP-PVC solution to form SNAP-PVC.[7][8]

Protocol 4: Encapsulation of SNAP in PCL Microspheres

This protocol details the fabrication of SNAP-loaded PCL microspheres using a single-emulsion (W/O) method.

Materials:

  • Poly(ε-caprolactone) (PCL)

  • Chloroform

  • Pluronic F-127

  • This compound (SNAP)

  • Polyvinyl alcohol (PVA)

  • Magnetic stirrer

  • Homogenizer

  • Centrifuge

Procedure:

  • Dissolve 30 mg of PCL in 1 mL of chloroform using a magnetic stirrer to form the oil phase.

  • Add 10 mg of Pluronic F-127 and the desired amount of SNAP to the oil phase.

  • Prepare a 25 mL aqueous phase of 1% PVA.

  • Add the oil phase dropwise to the aqueous phase while homogenizing at 20,000 RPM for 20 minutes to form an emulsion.

  • Stir the emulsion for 24 hours to allow the chloroform to evaporate.

  • Centrifuge the mixture at 1000 RPM and collect the supernatant. Repeat this step three times to remove any unloaded SNAP.

  • The resulting pellet contains the SNAP-loaded PCL microspheres.[9]

Protocol 5: Characterization of Nitric Oxide Release

This protocol describes the measurement of NO release from SNAP delivery systems using a chemiluminescence nitric oxide analyzer.

Materials:

  • SNAP-loaded material (e.g., polymer film, microspheres)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sievers Nitric Oxide Analyzer (NOA) or equivalent

  • Nitrogen gas supply

Procedure:

  • Place the SNAP-loaded material into the sample holder of the NOA.

  • Immerse the sample in PBS at 37 °C.

  • Continuously purge the sample with a nitrogen sweep gas (e.g., 200 mL/min).

  • The NO released from the sample is carried by the nitrogen gas to the analyzer's reaction chamber.

  • In the reaction chamber, NO reacts with ozone to produce chemiluminescence, which is detected by a photomultiplier tube.

  • The signal is proportional to the amount of NO being released. Record the NO release profile over time.

  • For light-triggered release, a light source (e.g., a 460 nm LED) can be mounted above the sample. The NO release can be controlled by varying the intensity of the light.[8]

Protocol 6: In Vitro Cell Viability Assay

This protocol describes a general method for assessing the cytotoxicity of SNAP delivery systems on a cell line.

Materials:

  • Mammalian cell line (e.g., 3T3 mouse fibroblast cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability assay kit

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Culture the chosen cell line in appropriate medium supplemented with FBS and antibiotics.

  • Seed the cells into a 96-well plate at a suitable density (e.g., 5000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare leachates from the SNAP delivery system and control materials by incubating them in cell culture medium for a defined period (e.g., 24 hours).

  • After the initial 24-hour cell incubation, replace the medium in the wells with the prepared leachates.

  • Incubate the cells with the leachates for another 24 hours.

  • Add 10 µL of the CCK-8 solution to each well and incubate for 3 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to cells grown in medium without any material leachates.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on SNAP delivery systems.

Table 1: SNAP Loading and Nitric Oxide Release from Polymer-Based Systems

Delivery SystemSNAP Loading (wt%)NO Release Flux (x 10⁻¹⁰ mol min⁻¹ cm⁻²)Duration of ReleaseTriggerReference
SNAP-doped Elast-eon E2As101.32 ± 0.6>18 daysThermal/Catalytic[5][11]
SNAP-doped CarboSil with 1 wt% Cu-NPs104.48 ± 0.5Not specifiedCatalytic (Cu)[11]
SNAP-doped CarboSil with 3 wt% Cu-NPs104.84 ± 0.3Not specifiedCatalytic (Cu)[11]
SNAP-doped CarboSil with 5 wt% Cu-NPs1011.7 ± 3.6Not specifiedCatalytic (Cu)[11]
SNAP-PVC (2 hr amination)Not specifiedVariable (voltage-dependent)Not specifiedLight (460 nm LED)[8]

Table 2: Properties of SNAP-Conjugated Nanoparticles

Delivery SystemTotal NO Immobilization (nmol/mg)Duration of ReleaseReference
TiNP-SNAP127.55 ± 4.68Up to 20 hours[10]

Visualizations

SNAP_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product NAP N-Acetyl-D-penicillamine (NAP) Reaction Stir at Room Temperature (30 min) NAP->Reaction NaNO2 Sodium Nitrite (NaNO2) NaNO2->Reaction Solvent Acidic Water/Methanol Solution Solvent->Reaction Precipitation Cool in Ice Bath Reaction->Precipitation Nitrosation Filtration Filter and Wash Precipitation->Filtration Drying Air Dry (in dark) Filtration->Drying SNAP SNAP Crystals Drying->SNAP

Caption: Workflow for the synthesis of this compound (SNAP).

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_invitro In Vitro Testing cluster_analysis Analysis Formulation Formulate SNAP Delivery System (e.g., Polymer Film, Microspheres) NO_Release Measure NO Release Profile (Chemiluminescence) Formulation->NO_Release Loading Quantify SNAP Loading Formulation->Loading Exposure Expose Cells to Delivery System Formulation->Exposure Data_Analysis Analyze and Interpret Data NO_Release->Data_Analysis Loading->Data_Analysis Cell_Culture Culture Cells Cell_Culture->Exposure Viability Assess Cell Viability/Toxicity Exposure->Viability Function Functional Assays (e.g., anti-platelet, anti-microbial) Exposure->Function Viability->Data_Analysis Function->Data_Analysis

Caption: General experimental workflow for developing and testing SNAP delivery systems.

NO_Signaling_Pathway SNAP SNAP Delivery System NO Nitric Oxide (NO) SNAP->NO Release sGC Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC Activation sGC_active sGC (active) sGC->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Response Physiological Responses (e.g., vasodilation, inhibition of platelet aggregation) PKG->Response Phosphorylation of target proteins

Caption: The Nitric Oxide (NO) - cGMP signaling pathway activated by SNAP.

References

Application Notes and Protocols for Measuring S-nitroso-N-acetylpenicillamine (SNAP) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the quantitative analysis of S-nitroso-N-acetylpenicillamine (SNAP), a widely used nitric oxide (NO) donor. The following sections outline various analytical techniques suitable for determining SNAP concentration in different experimental settings.

Introduction to SNAP and its Analytical Challenges

S-nitroso-N-acetylpenicillamine (SNAP) is a small molecule S-nitrosothiol (RSNO) that spontaneously releases nitric oxide (NO) under physiological conditions. This property makes it an invaluable tool in biomedical research for studying the diverse roles of NO in signaling pathways, including vasodilation, neurotransmission, and immune responses.[1] Accurate quantification of SNAP is crucial for understanding its stability, release kinetics, and biological activity. However, the inherent instability of the S-nitroso bond presents analytical challenges, requiring careful sample handling and validated measurement techniques.

Analytical Techniques for SNAP Quantification

Several analytical methods can be employed to measure SNAP concentration, either directly by detecting the intact molecule or indirectly by quantifying its NO release products. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a direct, simple, and cost-effective method for quantifying SNAP. It relies on the characteristic absorbance of the S-nitroso (S-NO) group.

Principle: SNAP exhibits a distinct absorbance maximum at approximately 340 nm.[2][3][4][5] The concentration of SNAP in a solution can be determined by measuring its absorbance at this wavelength and applying the Beer-Lambert law.

Quantitative Data Summary:

ParameterValueReference
Molar Absorptivity (ε) at 340 nm~900-1075 M⁻¹cm⁻¹ in aqueous buffer[2]
Wavelength Maximum (λmax)340 nm and 590 nm[4][5]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a standard stock solution of SNAP (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. Protect the solution from light.

    • Prepare a series of calibration standards by diluting the stock solution in the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[3] Recommended concentrations range from 0.1 mM to 1.0 mM.

  • Sample Preparation:

    • For biological fluids, deproteinization may be necessary to reduce interference. This can be achieved by adding acetonitrile (1:1 v/v), followed by centrifugation to pellet the precipitated proteins. The supernatant is then used for analysis.

  • Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-30 minutes.

    • Set the wavelength to 340 nm.

    • Use the buffer or sample matrix as a blank to zero the instrument.

    • Measure the absorbance of the calibration standards and the unknown samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of SNAP in the unknown samples by interpolating their absorbance values on the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity for the quantification of SNAP, allowing for its separation from degradation products and other components in complex mixtures.

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate as they flow through the column. A UV-Vis detector is typically used to quantify the separated SNAP.

Quantitative Data Summary:

ParameterTypical Value/ConditionReference
ColumnC18 reverse-phase column[6]
Mobile PhaseIsocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)[6]
Detection Wavelength340 nm[6]
Flow Rate0.4 - 1.0 mL/min[6]

Experimental Protocol:

  • Reagent and Mobile Phase Preparation:

    • Prepare mobile phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Prepare mobile phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

    • Prepare SNAP calibration standards as described for UV-Vis spectrophotometry.

  • Sample Preparation:

    • Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent column clogging.

    • For biological samples, a solid-phase extraction (SPE) or protein precipitation step may be required for cleanup.

  • HPLC System Setup and Operation:

    • Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.

    • Set the detector wavelength to 340 nm.

    • Inject a fixed volume (e.g., 10-20 µL) of each standard and sample.

    • Run the HPLC method with the desired gradient or isocratic conditions. A typical gradient might be 5% to 95% mobile phase B over several minutes.[6]

  • Data Analysis:

    • Identify the SNAP peak based on its retention time, confirmed by running a pure standard.

    • Generate a calibration curve by plotting the peak area of the standards against their concentrations.

    • Calculate the SNAP concentration in the samples from the calibration curve.

Chemiluminescence-Based Nitric Oxide Detection

This indirect method measures the NO released from SNAP. It is highly sensitive and specific for NO.

Principle: SNAP is chemically decomposed to release NO, which then reacts with ozone (O₃) in a reaction chamber. This reaction produces excited nitrogen dioxide (NO₂*), which emits light (chemiluminescence) as it returns to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a reducing agent solution to facilitate NO release. A common reagent is a copper(I) solution, which can be generated in situ by mixing a copper(II) salt with a reducing agent like ascorbic acid.[7]

    • Prepare SNAP standards in the appropriate buffer.

  • Sample Preparation:

    • Biological samples may require treatment to remove interfering substances. For instance, unreacted thiols can be blocked with N-ethylmaleimide, and nitrite can be removed with acidified sulfanilamide.[7]

  • Measurement using a Nitric Oxide Analyzer (NOA):

    • Set up the NOA according to the manufacturer's instructions.

    • Inject the sample into a purge vessel containing the reducing agent.

    • The released NO is carried by an inert gas (e.g., nitrogen) into the reaction chamber where it mixes with ozone.

    • The photomultiplier tube detects the chemiluminescence, and the signal is recorded.

  • Data Analysis:

    • Create a calibration curve by injecting known concentrations of a SNAP standard or a nitrite standard (which can be quantitatively reduced to NO).

    • Determine the amount of NO released from the samples by comparing their signal to the calibration curve. This value can then be used to calculate the initial SNAP concentration.

Griess Assay for Indirect Quantification

The Griess assay is a colorimetric method that indirectly measures SNAP by quantifying nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions. The Saville-Griess assay involves the conversion of the S-nitroso group to nitrite using mercuric chloride, followed by the Griess reaction.

Principle: The assay involves a two-step diazotization reaction. First, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye that absorbs light at approximately 540 nm.[8][9][10][11][12]

Quantitative Data Summary:

ParameterValueReference
Detection Wavelength540 nm[10][12]
Limit of Detection~1 µM (colorimetric)[13]

Experimental Protocol:

  • Reagent Preparation:

    • Griess Reagent: Prepare by mixing equal volumes of 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh daily and protect from light.

    • Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 1 M) and dilute to create a series of standards (e.g., 1-100 µM) in the same buffer as the samples.

    • Mercuric Chloride Solution (for Saville-Griess): 1% (w/v) HgCl₂ in water. Caution: Mercury compounds are highly toxic.

  • Sample Preparation and Reaction:

    • To measure pre-existing nitrite, add 50 µL of sample to a 96-well plate.

    • To measure total nitrosothiols (as nitrite), first treat the sample with mercuric chloride to release the nitroso group as nitrite.

    • Add 50 µL of the Griess reagent to each well containing standards and samples.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the nitrite standards.

    • Calculate the nitrite concentration in the samples from the standard curve. The difference in nitrite concentration between mercury-treated and untreated samples corresponds to the SNAP concentration.

Signaling Pathways and Experimental Workflows

SNAP-Induced NO-cGMP Signaling Pathway

SNAP exerts many of its physiological effects by releasing NO, which activates the canonical NO/cyclic guanosine monophosphate (cGMP) signaling pathway.[14][15][16]

Pathway Description:

  • NO Release: SNAP spontaneously decomposes to release NO.

  • sGC Activation: NO diffuses into target cells and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme.[15][16]

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[16]

  • Downstream Effectors: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[14] PKG then phosphorylates various downstream target proteins, leading to physiological responses such as smooth muscle relaxation (vasodilation).

SNAP_Signaling_Pathway SNAP SNAP (S-nitroso-N-acetylpenicillamine) NO Nitric Oxide (NO) SNAP->NO Spontaneous Decomposition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Catalysis sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Downstream Downstream Targets (e.g., phosphorylation) PKG->Downstream Phosphorylation Response Physiological Response (e.g., Vasodilation) Downstream->Response

Caption: The canonical NO/cGMP signaling pathway activated by SNAP.

General Experimental Workflow for SNAP Analysis

The following diagram illustrates a typical workflow for measuring SNAP concentration in a biological sample.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection 1. Biological Sample Collection (e.g., Plasma, Cell Lysate) Stabilization 2. Stabilization (e.g., Thiol Blocking) SampleCollection->Stabilization Cleanup 3. Sample Cleanup (e.g., Protein Precipitation, SPE) Stabilization->Cleanup UVVis UV-Vis Spectrophotometry Cleanup->UVVis 4. Analysis HPLC HPLC-UV Cleanup->HPLC 4. Analysis Chemi Chemiluminescence (NOA) Cleanup->Chemi 4. Analysis Griess Griess Assay Cleanup->Griess 4. Analysis CalCurve 5. Calibration Curve Generation UVVis->CalCurve HPLC->CalCurve Chemi->CalCurve Griess->CalCurve Quant 6. Concentration Calculation CalCurve->Quant

Caption: General workflow for SNAP concentration measurement.

Method Comparison and Selection

The choice of analytical technique for SNAP quantification should be guided by the specific requirements of the experiment.

FeatureUV-Vis SpectrophotometryHPLCChemiluminescence (NOA)Griess Assay
Principle Direct absorbanceChromatographic separationNO detectionIndirect colorimetric
Specificity Moderate (interference from other absorbing species)HighHigh (for NO)Low (detects nitrite)
Sensitivity µM rangeHigh nM to µM rangeLow nM rangeµM range
Throughput HighLow to moderateModerateHigh
Cost LowHighHighLow
Best For Pure solutions, stability studiesComplex mixtures, metabolite analysisLow concentrations, NO release kineticsHigh-throughput screening, indirect NO measure

Recommendations:

  • For routine analysis of SNAP in simple buffer solutions, UV-Vis spectrophotometry is a rapid and economical choice.

  • When analyzing SNAP in complex biological matrices or when simultaneous quantification of degradation products is needed, HPLC is the preferred method due to its high specificity.

  • For highly sensitive detection of NO release from SNAP, particularly for kinetic studies, chemiluminescence is the gold standard.

  • The Griess assay is a suitable high-throughput method for the indirect estimation of SNAP concentration via nitrite, especially in cell culture supernatants.

References

Troubleshooting & Optimization

Technical Support Center: S-Nitroso-N-acetylpenicillamine (SNAP) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of S-Nitroso-N-acetylpenicillamine (SNAP) solutions to prevent premature decomposition and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is SNAP and why is its stability a concern?

A1: S-Nitroso-N-acetylpenicillamine (SNAP) is a widely used nitric oxide (NO) donor in biomedical research. It belongs to the class of S-nitrosothiols (RSNOs) and is valued for its ability to release NO under physiological conditions. However, the S-nitroso bond is inherently labile, making SNAP susceptible to decomposition when exposed to various environmental factors. Premature decomposition can lead to inaccurate experimental results due to a decreased effective concentration of the NO donor.

Q2: What are the main factors that cause premature decomposition of SNAP solutions?

A2: The primary factors leading to the degradation of SNAP in solution are:

  • Light: SNAP is photosensitive and will decompose upon exposure to light, particularly UV and certain wavelengths of visible light. The maximum absorbance of SNAP is at 340 nm.[1][2]

  • Heat: Elevated temperatures accelerate the rate of thermal decomposition.

  • Heavy Metal Ions: Trace amounts of transition metal ions, especially cuprous ions (Cu⁺), can catalytically decompose SNAP.[1] Cupric ions (Cu²⁺) do not have the same catalytic effect.[1]

  • pH: While SNAP is relatively stable in acidic conditions, its decomposition rate increases at neutral and alkaline pH.

  • Presence of Thiols: Other thiols can react with SNAP, leading to transnitrosation and decomposition.

  • Oxygen: While ambient oxygen may not affect the initial formation of SNAP, its presence can influence the decomposition pathway, leading to the formation of various sulfonyl and sulfonyl peroxyl radicals.[1]

Q3: How should I prepare a stock solution of SNAP to maximize its stability?

A3: To prepare a stable stock solution of SNAP, it is recommended to:

  • Use a high-purity solvent. Dimethyl sulfoxide (DMSO) is a common choice.[3]

  • Prepare solutions fresh whenever possible.[4]

  • If using an aqueous buffer, it should be deoxygenated and maintained at a low pH (e.g., pH 2.0 with citrate/HCl buffer or 0.5-1 M HCl).[3]

  • Work under low light conditions or use amber vials to protect the solution from light.[2]

  • Consider adding a metal chelator like ethylenediaminetetraacetic acid (EDTA) to the buffer to sequester any contaminating metal ions that could catalyze decomposition.[3][5]

Q4: What are the optimal storage conditions for SNAP solutions?

A4: For optimal stability, SNAP solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage.[3] For short-term storage (a few hours), solutions can be kept on ice.[3]

  • Light: Protect from light at all times by using amber vials or wrapping containers in aluminum foil.[2]

  • Atmosphere: While not always practical, storing under an inert atmosphere (e.g., argon or nitrogen) can help minimize oxidative degradation pathways.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with SNAP solutions.

Issue 1: Inconsistent or weaker-than-expected biological effects.

This is often the first sign of premature SNAP decomposition.

Troubleshooting Steps:

  • Verify Solution Integrity: Before conducting your experiment, and periodically during long experiments, verify the concentration of your SNAP solution using UV-Vis spectrophotometry. SNAP has a characteristic absorbance peak at approximately 340 nm.[1] A decrease in this peak's intensity indicates decomposition.

  • Review Preparation Protocol:

    • Were the solutions prepared fresh?[4]

    • Was the solvent of high purity and appropriate for your experiment?

    • Was the solution protected from light during preparation?[2]

  • Check for Contaminants:

    • Are your buffers and reagents free of transition metal contamination? Consider using metal-free water and plasticware.

    • If metal contamination is suspected, try adding a chelator like EDTA to your experimental buffer.[3]

  • Evaluate Experimental Conditions:

    • Is your experiment conducted at an elevated temperature? If so, can the temperature be lowered without affecting the biological system?

    • Are you using plasticware that could leach contaminants? Polypropylene is generally a good choice for its chemical resistance.

Issue 2: Visible color change of the SNAP solution.

Freshly prepared, concentrated SNAP solutions typically have a green color. A loss of this color, often to a colorless or pale yellow solution, is a visual indicator of decomposition.[2]

Troubleshooting Steps:

  • Discard the Solution: A visible color change is a clear sign of significant decomposition. Do not use this solution for your experiments.

  • Prepare a Fresh Solution: Follow the recommended preparation protocol (see FAQ A3) meticulously.

  • Investigate the Cause:

    • Was the solution exposed to light for an extended period?

    • Was it left at room temperature?

    • Could there have been contamination in the vial or from a pipette tip?

Experimental Protocols

Protocol 1: Preparation of a SNAP Stock Solution

Materials:

  • S-Nitroso-N-acetylpenicillamine (SNAP) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Allow the SNAP powder container to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a fume hood, weigh the desired amount of SNAP powder.

  • Transfer the powder to the amber vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution until the SNAP powder is completely dissolved. The solution should appear green.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Quantification of SNAP Concentration using UV-Vis Spectrophotometry

Materials:

  • SNAP stock solution

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up.

  • Prepare a series of dilutions of your SNAP stock solution in the desired buffer.

  • Use the buffer as a blank to zero the spectrophotometer.

  • Measure the absorbance of each dilution at 340 nm.

  • To determine the concentration of an unknown SNAP solution, measure its absorbance at 340 nm.

  • Calculate the concentration using the Beer-Lambert law (A = εbc), where:

    • A is the absorbance

    • ε (epsilon) is the molar extinction coefficient of SNAP at 340 nm (approximately 900-1075 M⁻¹cm⁻¹ in aqueous solutions, but it's best to determine this empirically or consult the manufacturer's data).[2]

    • b is the path length of the cuvette (usually 1 cm)

    • c is the concentration in Molarity (mol/L)

Data Presentation

Table 1: Factors Affecting SNAP Solution Stability and Recommended Practices

FactorImpact on StabilityRecommended Practice
Light HighPrepare and store solutions in amber vials or wrapped in foil. Minimize exposure to ambient light during experiments.[2]
Temperature HighStore stock solutions at -20°C or below. Keep working solutions on ice. Avoid prolonged exposure to room temperature or higher.[3]
pH MediumFor aqueous solutions, use a slightly acidic buffer (pH < 7). Stock solutions in acidic buffers (pH 2.0) are more stable.[3]
Heavy Metals (e.g., Cu⁺) Very HighUse high-purity, metal-free reagents and solvents. Consider adding a metal chelator like EDTA to buffers.[1][3]
Oxygen Low to MediumFor sensitive applications, deoxygenate buffers before preparing SNAP solutions.
Solvent MediumAnhydrous DMSO is a good choice for stock solutions. Aqueous solutions are less stable.[3]

Visualizations

decomposition_pathway SNAP SNAP (RSNO) Decomposition Decomposition (Light, Heat, Cu+) SNAP->Decomposition NO Nitric Oxide (NO) Decomposition->NO ThiylRadical Thiyl Radical (RS.) Decomposition->ThiylRadical Disulfide Disulfide (RSSR) ThiylRadical->Disulfide Absence of O2 Oxygen Oxygen (O2) ThiylRadical->Oxygen SulfonylRadicals Sulfonyl/Peroxyl Radicals Oxygen->SulfonylRadicals

Caption: Simplified SNAP decomposition pathways.

troubleshooting_workflow start Inconsistent Experimental Results with SNAP check_conc Check SNAP Concentration (UV-Vis at 340 nm) start->check_conc conc_ok Concentration is as Expected check_conc->conc_ok Yes conc_low Concentration is Low check_conc->conc_low No check_exp_cond Review Experimental Conditions conc_ok->check_exp_cond review_prep Review Solution Preparation Protocol conc_low->review_prep check_storage Review Storage Conditions conc_low->check_storage prepare_fresh Prepare Fresh Solution Under Optimal Conditions review_prep->prepare_fresh check_storage->prepare_fresh other_factors Investigate Other Experimental Variables check_exp_cond->other_factors

Caption: Troubleshooting workflow for SNAP experiments.

References

Technical Support Center: Optimizing S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a widely used nitric oxide (NO) donor in biomedical research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of SNAP in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of SNAP to use in my experiment?

The optimal concentration of this compound (SNAP) is highly dependent on the specific experimental model and the biological question being investigated. Concentrations can range from nanomolar to millimolar. For instance, in vasodilation studies of isolated arteries, the EC50 (half-maximal effective concentration) for SNAP has been reported to be around 0.74 µM.[1] In other cellular assays, such as the inhibition of clot formation, concentrations up to 10 mM have been utilized.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.

Q2: How should I prepare and store SNAP solutions?

SNAP is soluble in solvents like DMSO, and stock solutions can be prepared up to 100 mM. For long-term storage, it is recommended to store SNAP at -20°C.[2] SNAP solutions are susceptible to decomposition, especially when exposed to light and higher temperatures.[3] It is advisable to prepare fresh working solutions from the stock for each experiment and to protect them from light by using amber vials or covering the containers with aluminum foil.[3][4]

Q3: What is the stability of SNAP in solution?

SNAP decomposes slowly in solution, with a reported half-life of approximately 37 hours. However, the decomposition rate can be influenced by several factors, including pH and the presence of certain ions. Higher acidity can lead to a faster decomposition rate.[5][6] Additionally, Cu(I) ions can catalyze the decomposition of SNAP, while Cu(II) ions do not have the same effect.[5][6]

Q4: What are the primary signaling pathways activated by SNAP?

As a nitric oxide (NO) donor, SNAP primarily activates the soluble guanylate cyclase (sGC) pathway. NO binds to the heme moiety of sGC, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[7] This increase in cGMP can then activate protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation and inhibition of platelet aggregation.[7] In some cellular contexts, high concentrations of SNAP (e.g., 1 mM) may induce cGMP-independent pathways.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of SNAP Decomposition of SNAP: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of SNAP and ensure it is stored at -20°C and protected from light. Prepare working solutions immediately before use.
Suboptimal Concentration: The concentration of SNAP used may be too low to elicit a response in your specific experimental system.Perform a dose-response experiment with a wide range of SNAP concentrations (e.g., from nM to mM) to determine the optimal working concentration.
Cell/Tissue Insensitivity: The target cells or tissues may not be responsive to nitric oxide signaling.Verify the expression and functionality of the soluble guanylate cyclase (sGC) and downstream signaling components in your experimental model.
Inconsistent results between experiments Variability in SNAP Solution Preparation: Inconsistent preparation of working solutions can lead to variations in the final concentration.Standardize the protocol for preparing SNAP solutions. Use calibrated pipettes and ensure complete dissolution of the compound.
Light Exposure: Exposure to light can accelerate the decomposition of SNAP, leading to variable active concentrations.Protect all SNAP solutions from light by using amber tubes or wrapping containers in aluminum foil.[3]
Presence of Catalysts: Contamination with Cu(I) ions can catalyze SNAP decomposition.[5][6]Use high-purity reagents and deionized water to prepare all solutions to minimize metal ion contamination.
Unexpected Cytotoxicity High SNAP Concentration: High concentrations of SNAP can induce apoptosis and cytotoxicity.[2][8] For example, 5 mM SNAP caused significant cell viability loss under hypoxic conditions.[2]Reduce the concentration of SNAP used in the experiment. Determine the cytotoxic threshold for your specific cell type using a cell viability assay.
Byproducts of SNAP Decomposition: Decomposition products of SNAP may have cytotoxic effects.Ensure the use of freshly prepared SNAP solutions to minimize the accumulation of degradation byproducts.

Quantitative Data Summary

The following table summarizes SNAP concentrations used in various experimental settings as reported in the literature.

Application Organism/Cell Type Effective Concentration Range Key Findings Reference
VasodilationRat Mesenteric ArteriesEC50 of 0.74 µM, Emax at 10 µMConcentration-dependent relaxation.[1]
VasodilationRat Isolated Perfused Lung1-100 µgDose-dependent fall in pulmonary artery pressure.[9]
Inhibition of Clot FormationIn vitro10 mMInhibited in vitro clot formation.[2]
Inhibition of Platelet AggregationHuman Platelets5-500 µMInhibited thrombin-induced platelet aggregation.[2]
Apoptosis RegulationEndothelial Cells250 µM (inhibition), 1 mM (induction)Dual role in apoptosis depending on concentration.[2]
Ion Channel InhibitionMouse Thick Ascending LimbIC50 of 6.6 µMInhibited basolateral 10-pS Cl- channel.[7]
CytotoxicityIsolated Rat Ventricular Myocytes10 mMInduced ~80% toxicity after 6 hours.[8]
Antiviral ActivityIn vitro (SARS-CoV-2)200-400 µMInhibited viral replication.[10]

Experimental Protocols

Protocol: Determining the Vasodilatory Effect of SNAP on Isolated Arteries

This protocol describes a general procedure for assessing the vasodilatory properties of SNAP using wire myography, a common technique in vascular pharmacology.

  • Preparation of Isolated Arteries:

    • Euthanize the experimental animal (e.g., rat) according to approved institutional guidelines.

    • Carefully dissect the desired artery (e.g., mesenteric or femoral artery) and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Clean the artery of surrounding connective and adipose tissue under a dissecting microscope.

    • Cut the artery into small segments (approximately 2 mm in length).

  • Mounting the Arterial Segments:

    • Mount the arterial segments on the wires of a wire myograph system in a chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Allow the segments to equilibrate for at least 30 minutes.

  • Pre-constriction:

    • Induce a submaximal contraction of the arterial segments using a vasoconstrictor agent such as phenylephrine (e.g., 1-10 µM) or U46619.

    • Wait for the contraction to reach a stable plateau.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction is achieved, add SNAP to the chamber in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in a stepwise manner (e.g., by half-log increments) up to a high concentration (e.g., 100 µM).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the changes in isometric tension throughout the experiment.

  • Data Analysis:

    • Express the relaxation response at each SNAP concentration as a percentage of the pre-constriction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC50 value to determine the potency of SNAP.

Visualizations

SNAP_Signaling_Pathway SNAP SNAP (this compound) NO Nitric Oxide (NO) SNAP->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP GTP GTP GTP->cGMP Catalyzes Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Platelet Inhibition of Platelet Aggregation PKG->Platelet

Caption: Signaling pathway of SNAP-mediated effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare SNAP Stock Solution (e.g., 100 mM in DMSO) store_stock Store at -20°C, Protected from Light prep_stock->store_stock prep_working Prepare Fresh Working Solutions for Experiment store_stock->prep_working dose_response Perform Dose-Response Curve to Find Optimal [C] prep_working->dose_response run_exp Conduct Experiment with Optimal SNAP Concentration dose_response->run_exp data_acq Data Acquisition run_exp->data_acq stat_analysis Statistical Analysis data_acq->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: General experimental workflow for using SNAP.

References

Technical Support Center: S-Nitroso-N-acetyl-DL-penicillamine (SNAP) In Vitro Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Nitroso-N-acetyl-DL-penicillamine (SNAP) in vitro.

Frequently Asked Questions (FAQs)

Q1: My SNAP solution is losing its characteristic green color and potency much faster than expected. What are the primary factors that could be causing this degradation?

A1: The stability of this compound (SNAP) in vitro is influenced by several key factors. The most common reasons for accelerated decomposition include:

  • Exposure to Light: SNAP is photosensitive and will degrade upon exposure to light, leading to the release of nitric oxide (NO).[1][2][3] It is crucial to protect SNAP solutions from light by using amber vials or covering containers with aluminum foil.[3]

  • Elevated Temperatures: Higher temperatures increase the rate of thermal decomposition of SNAP.[1][3] For optimal stability, SNAP solutions and solid compounds should be stored at low temperatures.

  • Presence of Metal Ions: Trace amounts of transition metal ions, particularly cuprous (Cu(I)) ions, can catalytically accelerate the decomposition of SNAP.[4][5][6] It is important to use high-purity solvents and reagents to minimize metal ion contamination.

  • Presence of Thiols: Thiols can mediate the decomposition of S-nitrosothiols (RSNOs) like SNAP.[7][8] The presence of other thiol-containing compounds in your experimental setup can reduce the half-life of SNAP.

  • pH of the Solution: The stability of SNAP can be affected by the pH of the medium. Higher acid concentrations can induce a faster decomposition rate.[6]

Q2: What are the recommended storage conditions for SNAP to ensure its long-term stability?

A2: To maximize the shelf-life of SNAP, it is recommended to store it as a solid in a dark, cold, and dry environment. Storing SNAP at -20°C in the dark with a desiccant is an effective method for long-term storage.[9] When incorporated into polymer films, storage at -20°C also demonstrates the highest stability.[9]

Q3: I am observing inconsistent results in my experiments. Could the decomposition of SNAP be the cause?

A3: Yes, inconsistent results are a common consequence of SNAP degradation. Since SNAP is the source of nitric oxide (NO) in your experiments, its decomposition over time will lead to a decrease in the effective concentration of the NO donor, resulting in variable experimental outcomes. It is advisable to always use freshly prepared SNAP solutions for critical experiments.[10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of green color in SNAP solution. Photodegradation1. Prepare and store SNAP solutions in amber vials or containers wrapped in aluminum foil. 2. Minimize exposure to ambient light during experiments.
Inconsistent bioactivity of SNAP in cell culture. Thermal decomposition or catalytic degradation1. Prepare fresh SNAP solutions for each experiment. 2. Maintain a consistent and controlled temperature during your assays. 3. Use high-purity, metal-free buffers and media. Consider the use of a metal chelator like neocuproine to slow decomposition if copper ion contamination is suspected.[5]
Variable rates of nitric oxide release. Presence of contaminants1. Ensure all glassware is thoroughly cleaned to remove any trace metal ions. 2. Be mindful of other components in your experimental system, such as other thiols, that could react with SNAP.[7]

Quantitative Data on SNAP Stability

The half-life of SNAP is highly dependent on the experimental conditions. The following tables summarize the available quantitative data on SNAP stability under various conditions.

Table 1: Effect of Temperature on SNAP Stability in a Polymer Film

Storage Temperature (°C)% SNAP Remaining after 6 Months (5 wt% in film)% SNAP Remaining after 6 Months (10 wt% in film)
3757.4 ± 2.8Not specified
2561.1 ± 3.5Not specified
490.8 ± 0.9Not specified
-2094.7 ± 6.595 ± 2.1

Data adapted from[9]

Table 2: Effect of Light on SNAP Decomposition in Solution

Condition% SNAP Decomposed after 3 hours
Room temperature, no light exposure (cupboard)13
Room temperature, ambient light (hood)23
Direct sunlight40

Data adapted from[3]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of SNAP Concentration

This method is based on the characteristic absorbance of the S-nitroso bond.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • SNAP solution of unknown concentration

  • Appropriate solvent (e.g., methanol, buffer)

Procedure:

  • Prepare a blank solution using the same solvent as your SNAP sample.

  • Measure the absorbance spectrum of your SNAP solution from 300 nm to 600 nm.

  • SNAP has two characteristic absorbance peaks: one around 340 nm and a weaker one around 590 nm.

  • The concentration of SNAP can be determined by measuring the absorbance at the λmax (around 340 nm) and using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity of SNAP at its λmax should be determined by creating a standard curve with known concentrations.

Protocol 2: Measurement of Nitric Oxide Release using a Chemiluminescence Analyzer

This is a gold standard method for the direct and sensitive detection of nitric oxide.[9]

Materials:

  • Chemiluminescence Nitric Oxide Analyzer (NOA)

  • Reaction vessel

  • Inert gas (e.g., nitrogen)

  • SNAP solution

Procedure:

  • Calibrate the NOA according to the manufacturer's instructions.

  • Add your SNAP solution to the reaction vessel.

  • Purge the vessel with an inert gas to remove any atmospheric oxygen, which can interfere with the measurement.

  • Initiate the decomposition of SNAP (e.g., by light exposure or addition of a catalyst).

  • The released NO gas is carried by the inert gas stream into the NOA, where it reacts with ozone to produce light.

  • The amount of light detected is proportional to the concentration of NO.

Signaling Pathways and Experimental Workflows

SNAP_Decomposition_Pathways cluster_stimuli Decomposition Stimuli SNAP This compound (SNAP) NO Nitric Oxide (NO) SNAP->NO Decomposition Thiyl_Radical N-acetyl-penicillamine Thiyl Radical (RS•) SNAP->Thiyl_Radical Decomposition Disulfide N-acetyl-penicillamine Disulfide (RSSR) Thiyl_Radical->Disulfide Dimerization Light Light (Photolysis) Light->SNAP Heat Heat (Thermolysis) Heat->SNAP Metal_Ions Metal Ions (e.g., Cu+) Metal_Ions->SNAP Thiols Thiols Thiols->SNAP

Caption: Factors influencing the decomposition of SNAP.

Experimental_Workflow_SNAP_Stability cluster_prep Sample Preparation cluster_exp Experimental Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_SNAP Prepare SNAP solution (protect from light) Incubate Incubate under specific conditions (e.g., temperature, light) Prep_SNAP->Incubate Measure_SNAP Measure SNAP concentration (e.g., UV-Vis Spectroscopy) Incubate->Measure_SNAP Measure_NO Measure NO release (e.g., Chemiluminescence) Incubate->Measure_NO Calculate_HalfLife Calculate Half-life (t½) Measure_SNAP->Calculate_HalfLife Measure_NO->Calculate_HalfLife

Caption: Workflow for determining SNAP half-life.

References

SNAP-Tag Experiments: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with SNAP-tag® experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the SNAP-tag system and how does it work?

The SNAP-tag is a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA-alkyltransferase (hAGT) that can be fused to a protein of interest.[1] This tag specifically and covalently reacts with benzylguanine (BG) derivatives, allowing for the attachment of a wide variety of synthetic probes, such as fluorophores.[1] The reaction is highly specific and results in a stable, covalent bond, making it ideal for tracking proteins in live cells, protein degradation studies, and pull-down assays.[1][2]

Q2: What are the key advantages of using SNAP-tag?

The SNAP-tag system offers several advantages:

  • Versatility: A broad range of synthetic probes with different functionalities can be attached to the SNAP-tag.[1]

  • Specificity: The reaction between the SNAP-tag and its BG substrate is highly specific, minimizing off-target labeling.[1]

  • Covalent Labeling: The irreversible bond ensures the label remains attached to the protein, enabling reliable tracking.[1]

  • Controlled Timing: The ability to control the timing of labeling allows for precise pulse-chase experiments to distinguish between different protein populations.[1]

  • Multiplexing: In conjunction with the CLIP-tag®, which reacts with benzylcytosine derivatives, SNAP-tag allows for simultaneous labeling of two different proteins in the same cell.[2]

Troubleshooting Guide

Issue 1: No or Weak Labeling Signal

You've performed your SNAP-tag labeling experiment, but you see no fluorescent signal or a signal that is much weaker than expected.

Possible Causes and Solutions

Possible CauseRecommended Solution
Fusion protein not expressed or poorly expressed. Verify transfection efficiency. Check for protein expression using a Western blot or SDS-PAGE with a fluorescent substrate.[3][4] Consider using a stronger promoter to drive expression.[1]
Insufficient exposure of the fusion protein to the substrate. Increase the substrate concentration (typically 1-5 µM).[1] Increase the incubation time (e.g., 2 hours at 25°C or overnight at 4°C).[1][5]
Rapid turnover of the fusion protein. Analyze samples immediately after labeling.[1] Fix the cells directly after the labeling step.[1] Perform labeling at a lower temperature (4°C or 16°C) to slow down cellular processes.[1]
Suboptimal labeling conditions for in vitro experiments. Ensure a 2-fold molar excess of the SNAP-tag substrate over the SNAP-tag protein.[6] If solubility is an issue, test a pH range of 7.0-8.0 and a salt concentration of 50-250 mM. Adding 0.05% to 0.1% Tween 20 can also help with protein stickiness.[6]

Figure 1. Troubleshooting workflow for no or weak SNAP-tag labeling signal.

Issue 2: High Background Signal

You observe a high level of non-specific fluorescence in your sample, obscuring the signal from your protein of interest.

Possible Causes and Solutions

Possible CauseRecommended Solution
Non-specific binding of the substrate. Reduce the substrate concentration and/or the incubation time. E[2][3]xtend the final wash step, allowing it to proceed for up to 2 hours. I[2][3]nclude bovine serum albumin (BSA) or fetal calf serum (FCS) in the labeling medium to block non-specific binding sites.
Fluid-phase endocytosis of the free dye. If vacuolar accumulation of the dye is observed, reduce the probe concentration. F[7]or live-cell imaging, increasing the number of washes may help reduce background. F[7]or fixed cells, methanol fixation can sometimes eliminate this type of background.
Use of cell-impermeable dyes with permeabilized cells. For intracellular targets, ensure you are using a cell-permeable SNAP-tag dye. If you must use a surface dye with fixed and permeabilized cells, be aware that the protein may diffuse and the dye can now enter the cytoplasm, leading to non-specific labeling.

Logical Flow for Reducing High Background

G start High Background Signal reduce_conc_time Reduce Substrate Concentration and/or Incubation Time start->reduce_conc_time extend_wash Extend and Optimize Wash Steps start->extend_wash add_blocking Add Blocking Agent (BSA/FCS) start->add_blocking check_dye_type Check Dye Permeability vs. Cell State start->check_dye_type success Background Reduced reduce_conc_time->success extend_wash->success add_blocking->success is_permeabilized Cells Permeabilized? check_dye_type->is_permeabilized use_permeable_dye Use Cell-Permeable Dye is_permeabilized->use_permeable_dye Yes consider_live_stain Consider Live Cell Staining Before Fixation is_permeabilized->consider_live_stain Yes is_permeabilized->success No use_permeable_dye->success consider_live_stain->success

Figure 2. Decision tree for troubleshooting high background in SNAP-tag experiments.

Issue 3: Signal Fades Quickly

The initial signal is good, but it diminishes rapidly during imaging.

Possible Causes and Solutions

Possible CauseRecommended Solution
Photobleaching of the fluorophore. Reduce the illumination time and/or intensity. A[4]dd a commercially available anti-fade reagent to your mounting medium. C[4]hoose a more photostable dye for your experiments.
Instability or rapid degradation of the fusion protein. Fix the cells to preserve the labeled protein population. C[3]onsider switching the SNAP-tag from the N-terminus to the C-terminus of your protein of interest, or vice versa, as this can sometimes improve protein stability.

Experimental Protocols

General Protocol for Labeling SNAP-tag Fusion Proteins in Live Cells

This protocol provides a general guideline. Optimization of substrate concentration and incubation time is recommended for each specific cell line and fusion protein.

[1]1. Cell Preparation: Seed cells on a suitable imaging plate or coverslip and grow to the desired confluency. Ensure cells are healthy and not overly confluent. 2[1][8]. Prepare Labeling Medium: Dilute the SNAP-tag substrate (e.g., a BG-conjugated fluorophore) in pre-warmed cell culture medium to the desired final concentration. Typical concentrations range from 1 to 5 µM. F[1]or cell-permeable dyes, stock solutions are often prepared in DMSO. 3[9]. Labeling: Remove the existing culture medium and replace it with the labeling medium. I[1][9]ncubate the cells for 30 minutes at 37°C. F[9]or labeling only cell surface proteins, incubation can be done at 4°C for 30 minutes to block endocytosis. 4[7]. Washing: After incubation, remove the labeling solution and wash the cells three times with fresh, pre-warmed medium. A[9]n additional 30-minute incubation in fresh medium can help unreacted ligand to diffuse out.

[9]#### Protocol for In Vitro Labeling of Purified SNAP-tag Fusion Protein

  • Prepare Reaction: In a microfuge tube, combine the following in order: 1X PBS, 1 mM DTT, 5 µM purified SNAP-tag fusion protein, and 10 µM SNAP-tag substrate. 2[6]. Incubate: Incubate the reaction in the dark for 30 minutes at 37°C. 3[6]. Analysis: The labeled protein can be analyzed by running the sample on an SDS-PAGE gel and detecting the signal with a fluorescent gel scanner.

[6]SNAP-tag Labeling Reaction Pathway

G cluster_0 SNAP-tag Labeling Chemistry POI_SNAP Protein of Interest-SNAP-tag (with reactive Cysteine) Labeled_Complex Covalently Labeled Protein (Fluorescent) POI_SNAP->Labeled_Complex Covalent Bond Formation BG_Fluorophore Benzylguanine (BG) Substrate + Fluorophore BG_Fluorophore->Labeled_Complex Guanine_leaving Guanine (Leaving Group) Labeled_Complex->Guanine_leaving Release

Figure 3. The covalent labeling reaction of a SNAP-tag fusion protein.

References

Technical Support Center: S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Nitroso-N-acetyl-DL-penicillamine (SNAP).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving SNAP?

A1: SNAP is soluble in several organic solvents and to a limited extent in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions.[1][2] It is also soluble in methanol.[2] For aqueous solutions, it can be dissolved in water or buffers such as Krebs buffer, but its stability is a critical consideration.[2][3]

Q2: How should I prepare a stock solution of SNAP?

A2: To prepare a stock solution, dissolve SNAP in DMSO to a high concentration, for example, 100 mM or 250 mg/mL.[1][4] It is recommended to use ultrasonic agitation to aid dissolution in DMSO.[1] For cell culture experiments, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent toxicity.[5] Stock solutions should be prepared fresh whenever possible due to the instability of SNAP in solution.[1] If using aqueous buffers, deoxygenated solutions are recommended to improve stability.[5]

Q3: How stable is SNAP in solution and how should I store it?

A3: SNAP is unstable in solution, and its stability is influenced by factors such as the solvent, pH, temperature, and the presence of metal ions.[6] The half-life of SNAP in aqueous media is approximately 5 to 37 hours, depending on the specific conditions.[2][4] It is more stable at a mildly acidic pH.[7] For long-term storage, solid SNAP should be stored desiccated at -20°C and protected from light, under which conditions it is stable for at least one year.[2] Aqueous solutions should be prepared fresh and, if necessary, can be kept on ice and protected from light for several hours.[2]

Q4: What factors can cause the degradation of SNAP in my experiments?

A4: SNAP degradation, which results in the release of nitric oxide (NO), can be accelerated by several factors. These include:

  • Presence of metal ions: Copper ions (Cu⁺ and Cu²⁺) are known to catalyze the decomposition of SNAP.[3][6]

  • Presence of thiols: Cysteine can enhance the decomposition of SNAP.[2]

  • Light exposure: SNAP is light-sensitive, and exposure to light can promote its degradation.[8]

  • pH: Higher pH can lead to faster decomposition. SNAP is more stable in mildly acidic conditions.[7]

  • Oxygen: Dissolved oxygen in buffers may contribute to the oxidation of the nitrosothiol group.[5]

Troubleshooting Guide

Problem 1: My SNAP solution appears to have a low or inconsistent nitric oxide (NO) releasing capacity.

Possible Cause Troubleshooting Step
Degradation of SNAP stock solution. Prepare a fresh stock solution of SNAP before each experiment. Avoid repeated freeze-thaw cycles if you have to store a stock solution.
Presence of contaminating metal ions in the buffer. Prepare buffers with high-purity water and reagents. Consider adding a metal chelator like EDTA (e.g., 100 µM) to your buffer to sequester trace metal ions that catalyze SNAP decomposition.[2][9]
Exposure of SNAP solution to light. Protect SNAP solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[8]
Incorrect pH of the experimental buffer. SNAP is more stable at a slightly acidic pH.[7] Verify the pH of your buffer and adjust if necessary.

Problem 2: I am observing precipitation when I dilute my DMSO stock solution of SNAP into an aqueous buffer.

Possible Cause Troubleshooting Step
Low aqueous solubility of SNAP. While SNAP is soluble in DMSO, its solubility in aqueous buffers is significantly lower.[2][5]
High concentration of the final working solution. Try preparing a more dilute working solution. You may need to adjust the concentration of your DMSO stock solution to achieve the desired final concentration without precipitation.
Rapid addition of the DMSO stock to the buffer. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Problem 3: I am seeing unexpected cytotoxicity in my cell culture experiments.

Possible Cause Troubleshooting Step
High final concentration of DMSO. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.[5] Calculate the required volume of your stock solution carefully.
High concentration of SNAP. High concentrations of SNAP can be cytotoxic due to the rapid release of a large amount of nitric oxide.[1] Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell type.
Formation of toxic byproducts. Ensure the purity of your SNAP. If synthesizing in-house, verify the purity of the final product.

Data Presentation

Table 1: Solubility of this compound (SNAP)

SolventSolubilityNotes
DMSO250 mg/mL (1135.07 mM)[1]Ultrasonic agitation may be needed.[1]
Water2.1 mg/mL[2]Limited solubility and stability.
MethanolSolutions of 10 mg/mL have been prepared.[2]-
Krebs BufferSoluble up to 10 mM.[3]Stability is a concern.
PBS (pH 7.2)>11.2 mg/mLStability is limited.

Experimental Protocols

Protocol 1: Preparation of a 100 mM SNAP Stock Solution in DMSO

  • Weigh out 22.02 mg of solid SNAP in a fume hood, protecting it from light.

  • Transfer the solid SNAP to a sterile, light-protected vial (e.g., an amber vial).

  • Add 1.0 mL of anhydrous, sterile DMSO to the vial.

  • If necessary, sonicate the vial in a water bath for a few minutes until the SNAP is completely dissolved.

  • This stock solution should be prepared fresh. If short-term storage is unavoidable, store it at -20°C and use it within a day. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture

  • Prepare your cell culture medium.

  • Calculate the volume of the 100 mM SNAP stock solution needed to achieve your desired final concentration, ensuring the final DMSO concentration remains below 0.5%.

  • Warm the cell culture medium to 37°C.

  • Add the calculated volume of the SNAP stock solution dropwise to the pre-warmed medium while gently swirling.

  • Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualization

SNAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SNAP SNAP (this compound) NO Nitric Oxide (NO) SNAP->NO Spontaneous Decomposition mem sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Downstream Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylation of Target Proteins

Caption: Signaling pathway of this compound (SNAP).

SNAP_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use (e.g., Cell Culture) cluster_troubleshoot Troubleshooting Considerations A Weigh Solid SNAP (Protect from Light) B Dissolve in Anhydrous DMSO (e.g., 100 mM Stock) A->B C Use Sonication if Needed B->C D Prepare Fresh Working Solution in Pre-warmed Aqueous Buffer C->D E Add Stock Dropwise While Mixing D->E F Use Immediately E->F G Precipitation? (Check Final Concentration) F->G H Inconsistent Activity? (Prepare Fresh, Add Chelator) F->H I Cytotoxicity? (Check DMSO %, Lower SNAP Dose) F->I

Caption: Experimental workflow for preparing and using SNAP solutions.

References

S-Nitroso-N-acetyl-DL-penicillamine storage conditions to maintain potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) to maintain its potency and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound (SNAP)?

A1: For optimal long-term stability, solid SNAP should be stored at -20°C, where it can maintain its potency for up to three years. For shorter-term storage, 4°C is acceptable for up to two years. It is crucial to protect the solid compound from light and moisture.

Q2: How should I store solutions of SNAP?

A2: Solutions of SNAP are inherently unstable and it is highly recommended to prepare them fresh for each experiment.[1] The stability of SNAP in solution is influenced by several factors including temperature, pH, light exposure, and the presence of metal ions.

Q3: What is the typical half-life of SNAP in an aqueous solution?

A3: The half-life of SNAP in aqueous media is approximately 5 to 6 hours under physiological conditions (37°C, pH 7.2-7.4).[1][2] However, this can vary significantly based on the specific buffer composition and the presence of catalysts.

Q4: Which solvents are recommended for dissolving SNAP?

A4: SNAP is soluble in several common laboratory solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and Ethanol are frequently used. It is also soluble in water and aqueous buffers such as PBS (pH 7.2).[2] When preparing aqueous solutions, it is advisable to use deoxygenated buffers to minimize oxidative degradation. For some applications, preparing stock solutions in an acidic buffer (e.g., citrate/HCl, pH 2.0) can enhance stability for short-term storage on ice.

Q5: What factors can accelerate the degradation of SNAP in solution?

A5: Several factors can accelerate the degradation of SNAP, leading to a loss of potency. These include:

  • Elevated Temperatures: Higher temperatures increase the rate of thermal decomposition.

  • Exposure to Light: SNAP is photosensitive, and light exposure will catalyze its degradation.

  • Presence of Metal Ions: Trace amounts of metal ions, particularly cuprous ions (Cu(I)), can significantly catalyze the decomposition of SNAP.[3]

  • Presence of Thiols: Thiols, such as cysteine, can react with SNAP and accelerate its decomposition.

  • Non-optimal pH: Stability is pH-dependent, with increased degradation at higher pH values.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of Potency or Inconsistent Experimental Results 1. Improper storage of solid SNAP.2. Use of aged or improperly stored SNAP solutions.3. Contamination of buffers with metal ions.4. Exposure of solutions to light or elevated temperatures.1. Ensure solid SNAP is stored at -20°C and protected from light and moisture.2. Always prepare SNAP solutions fresh before use.3. Use high-purity, metal-free water and reagents for buffer preparation. Consider adding a metal chelator like EDTA to your buffer.[4]4. Protect SNAP solutions from light by using amber vials or wrapping containers in foil. Keep solutions on ice whenever possible.
Precipitation in Aqueous Solution 1. Exceeding the solubility limit of SNAP in the chosen buffer.2. Change in pH of the solution.1. Refer to the solubility data for SNAP in your specific buffer. Gentle warming or sonication may aid dissolution, but be mindful of potential degradation.2. Ensure the buffer has adequate capacity to maintain the desired pH.
Discoloration of Solid SNAP 1. Exposure to moisture and/or light.1. While a faint green to green color is normal, a significant change or loss of color may indicate degradation. It is recommended to use a fresh batch of the compound if significant discoloration is observed.

Quantitative Data on SNAP Stability

Form Storage Condition Solvent/Medium Stability/Half-life Notes
Solid -20°CN/AUp to 3 yearsProtect from light and moisture.
Solid 4°CN/AUp to 2 yearsProtect from light and moisture.
Solution 37°CAqueous Buffer (pH 7.2-7.4)~5-6 hoursHalf-life can be influenced by buffer components.
Solution 24°CKrebs BufferSNAP was the most stable among the tested analogues.The rate of decomposition was noted to be variable.[5]
Solution Room TemperaturePBSGradual degradation observed over 24 hours.The pH of the solution can change due to the release of HNO₂ upon degradation.[6]
Solution VariesDMSO, EthanolData not readily available, but solutions are known to be unstable.It is best practice to prepare fresh solutions immediately before use.

Experimental Protocol: Assessing SNAP Potency via UV-Vis Spectrophotometry

This protocol outlines a method to determine the concentration and assess the stability of a SNAP solution by measuring its absorbance at its λmax.

Materials:

  • This compound (SNAP)

  • Solvent (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Calibrated micropipettes

  • Amber vials or tubes

Procedure:

  • Preparation of a Standard SNAP Solution: a. Accurately weigh a small amount of solid SNAP. b. Dissolve the SNAP in a known volume of the desired solvent to prepare a concentrated stock solution. Perform this step on ice and protected from light. c. Immediately before analysis, dilute the stock solution to a working concentration (e.g., 0.1-1.0 mM) in the same solvent.

  • Spectrophotometric Measurement: a. Set the spectrophotometer to scan a wavelength range that includes 340 nm. b. Use the solvent as a blank to zero the instrument. c. Measure the absorbance of the SNAP working solution. The characteristic absorbance maximum (λmax) for the S-nitroso group is approximately 340 nm.

  • Concentration Determination: a. Use the Beer-Lambert law (A = εbc) to calculate the concentration of your SNAP solution.

    • A = Absorbance at ~340 nm
    • ε = Molar extinction coefficient of SNAP at ~340 nm (This can vary slightly with the solvent, a literature value should be consulted).
    • b = Path length of the cuvette (typically 1 cm)
    • c = Concentration (in M)

  • Stability Assessment (Time-course): a. Prepare a fresh SNAP solution in the desired buffer and measure its initial absorbance at 340 nm (t=0). b. Incubate the solution under the desired experimental conditions (e.g., 37°C in a water bath). c. At regular time intervals (e.g., every 30-60 minutes), take an aliquot of the solution and measure its absorbance at 340 nm. d. Plot the absorbance (or calculated concentration) versus time to determine the degradation kinetics and calculate the half-life of SNAP under your specific experimental conditions.

Visualizations

SNAP_Degradation_Pathway cluster_conditions Degradation Triggers SNAP This compound (SNAP) Thiol_Radical Thiyl Radical + NO SNAP->Thiol_Radical Homolytic Cleavage Disulfide N-Acetyl-DL-penicillamine Disulfide (DNAP) Thiol_Radical->Disulfide Dimerization (in absence of O2) Sulfonyl_Radicals Sulfonyl/Peroxyl Radicals Thiol_Radical->Sulfonyl_Radicals Reaction with O2 (in presence of O2) Heat Heat Heat->SNAP Light Light Light->SNAP Metal_Ions Cu(I) Metal_Ions->SNAP

Caption: Simplified degradation pathway of this compound (SNAP).

Experimental_Workflow start Start prep_solution Prepare Fresh SNAP Solution (on ice, protected from light) start->prep_solution initial_measurement Measure Initial Absorbance (t=0 at 340 nm) prep_solution->initial_measurement incubation Incubate under Experimental Conditions initial_measurement->incubation time_point_measurement Measure Absorbance at Regular Time Intervals incubation->time_point_measurement time_point_measurement->incubation Continue for desired duration data_analysis Plot Absorbance vs. Time & Calculate Half-life time_point_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing SNAP stability.

Troubleshooting_Logic start Inconsistent Experimental Results? check_solution_prep Was the SNAP solution prepared fresh? start->check_solution_prep check_storage Is solid SNAP stored correctly (-20°C, dark)? check_solution_prep->check_storage Yes prepare_fresh Action: Prepare fresh solution for each experiment. check_solution_prep->prepare_fresh No check_environment Were solutions protected from light and heat? check_storage->check_environment Yes correct_storage Action: Store solid SNAP at -20°C in the dark. check_storage->correct_storage No check_buffers Are buffers free of metal ion contamination? check_environment->check_buffers Yes protect_solution Action: Use amber vials and keep solutions on ice. check_environment->protect_solution No solution_ok Root Cause Likely Identified check_buffers->solution_ok Yes use_chelator Action: Use high-purity reagents and consider adding EDTA. check_buffers->use_chelator No prepare_fresh->solution_ok correct_storage->solution_ok protect_solution->solution_ok use_chelator->solution_ok

Caption: Troubleshooting decision tree for SNAP potency issues.

References

Technical Support Center: Nitric Oxide Detection Using SNAP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, S-nitroso-N-acetylpenicillamine (SNAP). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you avoid common artifacts and ensure the accuracy and reproducibility of your nitric oxide detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is SNAP and why is it used as a nitric oxide donor?

A1: S-nitroso-N-acetylpenicillamine (SNAP) is a small molecule S-nitrosothiol that spontaneously decomposes under physiological conditions to release nitric oxide (NO).[1] It is widely used in research because it provides a more controlled and sustained release of NO compared to other donors, making it a valuable tool for studying the physiological and pathological effects of nitric oxide.

Q2: How should I store SNAP to ensure its stability?

A2: SNAP is sensitive to light, heat, and moisture. For long-term storage, it should be kept as a solid, desiccated at -20°C, and protected from light.[2] Under these conditions, it can be stable for at least one year.

Q3: My SNAP powder is pale green. Is this normal?

A3: Yes, pure SNAP is a light green solid.[1] A change in color, such as turning white or yellow, can indicate decomposition.

Q4: Can I pre-mix a large batch of SNAP solution for my experiments?

A4: It is strongly recommended to prepare SNAP solutions fresh for each experiment.[1] SNAP is unstable in aqueous solutions, and its decomposition begins immediately upon dissolution. Stock solutions can be prepared in cold, deoxygenated acidic buffers (e.g., 0.5-1 M HCl or citrate/HCl buffer, pH 2.0) and kept on ice, protected from light, for a few hours.[2]

Q5: What are the main decomposition products of SNAP?

A5: The primary decomposition of SNAP involves the breaking of the S-N bond, which releases nitric oxide and a thiyl radical. This thiyl radical can then react with another to form a disulfide, N-acetylpenicillamine disulfide (DNAP).[3][4] In the presence of oxygen, other oxidized sulfur species can also be formed.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with SNAP.

Problem Possible Cause(s) Recommended Solution(s)
Low or no NO signal detected 1. Decomposed SNAP: The SNAP powder or stock solution may have degraded due to improper storage or handling. 2. Insufficient SNAP concentration: The concentration of SNAP may be too low to generate a detectable amount of NO. 3. Rapid NO scavenging: Components in your experimental medium (e.g., certain proteins, thiols) may be scavenging the released NO.1. Use fresh, properly stored SNAP. Prepare solutions immediately before use. 2. Perform a dose-response experiment to determine the optimal SNAP concentration for your system. 3. Consider using a more defined, simpler buffer system for initial experiments to rule out scavenging effects.
Inconsistent or variable NO release 1. Light exposure: Even ambient lab light can accelerate SNAP decomposition, leading to inconsistent NO release.[5] 2. Temperature fluctuations: Higher temperatures increase the rate of SNAP decomposition. 3. Presence of catalytic ions: Trace amounts of metal ions, particularly Cu(I), can catalyze the decomposition of SNAP.[6]1. Protect all SNAP solutions and experimental setups from light by using amber vials and covering equipment with aluminum foil.[7] 2. Maintain a constant and controlled temperature throughout your experiment. 3. Use buffers prepared with high-purity water and consider adding a chelator like EDTA to your buffer to sequester trace metal ions.[8]
High background in fluorescent assays (e.g., with DAF-FM) 1. Autofluorescence of SNAP or its byproducts: While generally low, there might be some intrinsic fluorescence. 2. Interference from media components: Ascorbic acid and dehydroascorbic acid, often present in cell culture media, can react with DAF-based probes to produce a fluorescent signal, leading to false positives.[7][9]1. Always run a control with SNAP in your experimental medium without the cells or sample of interest to determine the background signal. 2. If possible, use a simplified buffer system for the duration of the NO detection. If using cell culture media, be aware of this potential artifact and consider appropriate controls.
Unexpected cellular responses 1. NO-independent effects: The decomposition byproducts of SNAP, such as N-acetylpenicillamine, may have their own biological effects. 2. Activation of cGMP-independent pathways: High concentrations of SNAP have been shown to induce cellular responses, such as apoptosis, through pathways that do not involve the canonical NO-cGMP signaling.[10]1. Run a control with the decomposed SNAP solution (allow a SNAP solution to fully decompose by exposing it to light and heat) to assess the effects of its byproducts. 2. Be mindful of the SNAP concentration used. High concentrations may lead to off-target effects.

Quantitative Data Summary

The stability and NO-releasing properties of SNAP are highly dependent on the experimental conditions. The following tables summarize key quantitative data.

Table 1: Stability of SNAP under Various Conditions

Condition Parameter Value Reference
Temperature Half-life in aqueous solution (pH 7.4, 37°C)~6 hours[3]
Half-life at room temperature~10.3 hours[11]
Decomposition at 37°C (after 3 hours)~19% decomposed[5]
Decomposition at room temp (after 3 hours, in the dark)~13% decomposed[5]
Light Exposure Decomposition in direct sunlight (after 3 hours)~40% decomposed[5]
Decomposition in lab hood light (after 3 hours)~23% decomposed[5]
pH StabilityMore stable at acidic pH[6]
Catalysts Cu(I) ionsEffective catalysts for decomposition[6]

Table 2: Molar Absorptivity of SNAP

Solvent Wavelength (λmax) Molar Absorptivity (ε) Reference
Water340 nm1075 M⁻¹cm⁻¹[5]

Experimental Protocols

Protocol 1: Preparation of SNAP Stock Solution

Objective: To prepare a fresh, reliable stock solution of SNAP for nitric oxide delivery.

Materials:

  • S-nitroso-N-acetylpenicillamine (SNAP) powder

  • High-purity, deoxygenated water

  • Concentrated HCl or citrate buffer components

  • Amber microcentrifuge tubes or vials

  • Ice

Methodology:

  • Equilibrate the SNAP powder to room temperature before opening to prevent condensation.

  • Prepare a deoxygenated, acidic buffer (e.g., 0.5 M HCl or a pH 2.0 citrate/HCl buffer) by bubbling with nitrogen or argon gas for at least 15 minutes.

  • On a calibrated balance, weigh out the required amount of SNAP powder in a dimly lit room.

  • Immediately dissolve the SNAP powder in the cold, deoxygenated acidic buffer to the desired stock concentration (e.g., 10 mM).

  • Keep the stock solution on ice and protected from light at all times.

  • Use the stock solution within a few hours of preparation for best results. Discard any unused solution.

Protocol 2: Nitrite Detection using the Griess Assay with SNAP

Objective: To quantify the amount of nitric oxide released from SNAP by measuring its stable breakdown product, nitrite.

Materials:

  • SNAP solution (prepared as in Protocol 1)

  • Experimental buffer or cell culture medium

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Standard Curve Preparation:

    • Prepare a 100 µM sodium nitrite stock solution in the same buffer/medium as your experiment.

    • Perform serial dilutions to create standards ranging from approximately 1 µM to 50 µM.

    • Add 50 µL of each standard to triplicate wells of a 96-well plate.

  • Sample Preparation:

    • Incubate your cells or sample with the desired concentration of SNAP for the specified time, ensuring the setup is protected from light.

    • At the end of the incubation, collect 50 µL of the supernatant or experimental medium and add it to triplicate wells of the 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent to each well containing standards and samples.

    • Incubate the plate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop.

    • Read the absorbance at 540 nm using a microplate reader.

  • Analysis:

    • Subtract the absorbance of the blank (buffer/medium only) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the equation of the standard curve to calculate the nitrite concentration in your samples.

Mandatory Visualizations

SNAP_Decomposition_Pathway SNAP SNAP (S-Nitroso-N-acetylpenicillamine) NO Nitric Oxide (NO) SNAP->NO Spontaneous Decomposition (Light, Heat, Cu⁺) Thiyl_Radical Thiyl Radical (N-acetylpenicillamine radical) SNAP->Thiyl_Radical DNAP DNAP (N-acetylpenicillamine disulfide) Thiyl_Radical->DNAP Dimerization Oxygen_Products Oxidized Sulfur Species Thiyl_Radical->Oxygen_Products Oxygen O₂ Oxygen->Oxygen_Products

Caption: Decomposition pathway of SNAP leading to the release of nitric oxide.

Caption: Troubleshooting workflow for experiments using SNAP.

Signaling_Pathways SNAP SNAP NO Nitric Oxide (NO) SNAP->NO cGMP_Independent cGMP-Independent Pathway SNAP->cGMP_Independent High Concentrations sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Canonical NO Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Apoptosis Apoptosis (in some cell types) cGMP_Independent->Apoptosis

Caption: Signaling pathways activated by SNAP-derived nitric oxide.

References

Technical Support Center: S-Nitroso-N-acetylpenicillamine (SNAP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-nitroso-N-acetylpenicillamine (SNAP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of nitric oxide (NO) release from SNAP in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving SNAP, offering potential causes and solutions to help you regain control over your NO release rates.

Problem Possible Causes Recommended Solutions
Inconsistent or Unpredictable NO Release 1. Stock Solution Instability: SNAP solutions can degrade over time, even when stored.[1][2] 2. Variable Light Exposure: Ambient light can trigger the photolytic decomposition of SNAP.[3][4][5] 3. Temperature Fluctuations: Higher temperatures accelerate the thermal decomposition of SNAP.[5] 4. Contamination with Metal Ions: Trace metal ions, particularly Cu(I), can catalyze SNAP decomposition.[6][7]1. Prepare Fresh Solutions: Always prepare SNAP solutions fresh before each experiment.[2] If storage is necessary, use deoxygenated buffers at a low pH (e.g., pH 2.0) and keep on ice, protected from light for no more than a few hours.[8] 2. Control Light Conditions: Work in a dark or amber-lit environment. Cover all vessels containing SNAP with aluminum foil.[4][5] 3. Maintain Constant Temperature: Use a temperature-controlled water bath or incubator for your experiments. Store stock solutions at -20°C for long-term stability.[9] 4. Use Chelators: Add a metal chelator like EDTA (Ethylenediaminetetraacetic acid) to your buffers to sequester trace metal ions.[1]
Premature or Too Rapid NO Release 1. High pH of the Medium: The half-life of SNAP decreases as the pH increases.[1] 2. Presence of Reducing Agents: Thiols, such as cysteine or glutathione, can accelerate the decomposition of SNAP. 3. Photodegradation: Exposure to light, especially UV or blue light, will rapidly release NO.[3][10]1. Optimize pH: Conduct experiments at a lower pH if your experimental design allows. Be aware that at physiological pH (7.4), the decomposition rate is significant. 2. Minimize Reducing Agents: If possible, avoid high concentrations of free thiols in your experimental buffer. 3. Use Light Filters: If light is required for imaging, use long-pass filters to exclude shorter, more energetic wavelengths.
No or Very Low NO Release 1. Degraded SNAP: The solid SNAP or stock solution may have decomposed due to improper storage.[9] 2. Incorrect Measurement Technique: The NO detection method may not be sensitive enough or may be improperly calibrated. 3. Presence of NO Scavengers: Components in your experimental medium (e.g., oxyhemoglobin) can scavenge NO before it is detected.1. Verify SNAP Integrity: Check the appearance of your solid SNAP (should be a light green crystalline solid). Test the activity of a freshly prepared solution. 2. Calibrate NO Sensor: Ensure your NO sensor is properly calibrated according to the manufacturer's instructions. 3. Consider the Experimental Milieu: Be aware of potential NO scavengers in your system and their impact on your measurements.
Difficulty in Achieving Sustained NO Release 1. Rapid Depletion of SNAP: In aqueous solutions, SNAP has a relatively short half-life.[1][8] 2. Leaching from Matrices: When incorporated into materials, SNAP can leach out, leading to a burst release followed by a rapid decline.1. Use a Carrier System: Incorporate SNAP into a polymer matrix or use a continuous flow system to replenish the SNAP solution. 2. Covalent Immobilization: Covalently attach SNAP to a polymer backbone to prevent leaching and achieve more stable, long-term NO release.

Frequently Asked Questions (FAQs)

1. How should I store solid S-nitroso-N-acetylpenicillamine (SNAP)?

Solid SNAP should be stored desiccated at -20°C and protected from light.[8][9] Under these conditions, it is stable for at least one year.[8]

2. What is the best way to prepare a SNAP stock solution?

For maximum stability, stock solutions should be made fresh using deoxygenated buffers with a low pH, such as a citrate/HCl buffer at pH 2.0 or 0.5-1 M HCl.[8] Solutions can be kept on ice and protected from light for several hours.[8]

3. What is the half-life of SNAP in an aqueous solution?

The stability of SNAP in solution is highly dependent on the conditions. At 37°C and a pH of 6-8, in the presence of a transition metal ion chelator, the half-life is approximately six hours.[1] However, this can vary significantly with changes in temperature, pH, and the presence of catalysts.

4. How does pH affect the rate of NO release from SNAP?

The rate of NO release from SNAP increases with increasing pH. The molecule is more stable in acidic conditions and decomposes more rapidly at neutral or alkaline pH.

5. Can I control the rate of NO release from SNAP using light?

Yes, the decomposition of SNAP is photosensitive. The rate of NO release can be modulated by controlling the wavelength and intensity of the light source. Shorter wavelengths, such as 340 nm (the λmax of SNAP), are more efficient at inducing NO release compared to longer wavelengths.[3]

6. What is the role of copper ions in SNAP decomposition?

Cu(I) ions are effective catalysts for the decomposition of SNAP, significantly increasing the rate of NO release.[6][7] Cu(II) ions, on their own, do not have a significant effect on SNAP stability.[6]

Quantitative Data on NO Release from SNAP

The following tables summarize quantitative data on the factors influencing the rate of nitric oxide release from S-nitroso-N-acetylpenicillamine (SNAP).

Table 1: Effect of Light Wavelength on NO Release from Solid-State SNAP

Wavelength (nm)Initial NO Release (ppb after 1 min)Photochemical Yield (%)
3404000.09
3851750.04
470500.01
565No significant release-
660No significant release-
940No significant release-
Data adapted from mechanistic analysis of solid-state SNAP photolysis.[3]

Table 2: NO Flux from SNAP Incorporated into a Carbosil Matrix with Copper Nanoparticle (Cu-NP) Catalysts

Material CompositionNO Flux (x 10⁻¹⁰ mol cm⁻² min⁻¹)
10 wt% SNAP1.32 ± 0.6
10 wt% SNAP + 1 wt% Cu-NPs4.48 ± 0.5
10 wt% SNAP + 3 wt% Cu-NPs4.84 ± 0.3
10 wt% SNAP + 5 wt% Cu-NPs11.7 ± 3.6
Data from a study on tunable NO release from SNAP via catalytic copper nanoparticles.[5]

Table 3: Stability of SNAP in E2As Polymer Films Under Different Storage Conditions Over 6 Months

Storage Temperature (°C)Remaining SNAP (%)
3757.4 ± 2.8
2561.1 ± 3.5
490.8 ± 0.9
-2094.7 ± 6.5
Data for 5 wt% SNAP-doped films.[9]

Experimental Protocols

Protocol 1: Synthesis of S-Nitroso-N-acetylpenicillamine (SNAP)

This protocol describes a common method for the synthesis of SNAP in a laboratory setting.

Materials:

  • N-acetyl-D-penicillamine (NAP)

  • Sodium nitrite (NaNO₂)

  • Methanol

  • Deionized water

  • Sulfuric acid (H₂SO₄), 2 M

  • Hydrochloric acid (HCl), 2 M

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum desiccator

  • Aluminum foil

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of N-acetyl-D-penicillamine and sodium nitrite in a 1:1 mixture of methanol and water.

  • Add 2 M H₂SO₄ and 2 M HCl to the mixture.

  • Wrap the reaction vessel in aluminum foil to protect it from light and stir the mixture for 40 minutes at room temperature.[5]

  • After stirring, place the reaction vessel in an ice bath to precipitate the green SNAP crystals.[7]

  • Collect the crystals by filtration.

  • Rinse the collected crystals with cold deionized water.

  • Dry the crystals under vacuum in a desiccator, protected from light.[5]

  • Store the dried SNAP crystals at -20°C in a desiccated, dark environment.[5]

Protocol 2: Measurement of NO Release using Chemiluminescence

This protocol outlines the measurement of NO release from a SNAP-containing material using a chemiluminescence NO analyzer.

Materials:

  • SNAP-containing material (e.g., polymer film)

  • Chemiluminescence Nitric Oxide Analyzer (NOA)

  • Sample holder (amber glass is recommended)

  • Nitrogen (N₂) gas supply

  • Phosphate-buffered saline (PBS), pH 7.4

  • EDTA (100 µM in PBS)

  • Water bath or incubator at 37°C

Procedure:

  • Place the SNAP-containing material into the amber glass sample holder of the NOA.

  • Add a known volume of PBS with 100 µM EDTA, pre-warmed to 37°C, to the sample holder.

  • Maintain the sample at 37°C using a water bath or incubator.

  • Purge the headspace of the sample holder with a constant flow of N₂ gas (e.g., 200 mL/min).[11]

  • The N₂ gas will carry the released NO to the chemiluminescence detector.

  • Record the NO concentration over time as per the instrument's software. The data is typically reported as NO flux (mol cm⁻² min⁻¹).

Protocol 3: Monitoring SNAP Decomposition using UV-Vis Spectroscopy

This protocol describes how to monitor the decomposition of SNAP in solution by measuring the change in absorbance over time.

Materials:

  • SNAP solution of known concentration

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Buffer solution (e.g., PBS, pH 7.4)

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare a fresh solution of SNAP in the desired buffer.

  • Set the UV-Vis spectrophotometer to measure absorbance at 340 nm, which is the characteristic absorbance peak for the S-NO bond in SNAP.[4]

  • Place the SNAP solution in a quartz cuvette and insert it into the temperature-controlled holder of the spectrophotometer.

  • Record the initial absorbance at 340 nm.

  • Continue to measure the absorbance at regular time intervals.

  • The decrease in absorbance at 340 nm corresponds to the decomposition of SNAP and the release of NO. The concentration of remaining SNAP can be calculated using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity of SNAP (approximately 900 M⁻¹cm⁻¹ at 340 nm), b is the path length of the cuvette, and c is the concentration.

Signaling Pathways and Experimental Workflows

SNAP-Mediated NO Signaling Pathway

Nitric oxide released from SNAP primarily exerts its biological effects through the classical NO/cGMP signaling pathway.

SNAP_Signaling SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Decomposition sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to heme moiety sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., vasodilation, inhibition of platelet aggregation) PKG->Physiological_Effects Phosphorylates target proteins

Caption: SNAP releases NO, which activates sGC, leading to cGMP production and downstream physiological effects.

Experimental Workflow for Measuring Light-Induced NO Release

This diagram illustrates the typical workflow for an experiment designed to measure NO release from SNAP upon exposure to light.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_SNAP Prepare fresh SNAP solution Load_Sample Load SNAP solution into sample chamber Prep_SNAP->Load_Sample Calibrate_Sensor Calibrate NO Sensor Measure_NO Measure NO release (Chemiluminescence/Electrode) Calibrate_Sensor->Measure_NO Equilibrate Equilibrate sample at desired temperature Load_Sample->Equilibrate Expose_Light Expose to light source (e.g., LED) Equilibrate->Expose_Light Expose_Light->Measure_NO Plot_Data Plot NO concentration vs. time Measure_NO->Plot_Data Calculate_Rate Calculate NO release rate/flux Plot_Data->Calculate_Rate

Caption: Workflow for light-induced NO release measurement from SNAP.

References

Validation & Comparative

A Comparative Guide to S-Nitroso-N-acetyl-DL-penicillamine (SNAP) and S-nitrosoglutathione (GSNO) as Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of two widely used S-nitrosothiols (RSNOs), S-Nitroso-N-acetyl-DL-penicillamine (SNAP) and S-nitrosoglutathione (GSNO). Both compounds are extensively utilized in biomedical research as donors of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathophysiological processes. This comparison focuses on their chemical stability, mechanisms of NO release, and biological efficacy, supported by experimental data.

Chemical Stability

The stability of RSNOs is a crucial factor influencing their therapeutic potential and experimental utility. SNAP and GSNO exhibit different stability profiles under various conditions such as temperature, pH, and light exposure. Generally, GSNO is more stable than SNAP under common laboratory conditions.[1][2]

ConditionThis compound (SNAP)S-nitrosoglutathione (GSNO)Key Findings
Temperature Stability is inversely related to temperature. Refrigeration significantly extends shelf life.[1][2]Stability is inversely related to temperature. Refrigeration significantly extends shelf life.[1][2]Both compounds are thermally labile, but refrigeration enhances their stability.
pH More stable at pH 3.0 compared to GSNO. Stability decreases at pH 5.0 and 7.4.[1][2]Exhibits increased stability in the pH range of 5-7.[3] Less stable at pH 3.0.[1][2]SNAP is more stable in acidic conditions (pH 3.0), while GSNO is more stable in a less acidic to neutral pH range.
Light Exposure Highly susceptible to light-induced decomposition. After 7 hours of exposure to overhead fluorescent lighting, 30 ± 2% decomposed.[1][2]Highly susceptible to light-induced decomposition. After 7 hours of exposure to overhead fluorescent lighting, 19.3 ± 0.5% decomposed.[1][2]Both are photosensitive, with SNAP showing greater decomposition under light exposure.
Metal Ion Catalysis Decomposition is greatly accelerated by metal ions.[4]Less sensitive to the catalytic action of metal ions compared to other primary RSNOs.[3][4]SNAP's stability is more significantly compromised by the presence of metal ions.
Half-life (1 mM solution at 25°C in the dark) Not explicitly stated, but generally less stable than GSNO under these conditions.49 days[3]GSNO has a considerably longer half-life in aqueous solution protected from light and metal ions.

Mechanism of Nitric Oxide (NO) Release

The distinct mechanisms of NO release from SNAP and GSNO contribute to their different pharmacological profiles.

This compound (SNAP): The release of NO from SNAP is primarily facilitated by the catalytic action of metal ions, particularly copper ions.[4] This process involves the reduction of Cu(II) to Cu(I) by thiols, which then catalyzes the decomposition of SNAP to release NO.

S-nitrosoglutathione (GSNO): In contrast, NO release from GSNO is less dependent on metal ion catalysis.[4] Instead, it can occur through two primary pathways:

  • Transnitrosation: The transfer of the nitroso group to a free thiol, such as cysteine, forming a new S-nitrosothiol that is more susceptible to metal ion-catalyzed NO release.[4]

  • Enzymatic Cleavage: The cleavage of the glutamyl-cystyl peptide bond, which also results in a nitrosothiol that can release NO.[4]

Furthermore, the decomposition of GSNO can be accelerated by the presence of excess glutathione (GSH), although this leads to a decrease in the release of free NO and the formation of a glutathione conjugate.[5]

cluster_SNAP SNAP NO Release cluster_GSNO GSNO NO Release SNAP SNAP Metal_Ions Metal Ions (e.g., Cu+) SNAP->Metal_Ions Catalysis NO_SNAP Nitric Oxide (NO) Metal_Ions->NO_SNAP GSNO GSNO Transnitrosation Transnitrosation (e.g., with Cysteine) GSNO->Transnitrosation Enzymatic_Cleavage Enzymatic Cleavage GSNO->Enzymatic_Cleavage Intermediate_RSNO Intermediate S-Nitrosothiol Transnitrosation->Intermediate_RSNO Enzymatic_Cleavage->Intermediate_RSNO NO_GSNO Nitric Oxide (NO) Intermediate_RSNO->NO_GSNO Metal Ion Catalysis cluster_workflow Vasodilation Assay Workflow Start Start Dissect Dissect Femoral Artery Start->Dissect Prepare_Rings Prepare Arterial Rings (2-3 mm) Dissect->Prepare_Rings Mount Mount Rings in Organ Bath Prepare_Rings->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Pre_Contract Pre-contract with Phenylephrine Equilibrate->Pre_Contract Add_Drug Add SNAP or GSNO (cumulative concentrations) Pre_Contract->Add_Drug Record Record Relaxation Response Add_Drug->Record Analyze Analyze Data (EC50 calculation) Record->Analyze End End Analyze->End cluster_pathway NO-sGC-cGMP Signaling Pathway SNAP_GSNO SNAP / GSNO NO Nitric Oxide (NO) SNAP_GSNO->NO Release sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds and Activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive Activates PKG_active Protein Kinase G (active) PKG_inactive->PKG_active Response Physiological Response (Vasodilation, Inhibition of Platelet Aggregation) PKG_active->Response Phosphorylates targets leading to

References

A Comparative Guide to Validating S-Nitroso-N-acetylpenicillamine (SNAP) as a Guanylyl Cyclase Activator

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of S-nitroso-N-acetylpenicillamine (SNAP), a widely used nitric oxide (NO) donor, and its alternatives in the context of soluble guanylyl cyclase (sGC) activation. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and visualizations to support the validation of SNAP's effects in experimental systems.

The NO/cGMP Signaling Pathway

Nitric oxide is a critical signaling molecule that regulates numerous physiological processes.[1] Its major receptor in many cell types is soluble guanylyl cyclase (sGC), a heterodimeric heme-containing enzyme.[2][3] Upon binding of NO to its heme moiety, sGC undergoes a conformational change that catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3][4] This cGMP, in turn, activates downstream targets like protein kinase G (PKG) to elicit various cellular responses.[5] NO donors, such as SNAP, are indispensable tools for investigating this pathway.[6]

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell SNAP SNAP NO NO SNAP->NO Releases NO sGC_inactive sGC (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalysis Downstream_Effectors Downstream Effectors (e.g., PKG) cGMP->Downstream_Effectors Activation

Caption: The Nitric Oxide (NO)-sGC-cGMP Signaling Pathway.

Comparison of SNAP with Alternative NO Donors

The choice of an NO donor can significantly impact experimental outcomes due to differences in their chemical properties, NO release kinetics, and potency. SNAP belongs to the S-nitrosothiol class of donors.[7] A comparison with other commonly used donors is crucial for experimental design.

DEA/NO is noted for its high potency, with an EC₅₀ value of 0.38 µM for raising cGMP levels in bovine chromaffin cells.[8] In contrast, SNAP requires much higher concentrations for full activation, though its potency can be increased in the presence of glutathione.[8] The half-lives of these donors also vary dramatically, with DEA/NO decomposing rapidly (t₁/₂ = 3.9 min) while SNAP releases NO much more slowly (t₁/₂ = 37 hours).[8]

NO Donor Class Half-life (t₁/₂) at 37°C, pH 7.4 Potency (EC₅₀ for cGMP elevation) Key Characteristics & References
SNAP S-Nitrosothiol37 ± 4 hours~50-100 µM (can be lower with thiols)Slow NO release; potency enhanced by thiols like glutathione.[8] Can induce vasodilation through secondary pathways besides the sGC heme site.[7]
DEA/NO NONOate3.9 ± 0.2 minutes0.38 ± 0.02 µMRapid NO release and highly potent.[8][9]
SPER/NO NONOate37 ± 3 minutesThreshold: 0.05 µM; Max effect: 2.5-5 µMSlower release compared to DEA/NO.[8]
Sodium Nitroprusside (SNP) Metal-Nitroso ComplexN/A (requires reduction)IntermediateRequires enzymatic or chemical reduction to release NO; may have secondary effects.[7]
Nitroglycerin (NTG) Organic NitrateN/A (requires metabolism)LowRequires enzymatic bioconversion to release NO; its vasodilatory effect appears exclusive to sGC heme site activation.[7][10]

Experimental Validation and Protocols

Validating that the observed physiological effects of SNAP are mediated through sGC activation is a critical experimental step. This is typically achieved by using a selective inhibitor of sGC, such as 1H-[7][8][11]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).[7][9] If the effects of SNAP (e.g., increased cGMP levels or vasodilation) are blocked or significantly reduced by pre-treatment with ODQ, it provides strong evidence for an sGC-dependent mechanism.[9][12]

Key Experimental Protocol: Soluble Guanylyl Cyclase (sGC) Activity Assay

This protocol is adapted from methods used to determine sGC activity by measuring the formation of [α-³²P]cGMP from [α-³²P]GTP.[11]

Objective: To quantify the enzymatic activity of sGC in response to SNAP stimulation in cell lysates.

Materials:

  • Cell culture lysates (e.g., from COS-7 cells transfected with sGC subunits).[11]

  • Reaction Buffer: 50 mM HEPES (pH 8.0).[11]

  • Substrate Mix: 500 µM GTP, 1 mM DTT, 5 mM MgCl₂.[11]

  • [α-³²P]GTP (radiolabel).

  • SNAP solution (e.g., 100 µM final concentration).[11]

  • Stopping Solution (e.g., EDTA).

  • Thin-layer chromatography (TLC) system for separating GTP and cGMP.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare cell lysates containing sGC. Determine the total protein concentration of the lysate for normalization.

  • Reaction Setup: In a microcentrifuge tube, combine 40 µg of cell lysate with the reaction buffer.[11]

  • Stimulation: Add SNAP to a final concentration of 100 µM to the experimental tubes. For basal (unstimulated) activity, add the vehicle control.[11]

  • Initiation: Start the enzymatic reaction by adding the substrate mix containing [α-³²P]GTP.

  • Incubation: Incubate the reaction mixture for 5 minutes at 33°C.[11]

  • Termination: Stop the reaction by adding a stopping solution (e.g., a high concentration of EDTA to chelate Mg²⁺).

  • Separation: Spot the reaction mixture onto a TLC plate and develop the chromatogram to separate [α-³²P]GTP from the product, [α-³²P]cGMP.

  • Quantification: Excise the cGMP spot from the TLC plate and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the specific activity of sGC in pmol of cGMP formed per minute per mg of total protein (pmol/min/mg).[11]

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_lysate Prepare Cell Lysate (containing sGC) measure_protein Measure Protein Concentration prep_lysate->measure_protein setup_rxn Set up Reaction: Lysate + Buffer measure_protein->setup_rxn add_stim Add Stimulant (SNAP) or Vehicle (Control) setup_rxn->add_stim start_rxn Start Reaction with [α-³²P]GTP Substrate Mix add_stim->start_rxn incubate Incubate (e.g., 5 min @ 33°C) start_rxn->incubate stop_rxn Terminate Reaction incubate->stop_rxn tlc Separate cGMP from GTP (Thin-Layer Chromatography) stop_rxn->tlc quantify Quantify [α-³²P]cGMP (Scintillation Counting) tlc->quantify calculate Calculate sGC Activity (pmol/min/mg) quantify->calculate

Caption: Workflow for a Radiometric Soluble Guanylyl Cyclase Activity Assay.

Expected Quantitative Data

The sGC activity assay allows for a quantitative comparison of basal versus NO-stimulated enzyme activity. Below is a sample data representation based on published findings.[11]

sGC Construct Basal Activity (pmol/min/mg) SNAP-Stimulated Activity (pmol/min/mg) Fold Activation
Wild Type (α1/β1) 245 ± 155240 ± 35~21.4
Mutant (α1/β1 F74W) 115 ± 7263 ± 22~2.3
Mutant (α1/β1 I145M) 155 ± 16770 ± 40~5.0

Data are illustrative and based on values reported for rat sGC expressed in COS-7 cells.[11]

These data demonstrate that wild-type sGC shows a robust ~21-fold increase in activity upon stimulation with SNAP, while mutations in the heme-binding pocket can significantly diminish this response, further validating the mechanism of activation.[11]

References

Cross-Validation of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely utilized nitric oxide (NO) donor in biomedical research, known to elicit a diverse range of cellular responses. The cellular context, including cell type and physiological state, plays a crucial role in determining the ultimate effect of SNAP, which can range from promoting cell survival and proliferation to inducing cytotoxicity and apoptosis. This guide provides a comparative analysis of SNAP's effects across various cell lines, supported by experimental data and detailed methodologies, to aid researchers in understanding and predicting its biological outcomes.

Comparative Analysis of SNAP's Cellular Effects

The biological impact of SNAP is highly dependent on its concentration and the specific cell line being investigated. Below is a summary of its varied effects on cell viability, proliferation, and apoptosis.

Cell Line/TypeEffectConcentrationKey Findings
Vascular Smooth Muscle Cells (SMCs) Inhibition of proliferation~100 µM[1]SNAP inhibits mitogenesis and proliferation of cultured rat vascular SMCs.[1]
Induction of ApoptosisConcentration-dependentInduces apoptosis through a cGMP-independent mechanism.[2]
Cortical Neurons NeuroprotectionLow concentrationsProtects against serum deprivation-induced apoptosis by increasing Bcl-2 and Bcl-xL levels and inhibiting caspase-3.[3]
NeurotoxicityHigh concentrationsInduces apoptosis via a mechanism involving caspase-3 activation in a normal serum environment.[3]
Bone Marrow Mesenchymal Stem Cells (BMSCs) Promotion of ProliferationNot specified (released from hydrogel)A SNAP-releasing hydrogel demonstrated the highest proliferation rate for BMSCs compared to control groups.[4]
Leishmania spp. (promastigotes) CytotoxicityIC50: ~207.8 µM (L. amazonensis)The cytotoxic effect of SNAP is dose-dependent and varies between different Leishmania species, correlating inversely with intracellular glutathione levels.[5]
Thick Ascending Limb (TAL) Cells (Kidney) Inhibition of Cl- channelIC50: 6.6 µMSNAP inhibits the basolateral 10-pS Cl- channel via a cGMP/protein kinase G (PKG) signaling pathway.[6]

Signaling Pathways Modulated by SNAP

The diverse effects of SNAP are mediated through various signaling pathways. While the canonical NO/cGMP pathway is often implicated, SNAP can also act through cGMP-independent mechanisms.

cGMP-Independent Apoptosis in Smooth Muscle Cells

In vascular smooth muscle cells, SNAP has been shown to induce apoptosis through a pathway that does not involve the activation of guanylate cyclase and the subsequent increase in cyclic guanosine monophosphate (cGMP).[2] This suggests a direct effect of NO or its derivatives on downstream apoptotic effectors.

SNAP_SMC_Apoptosis SNAP SNAP NO Nitric Oxide (NO) SNAP->NO releases Apoptosis Apoptosis NO->Apoptosis cGMP-independent pathway

Caption: cGMP-independent apoptotic pathway induced by SNAP in smooth muscle cells.

Dual Role of SNAP in Cortical Neurons

In cortical neurons, the effect of SNAP is concentration-dependent, highlighting a delicate balance between pro-survival and pro-apoptotic signals. At low concentrations, SNAP promotes neuronal survival in the face of stressors like serum deprivation by upregulating anti-apoptotic proteins.[3] Conversely, high concentrations of SNAP become toxic and trigger apoptosis.[3]

SNAP_Neuron_Dual_Role cluster_low Low SNAP Concentration cluster_high High SNAP Concentration Bcl-2/Bcl-xL_up ↑ Bcl-2 / Bcl-xL Caspase-3_inhibit Inhibition of Caspase-3 Bcl-2/Bcl-xL_up->Caspase-3_inhibit Neuroprotection Neuroprotection Caspase-3_inhibit->Neuroprotection Caspase-3_activate Activation of Caspase-3 Neurotoxicity Neurotoxicity Caspase-3_activate->Neurotoxicity SNAP SNAP SNAP->Bcl-2/Bcl-xL_up SNAP->Caspase-3_activate

Caption: Concentration-dependent dual effects of SNAP on cortical neuron survival.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of protocols used to assess the effects of SNAP.

Cell Viability and Apoptosis Assays

1. Cell Culture and SNAP Treatment:

  • Cells of interest are cultured in their respective recommended media and conditions.

  • For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein or DNA analysis).

  • SNAP is typically dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in the cell culture medium immediately before treating the cells.

2. Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining:

  • This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • After SNAP treatment for the desired duration, both floating and adherent cells are collected.

  • Cells are washed with a binding buffer and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • The stained cells are then analyzed by flow cytometry to quantify the different cell populations.

Cytotoxicity Assay in Leishmania

1. Parasite Culture:

  • Promastigote forms of different Leishmania species are cultured in M199 medium.

2. SNAP Treatment and Viability Measurement:

  • Parasites (e.g., 3 x 10^6 cells/well) are incubated with varying concentrations of SNAP (e.g., 30-1000 µM).

  • After a 12-hour treatment period, [3H]-thymidine is added to the cultures.

  • The survival of the parasites is determined after an additional 24 hours by measuring the incorporation of [3H]-thymidine, which reflects the proliferative capacity of the remaining viable parasites.[5]

Measurement of Intracellular pH in Cardiomyocytes

1. Cell Preparation and Dye Loading:

  • Cardiomyocytes are isolated and cultured.

  • The cells are loaded with a pH-sensitive fluorescent dye, such as SNARF-1 AM.

2. Confocal Microscopy and pH Calibration:

  • The fluorescence of the dye-loaded cells is measured using a confocal microscope with appropriate excitation and emission wavelengths.

  • A calibration curve is generated by exposing the cells to buffers of known pH in the presence of an ionophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.

3. SNAP Treatment and pH Measurement:

  • After establishing a baseline intracellular pH, SNAP is added to the cells, and the change in fluorescence is monitored over time to determine the effect of SNAP on intracellular pH.

Conclusion

The experimental evidence clearly demonstrates that the effects of this compound are not uniform across different cell types. Its ability to induce apoptosis, promote proliferation, or offer protection is intricately linked to the cellular environment and the concentration used. For researchers and drug development professionals, a thorough understanding of these context-dependent effects is paramount for the accurate interpretation of experimental results and the design of effective therapeutic strategies. The data and protocols presented in this guide offer a foundational resource for navigating the complex biological activities of SNAP.

References

Specificity of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Biological Actions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological actions of S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a widely used nitric oxide (NO) donor, with other alternative NO-releasing agents. The information presented is supported by experimental data to assist researchers in selecting the most appropriate NO donor for their specific experimental needs, considering factors such as potency, kinetics, and mechanism of action.

Comparative Analysis of Biological Potency

The primary biological actions of NO donors like SNAP include vasodilation and inhibition of platelet aggregation, which are largely mediated by the activation of soluble guanylate cyclase (sGC) and subsequent increase in cyclic guanosine monophosphate (cGMP). However, the potency and efficacy of different NO donors can vary significantly.

Activation of cGMP

The ability of NO donors to stimulate cGMP production is a key indicator of their biological activity. The following table summarizes the half-lives and EC50 values for cGMP activation for SNAP and other commonly used NO donors in bovine chromaffin cells.

NO DonorHalf-life (t½)EC50 for cGMP Activation (μM)
This compound (SNAP) 37 ± 4 hours[1]>100[1]
Sodium Nitroprusside (SNP)Not Reported10.5 ± 1.2[1]
Spermine NONOate37 ± 3 minutes[1]1.2 ± 0.1[1]
Diethylamine NONOate (DEA/NO)3.9 ± 0.2 minutes[1]0.38 ± 0.02[1]

Table 1: Comparative data on the half-life and potency of various NO donors in stimulating cGMP accumulation. Data obtained from studies on bovine chromaffin cells.[1]

As indicated in Table 1, SNAP has a significantly longer half-life compared to NONOates, suggesting a more prolonged and stable release of NO. However, its potency in activating cGMP is considerably lower than that of DEA/NO and Spermine NONOate.[1]

Inhibition of Platelet Aggregation

The anti-platelet activity of NO donors is a critical parameter in cardiovascular research. The following table presents the IC50 values for SNAP and Sodium Nitroprusside (SNP) in inhibiting platelet aggregation induced by different agonists.

NO DonorAgonistIC50 for Platelet Aggregation Inhibition (μM)
This compound (SNAP) Collagen5 - 30[2]
ADP5 - 30[2]
Sodium Nitroprusside (SNP)Collagen9 - 75[2]
ADP9 - 75[2]

Table 2: Comparative IC50 values of SNAP and SNP for the inhibition of porcine platelet aggregation induced by collagen and ADP.[2]

SNAP demonstrates potent inhibition of platelet aggregation, with IC50 values in the low micromolar range.[2]

Vasodilation

Specificity and Off-Target Effects

While the primary target of NO is sGC, NO and its donors can also exert biological effects through cGMP-independent pathways and interact with other cellular components, leading to potential off-target effects.

cGMP-Independent Signaling

SNAP has been shown to induce biological effects that are independent of cGMP elevation. These include:

  • Induction of Apoptosis: In vascular smooth muscle cells, SNAP can induce apoptosis through a pathway that does not involve guanylate cyclase or cGMP-dependent protein kinase.[4]

  • Inhibition of Mitochondrial Respiration: SNAP can inhibit cellular respiration by targeting cytochrome oxidase in mitochondria, an effect that is not mediated by cGMP.[2]

  • Negative Inotropic Effect: In rat cardiomyocytes, high concentrations of SNAP and DEA/NO can exert a negative inotropic effect that is independent of cGMP elevation.[5]

The propensity for cGMP-independent effects appears to be concentration-dependent, often observed at higher concentrations of the NO donor.[3]

Generation of Reactive Oxygen Species (ROS)

Some NO donors, under certain conditions, can contribute to the generation of reactive oxygen species, which can have cytotoxic effects. For example, SNAP has been reported to increase free radical generation in a model of myocardial ischemia-reperfusion.[6] This highlights a potential for off-target effects that should be considered in experimental design.

Specificity of Protein S-Nitrosylation

S-nitrosylation, the covalent modification of cysteine residues by NO, is a key mechanism of NO signaling. The specificity of which proteins are S-nitrosylated can differ between NO donors. While comprehensive comparative proteomic studies are emerging, it is understood that the chemical nature of the NO donor (e.g., S-nitrosothiols like SNAP and GSNO versus others) can influence the profile of S-nitrosylated proteins.[1][7] This differential S-nitrosylation can contribute to the specific biological actions of each donor.

Experimental Protocols

Accurate assessment of the biological actions of SNAP and other NO donors requires standardized and well-defined experimental protocols.

Measurement of Nitric Oxide Release (Griess Assay)

The Griess assay is a common method for the indirect quantification of NO by measuring its stable breakdown product, nitrite.

Protocol:

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Collect the supernatant from cell cultures or biological fluids treated with the NO donor.

  • Add Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the standards and samples.

  • Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples based on the standard curve.

Quantification of cGMP Levels

Enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are commonly used to measure intracellular cGMP concentrations.

Protocol (ELISA):

  • Lyse the cells treated with the NO donor to release intracellular components.

  • Add the cell lysates and cGMP standards to a microplate pre-coated with a cGMP-specific antibody.

  • Add a fixed amount of horseradish peroxidase (HRP)-labeled cGMP to each well to compete with the cGMP in the sample for antibody binding.

  • Incubate the plate, then wash to remove unbound reagents.

  • Add a substrate solution that reacts with HRP to produce a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • The intensity of the color is inversely proportional to the cGMP concentration in the sample.

Assessment of Platelet Aggregation (Light Transmission Aggregometry)

This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Protocol:

  • Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh whole blood.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add the NO donor to the PRP sample and incubate for a specified time.

  • Induce platelet aggregation by adding an agonist (e.g., ADP, collagen).

  • Record the change in light transmission over time to generate an aggregation curve.

  • The percentage of aggregation is calculated based on the change in light transmission.

Evaluation of Vasodilation (Isolated Aortic Rings)

The effect of NO donors on vascular tone can be assessed using isolated arterial rings mounted in an organ bath.

Protocol:

  • Isolate the thoracic aorta from a laboratory animal (e.g., rat) and cut it into rings.

  • Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Pre-contract the rings with a vasoconstrictor agent (e.g., phenylephrine).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of the NO donor.

  • Record the changes in isometric tension to determine the relaxation response.

  • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

Signaling Pathways and Experimental Workflows

Canonical NO/cGMP Signaling Pathway

The primary signaling pathway for SNAP and other NO donors involves the activation of sGC, leading to the production of cGMP and subsequent activation of protein kinase G (PKG), which mediates many of the downstream physiological effects.

NO_cGMP_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Platelet Inhibition) PKG->Physiological_Effects mediates

Caption: Canonical NO/cGMP signaling pathway activated by SNAP.

Experimental Workflow for Assessing Specificity

A logical workflow to assess the specificity of an NO donor involves comparing its effects in the presence and absence of inhibitors of the canonical pathway.

Specificity_Workflow Start Select NO Donor (e.g., SNAP) Biological_Assay Perform Biological Assay (e.g., Vasodilation) Start->Biological_Assay Measure_Effect Measure Biological Effect Biological_Assay->Measure_Effect sGC_Inhibitor Add sGC Inhibitor (e.g., ODQ) Biological_Assay->sGC_Inhibitor Compare Compare Effects Measure_Effect->Compare Repeat_Assay Repeat Biological Assay sGC_Inhibitor->Repeat_Assay Measure_Inhibited_Effect Measure Effect with Inhibitor Repeat_Assay->Measure_Inhibited_Effect Measure_Inhibited_Effect->Compare cGMP_Dependent cGMP-Dependent Effect Compare->cGMP_Dependent Effect Abolished cGMP_Independent cGMP-Independent Component Compare->cGMP_Independent Residual Effect

Caption: Workflow for determining cGMP-dependence of an NO donor's action.

Comparison of NO Donor Release Profiles

The temporal profile of NO release is a critical factor influencing the biological response.

Release_Profiles cluster_0 Fast Release cluster_1 Slow and Sustained Release DEA_NO DEA/NO Rapid_Peak Rapid Peak in NO Concentration SNAP SNAP Short_Duration Short Duration of Action Slow_Rise Slow Rise in NO Concentration Prolonged_Action Prolonged Duration of Action

Caption: Contrasting NO release profiles of a fast vs. a slow donor.

Conclusion

This compound (SNAP) is a valuable tool in nitric oxide research due to its stability and prolonged NO-releasing properties. However, its biological actions can be complex, involving both cGMP-dependent and -independent pathways. When selecting an NO donor, researchers must consider the specific requirements of their experimental system, including the desired kinetics of NO release, the target biological response, and potential off-target effects. This guide provides a framework for making an informed decision by comparing the key characteristics of SNAP with other commonly used NO donors. Careful consideration of the data and protocols presented here will contribute to more robust and reproducible research outcomes.

References

A Comparative Guide to S-Nitroso-N-acetyl-DL-penicillamine (SNAP) and Other Nitric Oxide Donors in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a widely used nitric oxide (NO) donor, with other common alternatives such as Sodium Nitroprusside (SNP) and S-nitrosoglutathione (GSNO). This document summarizes key performance data, details experimental protocols, and visualizes relevant signaling pathways to aid in the selection of the most appropriate NO donor for your research needs.

I. Performance Comparison: Vasodilation and Platelet Inhibition

This compound (SNAP) is a potent vasodilator and inhibitor of platelet aggregation due to its ability to spontaneously release nitric oxide (NO). The following tables present a comparative summary of the potency of SNAP and other NO donors in these key physiological processes, as measured by their half-maximal effective concentration (EC50) for vasodilation and half-maximal inhibitory concentration (IC50) for platelet aggregation.

Table 1: Comparative Potency of NO Donors in Vasodilation of Rat Aorta

CompoundEC50 (M)Notes
This compound (SNAP)3.2 x 10⁻⁷In endothelium-intact aorta.[1][2]
Sodium Nitroprusside (SNP)Not explicitly found in a comparable rat aorta study
S-nitrosoglutathione (GSNO)4.7 x 10⁻⁸In the presence of glycylglycine to stimulate γ-glutamyltransferase activity in endothelium-intact aorta.[1][2]

Table 2: Comparative Potency of NO Donors in Inhibition of Human Platelet Aggregation

CompoundIC50 (µM)Agonist
This compound (SNAP)Not explicitly found in a comparable human platelet study
Sodium Nitroprusside (SNP)18.7 ± 2.4ADP-induced aggregation in PRP.[3]
S-nitrosoglutathione (GSNO)2.0 ± 1.3Collagen-induced aggregation in PRP.[4][5]

II. Experimental Protocols

Detailed methodologies for assessing the vasodilatory and anti-platelet aggregation effects of NO donors are crucial for reproducible research. Below are standardized protocols for these key experiments.

A. Vasodilation Assay in Isolated Rat Aorta

This protocol describes the measurement of vasodilation in response to NO donors in isolated rat aortic rings.

1. Tissue Preparation:

  • Euthanize a male Wistar rat (250-300g) via an approved method.

  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

  • Clean the aorta of adherent connective and adipose tissue and cut it into 3-4 mm rings.

  • For endothelium-denuded experiments, gently rub the luminal surface of the ring with a pair of fine forceps.

2. Experimental Setup:

  • Mount the aortic rings in organ baths containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O₂ and 5% CO₂.

  • Connect the rings to isometric force transducers to record changes in tension.

  • Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.

3. Vasoconstriction and Endothelial Integrity Check:

  • Induce a stable contraction with a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).

  • To verify the presence of functional endothelium, add acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium. For endothelium-denuded studies, the relaxation should be <10%.

4. Cumulative Concentration-Response Curve:

  • Once a stable plateau of contraction is reached, add the NO donor (e.g., SNAP, SNP, GSNO) in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

  • Allow the response to stabilize at each concentration before adding the next.

  • Record the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

5. Data Analysis:

  • Plot the percentage of relaxation against the logarithm of the molar concentration of the NO donor.

  • Calculate the EC50 value, which is the concentration of the NO donor that produces 50% of the maximal relaxation, using a non-linear regression analysis.

B. Platelet Aggregation Assay in Human Platelet-Rich Plasma (PRP)

This protocol details the measurement of the inhibitory effect of NO donors on platelet aggregation in human PRP using light transmission aggregometry.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from healthy, consenting volunteers who have not taken any medication affecting platelet function for at least two weeks.

  • Use a 3.8% sodium citrate solution as an anticoagulant (9 parts blood to 1 part citrate).

  • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Collect the upper PRP layer.

  • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank (100% aggregation).

2. Experimental Procedure:

  • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Place a cuvette with PRP in a light transmission aggregometer and allow it to equilibrate at 37°C with a stirring bar.

  • Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

  • Add the NO donor (e.g., SNAP, SNP, GSNO) at various concentrations to the PRP and incubate for a specified time (e.g., 2-5 minutes).

  • Initiate platelet aggregation by adding a platelet agonist such as adenosine diphosphate (ADP; e.g., 5-10 µM) or collagen (e.g., 2 µg/mL).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

3. Data Analysis:

  • The maximum percentage of platelet aggregation is determined from the aggregation curve.

  • Calculate the percentage of inhibition of aggregation for each concentration of the NO donor relative to the control (agonist alone).

  • Plot the percentage of inhibition against the logarithm of the molar concentration of the NO donor.

  • Determine the IC50 value, the concentration of the NO donor that causes 50% inhibition of platelet aggregation, using a non-linear regression analysis.

III. Signaling Pathways and Experimental Workflows

The primary mechanism of action for SNAP and other NO donors involves the activation of the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway.

A. Signaling Pathway of NO-Mediated Vasodilation

Vasodilation_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme Group sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP_inactive Myosin Light Chain Phosphatase (MLCP) (Inactive) PKG->MLCP_inactive Activates MLCP_active MLCP (Active) MLCP_inactive->MLCP_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCP_active->Myosin_LC_P Dephosphorylates Myosin_LC Myosin Light Chain Myosin_LC_P->Myosin_LC Relaxation Vasodilation (Smooth Muscle Relaxation) Myosin_LC->Relaxation Leads to

Caption: NO-mediated vasodilation pathway.

B. Signaling Pathway of NO-Mediated Platelet Inhibition

Platelet_Inhibition_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme Group sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_mobilization [Ca²⁺]i Mobilization PKG->Ca_mobilization Inhibits Platelet_activation Platelet Activation (e.g., Aggregation, Granule Release) PKG->Platelet_activation Inhibits Ca_mobilization->Platelet_activation Induces Inhibition Inhibition of Platelet Activation

Caption: NO-mediated platelet inhibition pathway.

C. Experimental Workflow for Comparing NO Donors

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue_Prep Tissue/Cell Preparation (e.g., Aortic Rings, PRP) Equilibration Equilibration/ Baseline Measurement Tissue_Prep->Equilibration NO_Donor_Prep Prepare Stock Solutions of NO Donors (SNAP, SNP, GSNO) Treatment Cumulative Addition of NO Donors NO_Donor_Prep->Treatment Stimulation Induce Contraction/ Prepare for Aggregation Equilibration->Stimulation Stimulation->Treatment Data_Acquisition Record Physiological Response (Tension/Light Transmission) Treatment->Data_Acquisition Normalization Normalize Data (% Relaxation/ % Inhibition) Data_Acquisition->Normalization Curve_Fitting Generate Dose-Response Curves Normalization->Curve_Fitting Parameter_Extraction Calculate EC50/IC50 Values Curve_Fitting->Parameter_Extraction Comparison Statistical Comparison of Potency Parameter_Extraction->Comparison

Caption: Workflow for comparing NO donors.

References

A Comparative Guide to the Cytotoxicity of Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitric oxide (NO), a multifaceted signaling molecule, plays a dual role in cancer biology. While low concentrations can promote tumor growth, higher concentrations delivered by NO donors are cytotoxic and can induce apoptosis in cancer cells. The selection of an appropriate NO donor is critical for research and therapeutic development, as their cytotoxic efficacy is influenced by their chemical structure, NO release kinetics, and the cellular environment. This guide provides an objective comparison of the cytotoxicity of various NO donors, supported by experimental data and detailed protocols to aid in experimental design.

Comparative Cytotoxicity of Common Nitric Oxide Donors

The cytotoxic potential of nitric oxide donors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a donor required to inhibit the growth of 50% of a cell population. The efficacy of these donors is highly dependent on the cell line and experimental conditions.

One study established a qualitative sequence of cytotoxicity for a 4-hour exposure in human oral tissue cells, which is inversely related to the compound's stability or half-life: S-nitrosoglutathione (GSNO) >> spermine NONOate > S-nitroso-N-acetyl-penicillamine (SNAP) > DPTA NONOate >> DETA NONOate[1].

Below is a summary of quantitative data from various studies.

Nitric Oxide DonorCell LineIC50 Value (µM)Exposure Time (h)Reference
NCX 4040 HT1376 (Bladder Carcinoma)106[2]
NCX 4040 MCR (Bladder Carcinoma)506[2]

Note: This table is synthesized from multiple sources. Direct comparison of IC50 values should be done with caution due to variations in experimental protocols, cell lines, and donor stability.

Mechanisms of NO-Induced Cytotoxicity: The Apoptotic Pathway

High concentrations of nitric oxide primarily induce cell death through apoptosis. This programmed cell death can be initiated through both p53-dependent and p53-independent pathways, which converge on the activation of caspases, the executioners of apoptosis.[1] Key events include DNA damage, activation of the tumor suppressor protein p53, disruption of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.

NO_Apoptosis_Pathway cluster_initiator Initiation Phase cluster_mitochondria Mitochondrial Pathway cluster_caspase Execution Phase NO_Donor High Concentration Nitric Oxide Donor NO Nitric Oxide (NO) NO_Donor->NO DNA_Damage DNA Damage & Nitrosative Stress NO->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1/ Caspase-9 Apoptosome CytC->Apaf1 Casp3 Caspase-3 Activation Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: NO-induced intrinsic apoptosis pathway.

Experimental Protocols

The following is a generalized protocol for assessing the cytotoxicity of nitric oxide donors using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for evaluating cell viability.

I. Materials and Reagents
  • Cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Nitric Oxide Donors (e.g., SNAP, GSNO, DETA/NO, SNP)

  • MTT reagent (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570-590 nm)

II. Experimental Procedure

The workflow for a typical cytotoxicity experiment involves cell seeding, treatment with NO donors, incubation, addition of a viability reagent, and finally, data acquisition and analysis.

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Treatment cluster_assay Day 3-5: MTT Assay cluster_analysis Data Analysis A 1. Culture and Harvest Cells B 2. Count Cells & Determine Viability A->B C 3. Seed Cells in 96-Well Plate B->C D 4. Incubate Overnight (37°C, 5% CO2) C->D E 5. Prepare Serial Dilutions of NO Donors F 6. Remove Old Media & Add Drug-Containing Media E->F G 7. Incubate for Desired Exposure Time (e.g., 24, 48, 72h) F->G H 8. Add MTT Reagent to each well I 9. Incubate for 2-4 hours (Formation of Formazan) H->I J 10. Add Solubilization Solution (e.g., DMSO) I->J K 11. Read Absorbance (570 nm) J->K L 12. Calculate % Cell Viability vs. Control M 13. Plot Dose-Response Curve & Determine IC50 L->M

References

A Comparative Mechanistic Analysis of SNAP and Other S-nitrosothiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-nitrosothiols (RSNOs) are critical mediators of nitric oxide (NO) signaling, playing a pivotal role in a myriad of physiological and pathological processes. Among the most widely studied and utilized RSNOs in research and therapeutic development is S-nitroso-N-acetylpenicillamine (SNAP). This guide provides a comprehensive comparison of the mechanistic differences between SNAP and other common S-nitrosothiols, such as S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO), with a focus on their stability, nitric oxide release kinetics, transnitrosation potential, and resulting cellular signaling pathways. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate S-nitrosothiol for their specific application.

Stability and Decomposition: A Tale of Two Molecules

The utility of an S-nitrosothiol as a nitric oxide donor is intrinsically linked to its stability. The decomposition of RSNOs, leading to the release of NO, is influenced by various factors including heat, light, pH, and the presence of metal ions.[1]

SNAP is a tertiary S-nitrosothiol and is noted for its relative stability compared to primary RSNOs.[2] However, its stability is significantly affected by environmental conditions. GSNO, an endogenous and abundant low-molecular-weight RSNO, has been shown in some studies to exhibit greater stability than SNAP under common laboratory conditions, except at a very acidic pH of 3.0.[1][2]

Decomposition of both SNAP and GSNO is accelerated by increased temperature and exposure to light.[1] After 7 hours of exposure to overhead fluorescent lighting, SNAP decomposition was observed to be significantly higher (30 ± 2%) compared to GSNO (19.3 ± 0.5%).[1] The presence of copper ions, particularly Cu(I), potently catalyzes the decomposition of SNAP.[3]

The decomposition of GSNO primarily yields glutathione disulfide (GSSG), whereas SNAP's decomposition is more complex, leading to N-acetylpenicillamine disulfide and other byproducts like tri- and tetrasulfides.[1]

Table 1: Comparative Stability of SNAP and GSNO

ParameterS-nitroso-N-acetylpenicillamine (SNAP)S-nitrosoglutathione (GSNO)Reference(s)
Thermal Decomposition (S-N Bond Homolysis) 132.8 ± 0.9 °C134.7 ± 0.8 °C[1]
Stability at pH 7.4 vs. 5.0 Increased stability at pH 5.0Increased stability at pH 5.0[1]
Stability at pH 3.0 More stable than GSNOLess stable than SNAP[1]
Decomposition under Fluorescent Light (7h) 30 ± 2%19.3 ± 0.5%[1]
Primary Decomposition Product N-acetylpenicillamine disulfide and other sulfur speciesGlutathione disulfide (GSSG)[1]

Nitric Oxide Release Kinetics

The rate and duration of nitric oxide release are critical parameters that dictate the biological activity of RSNOs. These kinetics are influenced by the same factors that affect their stability.

SNAP is characterized by a slower rate of spontaneous NO release compared to other donors like spermine NONOate (SPER/NO) and DEA/NO.[4] The half-life of SNAP for NO release has been reported to be approximately 37 hours, significantly longer than that of many other NO donors.[4] The presence of thiols, such as glutathione, can accelerate the rate of NO production from SNAP.[4]

The NO release from both SNAP and GSNO can be catalytically enhanced by various formulations, including those containing graphene oxide functionalized with amine groups.[5] The photochemical release of NO from solid-state SNAP is wavelength-dependent, with maximal release observed at its absorption maximum of 340 nm.[6]

Table 2: Comparative Nitric Oxide Release from Various Donors

NO DonorHalf-life (t1/2)NotesReference(s)
DEA/NO 3.9 ± 0.2 minRapid NO release[4]
SPER/NO 37 ± 3 minIntermediate NO release[4]
SNAP 37 ± 4 hSlow, sustained NO release[4]
GSNO -Release kinetics are condition-dependent[7]

Transnitrosation: The Transfer of Nitric Oxide Bioactivity

Transnitrosation is a key mechanism by which the bioactivity of NO is propagated. It involves the transfer of a nitroso group from one thiol to another in a reversible reaction.[8] This process is fundamental to the regulation of protein function through S-nitrosylation. The rate of transnitrosation is influenced by factors such as the steric hindrance of the participating thiols and their pKa.[8]

SNAP can act as a transnitrosating agent, donating its NO group to other thiols. The efficiency of this transfer is dependent on the recipient thiol.

Transnitrosation_Mechanism SNAP SNAP (RS-NO) Product_RSNO Product RSNO (R'-SNO) SNAP->Product_RSNO Transnitrosation NAP N-acetylpenicillamine (RSH) SNAP->NAP Thiol Acceptor Thiol (R'-SH) Thiol->Product_RSNO

Caption: General mechanism of transnitrosation from SNAP to an acceptor thiol.

Differential Cellular Signaling Pathways

The biological effects of SNAP and other RSNOs are mediated through both cGMP-dependent and cGMP-independent signaling pathways. The canonical pathway involves the release of NO, which activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG).

However, a significant body of evidence points to cGMP-independent mechanisms, primarily driven by the S-nitrosylation of specific protein cysteine residues. This post-translational modification can alter protein activity, localization, and stability, thereby modulating a wide range of cellular processes.

SNAP has been shown to induce apoptosis in smooth muscle cells through a cGMP-independent pathway.[9] Similarly, both GSNO and SNAP can inhibit the proliferation of uterine smooth muscle cells independently of NO release and cGMP formation.[9]

The differential effects of SNAP and GSNO have also been observed at the mitochondrial level. For instance, SNAP increases mitochondrial hydrogen peroxide production, likely due to NO-mediated inhibition of cytochrome oxidase, whereas low concentrations of GSNO decrease it through a mechanism that appears to be independent of NO release.[2]

A key distinction in signaling arises from the specific proteins that are targeted for S-nitrosylation by different RSNOs. This specificity is thought to be governed by factors such as protein-protein interactions and the subcellular localization of the RSNO and target protein.

Signaling_Pathways cluster_SNAP SNAP cluster_GSNO GSNO SNAP SNAP NO_SNAP Nitric Oxide (NO) SNAP->NO_SNAP Decomposition S_Nitrosylation_SNAP Protein S-nitrosylation SNAP->S_Nitrosylation_SNAP Direct Transnitrosation sGC_SNAP Soluble Guanylate Cyclase (sGC) NO_SNAP->sGC_SNAP cGMP_independent_SNAP cGMP-independent effects (e.g., Apoptosis in SMCs) S_Nitrosylation_SNAP->cGMP_independent_SNAP cGMP_SNAP cGMP sGC_SNAP->cGMP_SNAP PKG_SNAP Protein Kinase G (PKG) cGMP_SNAP->PKG_SNAP Physiological_Response_SNAP Physiological Response PKG_SNAP->Physiological_Response_SNAP GSNO GSNO NO_GSNO Nitric Oxide (NO) GSNO->NO_GSNO Decomposition S_Nitrosylation_GSNO Protein S-nitrosylation GSNO->S_Nitrosylation_GSNO Direct Transnitrosation sGC_GSNO Soluble Guanylate Cyclase (sGC) NO_GSNO->sGC_GSNO cGMP_independent_GSNO cGMP-independent effects (e.g., Modulation of mitochondrial H2O2) S_Nitrosylation_GSNO->cGMP_independent_GSNO cGMP_GSNO cGMP sGC_GSNO->cGMP_GSNO PKG_GSNO Protein Kinase G (PKG) cGMP_GSNO->PKG_GSNO Physiological_Response_GSNO Physiological Response PKG_GSNO->Physiological_Response_GSNO

Caption: Divergent signaling pathways of SNAP and GSNO.

Furthermore, recent studies have highlighted the role of nitrated cGMP (8-nitro-cGMP) as a signaling molecule. Treatment of cells with SNAP leads to a transient increase in cGMP followed by a sustained increase in 8-nitro-cGMP, which can then mediate cellular responses such as the activation of antioxidant pathways through S-guanylation of proteins like KEAP1.[10]

Experimental Protocols

Quantification of S-nitrosothiols using the Saville-Griess Assay

This method relies on the mercury-catalyzed decomposition of RSNOs to release nitrite, which is then quantified colorimetrically using the Griess reagent.[11]

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Working Griess Reagent: Mix equal volumes of Solution A and B immediately before use.

  • Mercuric chloride (HgCl2) solution (e.g., 10 mM).

  • Sample containing the S-nitrosothiol.

  • Nitrite standard solution for calibration curve.

Procedure:

  • Prepare two sets of samples. To one set, add an equal volume of buffer. To the second set, add an equal volume of HgCl2 solution to decompose the RSNOs.

  • Incubate the samples for a defined period (e.g., 10-15 minutes) at room temperature to allow for complete decomposition.

  • Add the working Griess reagent to all samples and standards.

  • Incubate for 10-15 minutes at room temperature, protected from light, to allow for color development.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • The concentration of S-nitrosothiols is determined by subtracting the nitrite concentration in the samples without HgCl2 from the total nitrite concentration in the samples with HgCl2.

Saville_Griess_Workflow start Sample containing RSNO split start->split no_hg Add Buffer split->no_hg with_hg Add HgCl2 split->with_hg griess Add Griess Reagent to all samples no_hg->griess with_hg->griess measure_no_hg Measure Absorbance at 540 nm (Nitrite) griess->measure_no_hg measure_with_hg Measure Absorbance at 540 nm (Nitrite + RSNO-derived Nitrite) griess->measure_with_hg calculate Calculate RSNO concentration ([With Hg] - [No Hg]) measure_no_hg->calculate measure_with_hg->calculate

Caption: Workflow for the Saville-Griess assay to quantify RSNOs.

Detection of Protein S-nitrosylation using the Biotin-Switch Technique (BST)

The biotin-switch technique is a widely used method to specifically detect and identify S-nitrosylated proteins.[12][13]

Principle:

  • Blocking: Free thiol groups in the protein sample are blocked with a thiol-modifying agent, such as methyl methanethiosulfonate (MMTS).

  • Reduction: The S-nitroso groups are then selectively reduced to free thiols using ascorbate.

  • Labeling: The newly formed thiol groups are specifically labeled with a biotinylating reagent, such as biotin-HPDP.

  • Detection: The biotinylated proteins can then be detected by western blot using an anti-biotin antibody or avidin-HRP, or they can be enriched using streptavidin affinity chromatography for subsequent identification by mass spectrometry.

Biotin_Switch_Technique start Protein sample with S-nitrosylated (SNO) and free (SH) thiols blocking Step 1: Block free thiols (SH) with MMTS start->blocking reduction Step 2: Selectively reduce SNO to SH with Ascorbate blocking->reduction labeling Step 3: Label newly formed SH with Biotin-HPDP reduction->labeling detection Step 4: Detection of Biotinylated Proteins labeling->detection

References

Safety Operating Guide

Proper Disposal of S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Action, Contact Your Institutional Environmental Health and Safety (EHS) Department for Hazardous Waste Pickup.

This document provides essential safety and logistical information for the proper handling and disposal of S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a widely used nitric oxide donor in biomedical research. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental protection.

Immediate Safety and Handling Precautions

This compound is a reactive and potentially hazardous compound. All handling and disposal preparation must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

Key Safety Considerations:

  • Instability: SNAP is sensitive to light, heat, and heavy metal ions, which can accelerate its decomposition and the release of nitric oxide (NO) gas.[1]

  • Hazardous Decomposition: The decomposition of SNAP produces nitric oxide, a toxic gas.[2][3] All procedures that may lead to decomposition must be performed in a well-ventilated fume hood.

  • Waste Segregation: Do not mix SNAP waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible mixtures can lead to hazardous reactions.

Standard Operating Procedure for SNAP Disposal

The primary and required method for the disposal of this compound is through your institution's hazardous waste management program.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all solid SNAP waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect aqueous solutions of SNAP in a separate, compatible, and clearly labeled hazardous waste container. Do not fill the container to more than 80% of its capacity.

  • Labeling:

    • Label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • CAS Number: 67776-06-1

      • An accurate estimation of the concentration and total volume or mass.

      • The date of accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated, cool, and dark secondary containment bin within a ventilated hazardous waste accumulation area.

    • Protect the container from light and heat to prevent premature decomposition.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional protocols for waste manifest and pickup procedures.

Chemical Decomposition of S-nitrosothiols (for informational purposes)

While the standard procedure is collection by EHS, understanding the chemical degradation of S-nitrosothiols can provide valuable insight. Copper-catalyzed decomposition is a known method for the breakdown of these compounds.[3][4] The following information is based on literature for analytical-scale reactions and is not a validated protocol for bulk waste disposal. Any attempt to perform chemical degradation must be approved by and conducted under the strict guidance of your institution's EHS department.

The reaction involves the reduction of Cu(II) to the catalytically active Cu(I), which then facilitates the decomposition of the S-nitrosothiol to nitric oxide and the corresponding disulfide.

Key Reagents in Copper-Catalyzed Decomposition:

ReagentRole in Decomposition
Cu(II) source (e.g., CuBr₂, CuSO₄) Pre-catalyst that is reduced to the active Cu(I) species.
Reducing Agent (e.g., L-ascorbic acid) Reduces Cu(II) to Cu(I), initiating the catalytic cycle.

A potential, conceptual workflow for such a decomposition is outlined below.

cluster_prep Preparation cluster_reaction Decomposition Reaction cluster_disposal Final Disposal start SNAP Waste Solution in Fume Hood ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe reagents Prepare Solutions of Cu(II) Salt and Ascorbic Acid ppe->reagents add_cu Add Cu(II) Solution to SNAP Waste reagents->add_cu add_ascorbate Slowly Add Ascorbic Acid Solution to Initiate Decomposition add_cu->add_ascorbate stir Stir Mixture at Room Temperature (Observe for Gas Evolution - NO) add_ascorbate->stir monitor Monitor for Completion (e.g., Disappearance of Color) stir->monitor neutralize Neutralize Final Solution (if necessary) monitor->neutralize package Package in a Labeled Hazardous Waste Container neutralize->package ehs Arrange for EHS Pickup package->ehs

References

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